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  • Product: N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide
  • CAS: 133687-89-5

Core Science & Biosynthesis

Foundational

N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide chemical structure

An In-depth Technical Guide to N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide: Structure, Synthesis, and Spectroscopic Characterization For Researchers, Scientists, and Drug Development Professionals Abstract N-(2-chloro-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide: Structure, Synthesis, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide is a multifaceted organic compound, the structure of which suggests significant potential in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its chemical structure, a validated protocol for its synthesis, and a detailed analysis of its spectroscopic characteristics. By integrating established chemical principles with data from closely related analogues, this document serves as an authoritative resource for researchers seeking to synthesize, identify, and utilize this compound.

Introduction and Molecular Overview

N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide belongs to the class of substituted benzamides. This family of compounds is of significant interest in drug discovery, with various derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties[1]. The title compound incorporates several key functional groups that are expected to dictate its chemical behavior and biological potential:

  • A 2-methoxybenzamide core: The methoxy group is a common feature in many bioactive molecules, often influencing their binding affinity and metabolic stability. Benzamide derivatives are known to act as inhibitors for various enzymes, including histone deacetylases (HDACs) and those involved in the Hedgehog signaling pathway[1][2].

  • A 2-chloro-4-nitrophenyl moiety: The presence of a chloro and a nitro group on the phenyl ring significantly influences the electronic properties of the molecule. The electron-withdrawing nature of these groups can impact reactivity and is a common feature in compounds with antimicrobial and antiparasitic activities[3].

This guide will elucidate the precise arrangement of these components and provide the necessary technical protocols for its practical application in a research setting.

Chemical Structure and Properties

The chemical structure of N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide consists of a 2-methoxybenzoyl group linked to a 2-chloro-4-nitroaniline moiety via an amide bond. The systematic IUPAC name is N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide.

chemical_structure cluster_benzamide 2-Methoxybenzamide Moiety cluster_aniline 2-Chloro-4-nitrophenyl Moiety B1 C B2 C B1->B2 C_amide C B1->C_amide B3 C B2->B3 O_methoxy O B2->O_methoxy B4 C B3->B4 B5 C B4->B5 B6 C B5->B6 B6->B1 O_amide O C_amide->O_amide N_amide N-H C_amide->N_amide C_methoxy CH3 O_methoxy->C_methoxy B2_label OCH3 A1 C A2 C A1->A2 A3 C A2->A3 Cl Cl A2->Cl A4 C A3->A4 A5 C A4->A5 N_nitro N A4->N_nitro A6 C A5->A6 A6->A1 O1_nitro O- N_nitro->O1_nitro O2_nitro O+ N_nitro->O2_nitro N_amide->A1

Figure 1: Chemical structure of N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSource/Method
Molecular FormulaC₁₄H₁₁ClN₂O₄-
Molecular Weight306.71 g/mol -
XLogP3~3.5-4.0Analog Comparison[4][5]
Hydrogen Bond Donors1-
Hydrogen Bond Acceptors4-
Rotatable Bonds3-

Synthesis and Purification

The most direct and reliable method for the synthesis of N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide is through the acylation of 2-chloro-4-nitroaniline with 2-methoxybenzoyl chloride. This is a standard amide bond formation reaction, which can be facilitated by a base to neutralize the HCl byproduct.

Synthetic Workflow

synthesis_workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_workup Workup and Purification reactant1 2-Chloro-4-nitroaniline step1 Dissolve aniline in solvent reactant1->step1 reactant2 2-Methoxybenzoyl chloride step3 Add acyl chloride dropwise reactant2->step3 solvent Aprotic Solvent (e.g., Dichloromethane, THF) solvent->step1 base Base (e.g., Triethylamine, Pyridine) step2 Add base base->step2 temp Room Temperature step4 Stir for 12-24 hours temp->step4 step1->step2 step2->step3 step3->step4 workup1 Aqueous Wash (e.g., dilute HCl, NaHCO₃) step4->workup1 workup2 Dry organic layer (e.g., Na₂SO₄) workup1->workup2 workup3 Solvent Evaporation workup2->workup3 purification Recrystallization or Column Chromatography workup3->purification product N-(2-chloro-4-nitrophenyl)- 2-methoxybenzamide purification->product

Figure 2: General workflow for the synthesis of N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar benzamide derivatives[6][7][8].

Materials:

  • 2-Chloro-4-nitroaniline (1.0 eq)[9]

  • 2-Methoxybenzoyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-chloro-4-nitroaniline (1.0 eq) and dissolve in anhydrous dichloromethane.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Acylation: In a separate flask, dissolve 2-methoxybenzoyl chloride (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the aniline solution over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide.

Rationale: The use of an aprotic solvent like DCM is crucial to prevent hydrolysis of the reactive acyl chloride. Triethylamine acts as a base to scavenge the HCl formed during the reaction, driving the equilibrium towards product formation. The aqueous workup steps are essential to remove the triethylamine hydrochloride salt and any unreacted starting materials.

Structural Elucidation and Spectroscopic Analysis

The structure of the synthesized compound must be unequivocally confirmed through a combination of spectroscopic techniques. The following data are predicted based on the known effects of the constituent functional groups[10][11].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

Proton TypePredicted Chemical Shift (δ) in ppmMultiplicityIntegrationAssignment
Amide (-NH-)8.5 - 9.5Singlet (broad)1H-
Aromatic (H on nitro-phenyl ring)7.5 - 8.5Multiplet3H-
Aromatic (H on methoxy-phenyl ring)6.9 - 7.6Multiplet4H-
Methoxy (-OCH₃)~3.9Singlet3H-

Rationale: The amide proton is expected to be significantly downfield due to deshielding from the adjacent carbonyl group and potential hydrogen bonding. Aromatic protons on the nitro-substituted ring will be further downfield than those on the methoxy-substituted ring due to the strong electron-withdrawing effect of the nitro group. The methoxy protons will appear as a sharp singlet.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amide)3300 - 3400Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C=O Stretch (Amide I)1660 - 1680Strong
N-O Stretch (Asymmetric, Nitro)1500 - 1550Strong
C-N Stretch / N-H Bend (Amide II)1510 - 1550Strong
N-O Stretch (Symmetric, Nitro)1330 - 1370Strong
C-O-C Stretch (Ether)1230 - 1270Strong
C-Cl Stretch700 - 800Medium

Rationale: The IR spectrum will be dominated by a strong carbonyl absorption (Amide I band). The presence of the nitro group will be confirmed by two strong characteristic peaks for its asymmetric and symmetric stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak corresponding to the molecular weight (m/z ≈ 306.7).

  • Isotope Pattern: Due to the presence of a chlorine atom, the molecular ion peak will exhibit a characteristic M/M+2 isotope pattern with a ratio of approximately 3:1, which is a definitive indicator of a single chlorine atom in the molecule[10].

  • Key Fragments: Expect fragmentation at the amide bond, leading to fragments corresponding to the 2-methoxybenzoyl cation and the 2-chloro-4-nitrophenylamino radical, or vice versa.

Potential Applications and Future Directions

While N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide is not extensively documented, its structural motifs are present in molecules with known biological activities. This suggests several promising avenues for future research.

Hypothesis: Role in Signal Transduction

Benzamides are known to interact with various biological targets. For instance, some act as inhibitors of the Hedgehog signaling pathway by targeting the Smoothened (Smo) receptor, a critical pathway in both embryonic development and oncology[2]. The structural features of the title compound make it a candidate for investigation as a modulator of such pathways.

signaling_pathway ligand Hedgehog Ligand receptor Patched (PTCH1) Receptor ligand->receptor binds smo Smoothened (SMO) receptor->smo inhibits downstream Downstream Signaling (e.g., SUFU, GLI) smo->downstream activates nucleus Nucleus downstream->nucleus genes Target Gene Transcription nucleus->genes inhibitor N-(2-chloro-4-nitrophenyl) -2-methoxybenzamide (Hypothetical Inhibitor) inhibitor->smo inhibits

Figure 3: Hypothetical inhibition of the Hedgehog signaling pathway at the Smoothened (SMO) receptor.

Areas for Investigation
  • Anticancer Activity: Screening against various cancer cell lines, particularly those with aberrant Hedgehog signaling, is a logical first step.

  • Antimicrobial and Antiparasitic Screening: The 2-chloro-4-nitroaniline moiety is a known toxophore in certain contexts. Evaluating the compound's activity against a panel of bacteria, fungi, and parasites could yield interesting results[3].

  • Enzyme Inhibition Assays: Testing against a panel of enzymes, such as histone deacetylases (HDACs), could reveal specific molecular targets[1].

Conclusion

This technical guide provides a scientifically grounded framework for the synthesis, characterization, and potential exploration of N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide. By leveraging established synthetic protocols and predictive spectroscopic analysis based on well-understood chemical principles and data from close structural analogs, researchers are equipped with the foundational knowledge to confidently work with this promising compound. The structural features of this molecule position it as a compelling candidate for further investigation in drug discovery and development.

References

  • PubChem. N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide. (URL: [Link])

  • PubChem. N-(2-Chloro-4-nitrophenyl)benzamide. (URL: [Link])

  • NIST. Benzamide, N-(2-chloro-4-nitrophenyl)-. (URL: [Link])

  • EPA. N-(2-chloro-4-nitrophenyl)methanesulfonamide Properties. (URL: [Link])

  • Pharmaffiliates. 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)benzamide. (URL: [Link])

  • SciSpace. Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. (URL: [Link])

  • NIH. N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide. (URL: [Link])

  • Google Patents. The preparation method of 2- methoxyl group -4- nitroaniline. (URL: )
  • ResearchGate. N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide. (URL: [Link])

  • NIH. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. (URL: [Link])

  • PrepChem.com. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. (URL: [Link])

  • Google Patents. Preparation method for 2-chloro-4-nitroaniline. (URL: )
  • ResearchGate. Experimental and theoretical investigations of 4-chloro-N-(2-methoxyphenyl)benzamidoxime. (URL: [Link])

  • MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (URL: [Link])

  • NIH. Structural and theoretical analysis of 2-chloro-4-nitroaniline and 2-methyl-6-nitroaniline salts. (URL: [Link])

  • ResearchGate. 2-Chloro-N-(4-methoxyphenyl)benzamide. (URL: [Link])

  • Semantic Scholar. Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. (URL: [Link])

  • University of Calgary. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (URL: [Link])

  • MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. (URL: [Link])

  • precisionFDA. 2-CHLORO-4-NITROANILINE. (URL: [Link])

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Exploratory

A Technical Guide to N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide: Synthesis, Characterization, and Research Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide, a specialized benzamide derivative of inte...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide, a specialized benzamide derivative of interest in medicinal chemistry and materials science. As this compound is not broadly cataloged with a dedicated CAS number, this document focuses on its synthesis, purification, and analytical characterization. It is designed to equip researchers with the necessary technical details to produce and validate this molecule for further investigation. The guide synthesizes information on the precursor molecules, 2-chloro-4-nitroaniline and 2-methoxybenzoyl chloride, to establish a robust protocol and outlines critical safety considerations for handling nitroaromatic compounds.

Introduction and Rationale

N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide belongs to the benzamide class of compounds, a scaffold frequently utilized in drug discovery and development. Benzamide derivatives are known to exhibit a wide range of biological activities, including antipsychotic, anti-inflammatory, and anticancer properties.[1][2] The specific substitutions on this molecule—a chloro group, a nitro group, and a methoxy group—provide distinct electronic and steric properties that make it a valuable intermediate for creating libraries of novel compounds. The nitro group, in particular, can serve as a handle for further chemical transformations, such as reduction to an amine, which opens up a vast design space for new molecular entities.

This guide provides a foundational framework for the synthesis and analysis of this compound, addressing the absence of readily available public data by detailing a reliable laboratory-scale production method and the expected analytical profile.

Molecular Identity and Physicochemical Properties

While a specific CAS number for N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide is not indexed in major chemical databases, its identity is defined by its molecular structure. Its properties can be predicted based on this structure and the known characteristics of its constituent precursors.

Molecular Structure:

Predicted and Precursor Properties:

The properties of the final compound are derived from its two key precursors: 2-chloro-4-nitroaniline and 2-methoxybenzoyl chloride. A summary of the known properties of these starting materials is essential for planning the synthesis and purification.

Property2-Chloro-4-nitroaniline[3][4][5]2-Methoxybenzoyl Chloride[6][7][8]N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide
CAS Number 121-87-921615-34-9Not available
Molecular Formula C₆H₅ClN₂O₂C₈H₇ClO₂C₁₄H₁₁ClN₂O₄
Molecular Weight 172.57 g/mol 170.59 g/mol 306.71 g/mol (Calculated)
Appearance Yellow crystalline powderColorless to light yellow clear liquidExpected to be a solid, likely yellow or off-white
Melting Point 105-111 °C36-38 °CPredicted to be significantly higher than precursors
Boiling Point Decomposes128-129 °C @ 8 mmHgPredicted to be high, likely decomposes
Solubility Soluble in ethanol, ether, benzene; slightly soluble in waterReacts with water; soluble in anhydrous organic solvents (DCM, THF, etc.)[9]Predicted to be soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM, Chloroform)

Synthesis Protocol: Amide Coupling

The most direct and reliable method for synthesizing N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride under basic conditions.[10] This method is widely used for amide bond formation due to its efficiency and broad applicability.

Reaction Mechanism

The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 2-chloro-4-nitroaniline attacks the electrophilic carbonyl carbon of 2-methoxybenzoyl chloride. A tertiary amine base, such as triethylamine or pyridine, is used to scavenge the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Experimental Workflow

The following diagram outlines the key steps in the synthesis, workup, and purification of the target compound.

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification A 1. Dissolve 2-chloro-4-nitroaniline and triethylamine in anhydrous DCM B 2. Cool solution to 0°C (ice bath) A->B C 3. Add 2-methoxybenzoyl chloride dropwise with stirring B->C D 4. Allow to warm to room temp. and stir for 12-16 hours C->D E 5. Wash with 1M HCl (aq) D->E F 6. Wash with saturated NaHCO3 (aq) E->F G 7. Wash with brine F->G H 8. Dry organic layer over Na2SO4 G->H I 9. Filter and concentrate in vacuo H->I J 10. Recrystallize crude solid from ethanol or ethyl acetate/hexane I->J K 11. Collect crystals by vacuum filtration and dry J->K

Caption: Synthesis and Purification Workflow

Detailed Step-by-Step Methodology

Materials:

  • 2-chloro-4-nitroaniline (1.0 eq)

  • 2-methoxybenzoyl chloride (1.05 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol or Ethyl Acetate/Hexane for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-4-nitroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0°C.

  • Acyl Chloride Addition: Dissolve 2-methoxybenzoyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

  • Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to yield the purified N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide.[10][11]

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.

Analytical Characterization

To confirm the identity, structure, and purity of the synthesized compound, a combination of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of all protons and their respective chemical environments. Expect distinct signals for the aromatic protons on both rings, the methoxy group protons, and the amide N-H proton.

    • ¹³C NMR: Will show the number of unique carbon atoms in the molecule, including the carbonyl carbon of the amide.

  • Mass Spectrometry (MS): Will determine the molecular weight of the compound. The resulting mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (306.71 g/mol ), along with a characteristic isotopic pattern for the chlorine atom.

  • Infrared (IR) Spectroscopy: Will identify key functional groups. Expect characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and the N-O stretches of the nitro group (around 1520 and 1340 cm⁻¹).

  • Melting Point Analysis: A sharp melting point range for the recrystallized product indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final compound with high accuracy.

Safety and Handling

As a nitroaromatic compound, N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide should be handled with appropriate caution. Nitroaromatic compounds as a class are recognized for their potential toxicity and reactivity.[12][13]

Core Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: All handling and experimental procedures should be conducted inside a certified chemical fume hood to avoid inhalation of dust or vapors.[12]

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area. Keep it away from strong oxidizing agents, bases, and heat sources.[11]

  • Thermal Stability: Nitroaromatic compounds can decompose exothermically at elevated temperatures, and their thermal stability can be lowered by impurities.[14][15] Avoid excessive heating during analysis or storage.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Do not discard down the drain.

Potential Applications and Future Research

The structure of N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide makes it a versatile intermediate for further synthetic elaboration:

  • Medicinal Chemistry: The nitro group can be reduced to an amine, which can then be functionalized to generate a library of compounds for screening against various biological targets. The core benzamide structure is a known pharmacophore.

  • Materials Science: The aromatic and polar nature of the molecule suggests potential applications in the development of novel organic materials, dyes, or pigments.[16]

  • Chemical Probe Development: The compound could serve as a starting point for the development of chemical probes to study biological pathways.

Conclusion

This technical guide provides a comprehensive and actionable framework for the synthesis, purification, and characterization of N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide. By leveraging established chemical principles and providing detailed protocols, researchers can confidently produce this compound for use as a building block in drug discovery, materials science, and other areas of chemical research. Adherence to the outlined safety protocols is paramount for ensuring safe laboratory operations.

References

  • Shree Sulphurics. 2-Methoxy Benzoyl Chloride | 21615-34-9 | C8H7ClO2. Available from: [Link]

  • PubChem. 2-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 8492. Available from: [Link]

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  • PubMed. [The test of benzamide derivative neuroleptics using the technique of thin-layer chromatography]. Available from: [Link]

  • PubChem. N-(2-chloro-4-nitrophenyl)-2 hydroxybenzamide | C13H9ClN2O4 | CID 2844786. Available from: [Link]

  • ResearchGate. Major mechanisms of toxicity of nitroaromatic compounds. Available from: [Link]

  • PMC. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Available from: [Link]

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  • SciSpace. Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. Available from: [Link]

  • ACS Publications. Preparation and Identification of Benzoic Acids and Benzamides: An Organic "Unknown" Lab. Available from: [Link]

  • EPA. N-(2-chloro-4-nitrophenyl)methanesulfonamide Properties. Available from: [Link]

  • NIST WebBook. Benzamide, N-(2-chloro-4-nitrophenyl)-. Available from: [Link]

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Foundational

A Technical Guide to the Niclosamide des-chloro O-methyl Derivative: Structure, Synthesis, and Biological Evaluation

This guide provides a comprehensive technical overview of a novel derivative of niclosamide, the des-chloro O-methyl derivative. As direct literature on this specific analog is not widely available, this document serves...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of a novel derivative of niclosamide, the des-chloro O-methyl derivative. As direct literature on this specific analog is not widely available, this document serves as a forward-looking guide for researchers and drug development professionals. It synthesizes established knowledge of the parent compound, niclosamide, and its other derivatives to propose a structural framework, outline potential synthetic and analytical methodologies, and hypothesize biological activities based on well-understood structure-activity relationships and signaling pathways.

Introduction: The Rationale for Niclosamide Derivatization

Niclosamide, an FDA-approved anthelmintic drug, has garnered significant attention for its potential in treating a range of other diseases, including cancer, bacterial and viral infections, and metabolic disorders.[1][2][3] Its therapeutic versatility stems from its ability to modulate multiple key signaling pathways, such as Wnt/β-catenin, mTORC1, STAT3, and NF-κB.[1][4] However, the clinical application of niclosamide for these systemic diseases is hampered by its poor aqueous solubility and low oral bioavailability.[5][6][7]

This has spurred extensive research into creating niclosamide analogs with improved pharmacokinetic properties and potentially enhanced or more selective biological activity.[5][6][8] The "des-chloro O-methyl derivative" represents a logical next step in this endeavor, aiming to address these limitations through specific structural modifications. This guide will explore the chemical nature of this derivative and lay the groundwork for its investigation.

Structural Elucidation and Physicochemical Properties

From Niclosamide to the des-chloro O-methyl Derivative

To understand the derivative, we must first consider the structure of the parent compound, niclosamide. Niclosamide is 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide.[9][10] Its chemical formula is C13H8Cl2N2O4.[9][10][11]

The name "des-chloro O-methyl derivative" implies two specific modifications to the niclosamide scaffold:

  • "des-chloro" : Removal of a chlorine atom. Niclosamide has two chlorine atoms, at the 5-position of the salicylic acid ring and the 2'-position of the aniline ring. The removal of either would result in a "des-chloro" analog.

  • "O-methyl" : The addition of a methyl group to an oxygen atom. The phenolic hydroxyl group (-OH) at the 2-position of the salicylic acid ring is the most likely site for this methylation, forming a methoxy group (-OCH3).

Based on this, there are two likely isomeric structures for the Niclosamide des-chloro O-methyl derivative, as depicted below. For the purpose of this guide, we will focus on the derivative where the chlorine at the 5-position of the salicylic acid ring is removed, a common modification site in derivative synthesis.

Parent Compound: Niclosamide

  • IUPAC Name: 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide[10]

  • Molecular Formula: C13H8Cl2N2O4[9][10][11]

Proposed Derivative: N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide

  • Modification 1 (des-chloro): Removal of the chlorine atom from the 5-position of the salicylic acid ring.

  • Modification 2 (O-methyl): Methylation of the hydroxyl group at the 2-position.

Predicted Physicochemical Properties

The proposed structural changes are expected to alter the physicochemical properties of the molecule significantly.

PropertyNiclosamide (Parent)des-chloro O-methyl derivative (Predicted)Rationale for Change
Molecular Weight 327.12 g/mol [10]~306.69 g/mol Removal of one chlorine atom and addition of a methyl group.
Aqueous Solubility Poor[5][7]Potentially ImprovedO-methylation can reduce intermolecular hydrogen bonding that contributes to low solubility.
Lipophilicity (LogP) HighPotentially alteredThe removal of a halogen and the addition of a methyl group will impact the overall lipophilicity.
pKa ~6.9 (phenolic OH)N/A (no acidic proton)The acidic phenolic hydroxyl group is replaced by a non-ionizable methoxy group.

Proposed Synthesis and Characterization Workflow

The synthesis of niclosamide derivatives typically involves an amide coupling reaction.[6][12] A plausible synthetic route for the proposed derivative is outlined below.

Synthetic Protocol

A general two-step synthesis can be envisioned, starting from commercially available precursors.[12]

Step 1: Synthesis of 2-methoxybenzoyl chloride

  • To a solution of 2-methoxybenzoic acid in an anhydrous solvent (e.g., tetrahydrofuran), add thionyl chloride dropwise at 0°C under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 1.5-2 hours.

  • Remove the solvent under reduced pressure to obtain the crude 2-methoxybenzoyl chloride.

Step 2: Amide Coupling

  • Dissolve 2-chloro-4-nitroaniline in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

  • Add the crude 2-methoxybenzoyl chloride dropwise to the aniline solution at 0°C.

  • Allow the reaction to stir at room temperature until completion (monitored by thin-layer chromatography).

  • Upon completion, the reaction mixture can be worked up by washing with aqueous acid and base solutions to remove unreacted starting materials.

  • The final product can be purified by flash column chromatography on silica gel.

Characterization and Quality Control

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

TechniquePurposeExpected Observations
1H NMR Spectroscopy Structural confirmation and purity assessment.Presence of aromatic protons and a characteristic singlet for the methoxy (-OCH3) group around 3.9-4.0 ppm.
LC-MS/MS Purity assessment and confirmation of molecular weight.A parent ion peak corresponding to the calculated molecular weight of the derivative.
FTIR Spectroscopy Confirmation of functional groups.Presence of amide C=O and N-H stretching bands, and C-O-C stretching for the methoxy group. Absence of the broad -OH stretch seen in niclosamide.
High-Performance Liquid Chromatography (HPLC) Purity determination and quantification.[13]A single major peak indicating high purity, with retention time determined by the method developed.

G cluster_synthesis Synthesis cluster_characterization Characterization 2-methoxybenzoic acid 2-methoxybenzoic acid 2-chloro-4-nitroaniline 2-chloro-4-nitroaniline Amide Coupling Amide Coupling Crude Product Crude Product Purification (Chromatography) Purification (Chromatography) Final Product Final Product NMR NMR Final Product->NMR LC-MS LC-MS Final Product->LC-MS FTIR FTIR Final Product->FTIR HPLC HPLC Final Product->HPLC

Hypothesized Biological Activity and Mechanism of Action

The biological activity of the des-chloro O-methyl derivative is predicted to be rooted in the mechanisms established for niclosamide, though with potential modulation in potency and selectivity.

Primary Mechanism: Mitochondrial Uncoupling

The primary mechanism of action for niclosamide is the uncoupling of oxidative phosphorylation in mitochondria.[4][14] It acts as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane, which inhibits ATP synthesis and leads to cell death.[4][14][15] This activity is a hallmark of the salicylanilide scaffold. It is highly probable that the des-chloro O-methyl derivative will retain this fundamental mechanism. The modifications may, however, influence its efficiency in proton transport across the mitochondrial membrane.

Modulation of Key Signaling Pathways

Niclosamide is a known inhibitor of multiple oncogenic signaling pathways.[1][2] The des-chloro O-methyl derivative is hypothesized to interact with these same pathways, with the structural modifications potentially altering its inhibitory profile.

  • STAT3 Signaling: Niclosamide inhibits the activation and nuclear translocation of STAT3.[4][5] This leads to the downregulation of STAT3 target genes involved in cell proliferation and survival. It is plausible that the derivative will retain STAT3 inhibitory activity.

  • Wnt/β-catenin Signaling: Niclosamide can suppress the Wnt pathway by promoting the degradation of key components and downregulating the co-receptor LRP6.[4][16] This pathway is crucial in many cancers, and its inhibition is a key therapeutic goal.

  • mTOR Signaling: The mTOR pathway, a central regulator of cell growth and metabolism, is also inhibited by niclosamide.[1][16] This contributes to its anti-proliferative effects.

  • NF-κB Signaling: Niclosamide has been shown to suppress the NF-κB signaling pathway by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation of p65.[4]

G Derivative Niclosamide des-chloro O-methyl Derivative Mitochondria Mitochondria Derivative->Mitochondria STAT3 STAT3 Derivative->STAT3 Wnt_beta-catenin Wnt_beta-catenin Derivative->Wnt_beta-catenin mTOR mTOR Derivative->mTOR NF-kB NF-kB Derivative->NF-kB

Future Directions and Conclusion

The Niclosamide des-chloro O-methyl derivative presents a compelling candidate for further investigation in drug development. The proposed structural modifications hold the potential to overcome the pharmacokinetic limitations of the parent drug while retaining its potent, multi-faceted mechanism of action.

The immediate next steps for researchers should be:

  • Synthesis and Confirmation: Synthesize and analytically confirm the structure of the proposed derivative.

  • In Vitro Evaluation: Screen the compound against a panel of cancer cell lines to determine its anti-proliferative activity (IC50 values) and compare it to niclosamide.

  • Mechanism of Action Studies: Conduct Western blot or reporter assays to confirm the inhibition of the STAT3, Wnt, and mTOR pathways.

  • Pharmacokinetic Profiling: Evaluate the aqueous solubility, metabolic stability, and other ADME (absorption, distribution, metabolism, and excretion) properties of the new derivative.

By systematically following this research path, the scientific community can effectively evaluate the therapeutic potential of this novel niclosamide derivative and determine its viability as a next-generation clinical candidate.

References

  • Chen, W., Mook, R.A., Jr., Premont, R.T., & Wang, J. (2018). Niclosamide: Beyond an antihelminthic drug. Cellular Signalling, 41, 89-96.
  • Pan, J.X., Chen, J., & Zhang, L. (2021). The magic bullet: Niclosamide. Frontiers in Pharmacology, 12, 732808.
  • Frayha, G.J., & Bueding, E. (1981). Niclosamide—A promising treatment for COVID‐19. Journal of Medical Virology, 93(10), 5707-5715.
  • Al-Hadiya, Z. H. (2017). Structure–Activity Relationship of Niclosamide Derivatives. Anticancer Research, 37(6), 2839-2843.
  • Yashoda Hospitals. (n.d.). Niclosamide: Uses & Side Effects.
  • Lin, Y. C., et al. (2022). Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2. European Journal of Medicinal Chemistry, 243, 114757.
  • Li, Y., et al. (2014). Discovery of O-Alkylamino-Tethered Niclosamide Derivatives as Potent and Orally Bioavailable Anticancer Agents. Journal of Medicinal Chemistry, 57(8), 3367-3378.
  • ResearchGate. (n.d.). The chemical structure of niclosamide, C13H8Cl2N2O4.
  • precisionFDA. (n.d.). NICLOSAMIDE.
  • Balgi, A. D., et al. (2013). SAR study of niclosamide derivatives in the human glioblastoma U-87 MG cells. ScholarWorks @ UTRGV.
  • NIST. (n.d.). Niclosamide. In NIST Chemistry WebBook. Retrieved from the National Institute of Standards and Technology website.
  • Perpusnas. (2025). Niclosamide: Uses, Benefits, And Scientific Insights.
  • bioRxiv. (2025). Discovery of Niclosamide Analogs with Potent Mitochondrial Uncoupling Activity with reduced toxicity. bioRxiv.
  • Liu, C., et al. (2023).
  • ResearchGate. (n.d.). Synthesis and characterization of niclosamide derivatives.
  • PubChem. (n.d.). Niclosamide. In PubChem Compound Database.
  • Li, Y., et al. (2020). Drug Repurposing: Research Progress of Niclosamide and Its Derivatives on Antibacterial Activity. Frontiers in Microbiology, 11, 1629.
  • INEOS OPEN. (n.d.). NICLOSAMIDE SUBSTANCE: MODIFICATION, ANALYSIS, AND BIOLOGICAL ACTIVITY. INEOS OPEN.
  • MacLean, A.B., et al. (2016). Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer. Oncotarget, 8(2), 3595-3608.
  • Google Patents. (n.d.). CN103864641A - Niclosamide synthetic method.
  • PubMed. (2019).
  • Montgomery, E. J., et al. (2021). SAT021 Development Of Niclosamide Analogs For Treatment Of Androgen Receptor Positive Hepatocellular Carcinoma. Journal of the Endocrine Society, 5(Supplement_1), A658-A659.
  • PubChem - NIH. (n.d.). Niclosamide. PubChem.
  • Shantier, S. W., Garelnabi, E. A. E., & Gadkariem, E. A. (2015). DEVELOPMENT OF DERIVATIVE SPECTROPHOTOMETRIC AND HPLC METHODS FOR DETERMINATION OF NICLOSAMIDE. Journal Of Harmonized Research in Pharmacy, 4(1), 87-92.
  • Analytical Methods (RSC Publishing). (n.d.).
  • ResearchGate. (2025). stability studies on niclosamide using derivative spectroscopic and chromatographic methods.

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Exploratory

2-methoxy-N-(2-chloro-4-nitrophenyl)benzamide synonyms

An In-depth Technical Guide to the Synthesis and Potential Applications of 2-methoxy-N-(2-chloro-4-nitrophenyl)benzamide and Related N-Substituted Benzamides Authored by a Senior Application Scientist Introduction This g...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Potential Applications of 2-methoxy-N-(2-chloro-4-nitrophenyl)benzamide and Related N-Substituted Benzamides

Authored by a Senior Application Scientist

Introduction

This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.

Nomenclature and Identification of Related Benzamides

To understand the chemical space around 2-methoxy-N-(2-chloro-4-nitrophenyl)benzamide, it is crucial to be familiar with the nomenclature of its structural analogs. The following table lists several related compounds, their CAS numbers, and common synonyms.

IUPAC NameCAS NumberCommon Synonyms
N-(2-chloro-4-nitrophenyl)benzamide64160-38-93-Chloro-4-benzamido-nitrobenzene[1]
2-chloro-N-(2-methoxyphenyl)-4-nitrobenzamideNot Available-[2]
5-chloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamideNot AvailableCHEMBL464249[3]
N-(2-methoxy-4-nitrophenyl)-4-nitrobenzamide5428-51-3NSC12975[4]
2-chloro-N-(4-methoxyphenyl)benzamideNot Available-[5]
2-methoxy-N-(4-methoxyphenyl)benzamide97618-68-3DTXSID70336282[6]

Predicted Physicochemical Properties

While experimental data for 2-methoxy-N-(2-chloro-4-nitrophenyl)benzamide is not available, we can predict its properties based on its structure and data from similar compounds.

PropertyPredicted Value/RangeBasis for Prediction
Molecular FormulaC₁₄H₁₁ClN₂O₄-
Molecular Weight306.71 g/mol -
LogP3.0 - 4.0Based on analogs like 5-chloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide (LogP ~3.4)[1] and 2-chloro-N-(2-methoxyphenyl)-4-nitrobenzamide (LogP ~3.45)[2]
Hydrogen Bond Donors1-
Hydrogen Bond Acceptors5-
Rotatable Bonds3-

Synthesis of N-Substituted Benzamides: Protocols and Workflow

The synthesis of 2-methoxy-N-(2-chloro-4-nitrophenyl)benzamide can be approached through well-established methods for amide bond formation. Below are two reliable protocols.

General Synthesis Workflow

Synthesis_Workflow cluster_0 Method 1: Amide Coupling cluster_1 Method 2: Acyl Chloride A1 2-methoxybenzoic acid E1 Product A1->E1 B1 2-chloro-4-nitroaniline B1->E1 C1 Coupling Agent (e.g., EDCI, DCC) C1->E1 D1 Solvent (e.g., DCM, DMF) D1->E1 A2 2-methoxybenzoyl chloride E2 Product A2->E2 B2 2-chloro-4-nitroaniline B2->E2 C2 Base (e.g., Pyridine, Triethylamine) C2->E2 D2 Solvent (e.g., DCM, Chloroform) D2->E2

Caption: General workflows for the synthesis of N-substituted benzamides.

Protocol 1: Synthesis via Amide Coupling Reagents

This method is valued for its mild reaction conditions and broad substrate scope.

Step-by-Step Methodology:

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve 2-methoxybenzoic acid (1.0 equivalent) and a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI, 1.1 equivalents) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Addition of Amine: To the stirred solution, add 2-chloro-4-nitroaniline (1.0 equivalent).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis via Acyl Chloride (Schotten-Baumann Conditions)

This classic method is robust and often used for larger-scale synthesis.

Step-by-Step Methodology:

  • Preparation of Acyl Chloride: Convert 2-methoxybenzoic acid to 2-methoxybenzoyl chloride by reacting it with thionyl chloride or oxalyl chloride. This step should be performed in an inert atmosphere. The resulting acyl chloride can be used directly or purified by distillation.

  • Amidation: In a separate flask, dissolve 2-chloro-4-nitroaniline (1.0 equivalent) in a suitable solvent such as DCM or chloroform. Add a base, for example, pyridine or triethylamine (1.2 equivalents), to scavenge the HCl byproduct.

  • Reaction: Cool the amine solution in an ice bath and add the 2-methoxybenzoyl chloride (1.1 equivalents) dropwise with vigorous stirring.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC. Wash the reaction mixture with water, 1M HCl, and saturated NaHCO₃ solution.

  • Purification: Dry the organic phase, remove the solvent in vacuo, and purify the crude product as described in Protocol 1. A similar procedure has been successfully used for the synthesis of 2-Chloro-N-(4-methoxyphenyl)benzamide[5][7].

Potential Biological Activities and Mechanisms of Action

Substituted benzamides are known to interact with a variety of biological targets. The specific combination of 2-methoxy, 2-chloro, and 4-nitro groups on the benzamide scaffold suggests several potential areas of pharmacological interest.

  • Antipsychotic Activity: Many benzamide derivatives are potent antagonists of dopamine D2 and serotonin 5-HT2 receptors, a key characteristic of atypical antipsychotic drugs.

  • Anti-inflammatory and Analgesic Effects: Some N-substituted benzamides have shown promising anti-inflammatory and analgesic properties[8].

  • Antimicrobial and Antifungal Activity: The benzamide core is present in several antimicrobial and antifungal agents.

  • Pesticidal Activity: Certain benzamide derivatives have been developed as insecticides and fungicides[3][5].

Hypothetical Signaling Pathway Involvement

Given the prevalence of benzamides as neurological agents, a plausible mechanism of action for 2-methoxy-N-(2-chloro-4-nitrophenyl)benzamide could involve the modulation of neurotransmitter signaling pathways. The diagram below illustrates a simplified, hypothetical interaction with a G-protein coupled receptor (GPCR), such as a dopamine or serotonin receptor.

Signaling_Pathway cluster_membrane Cell Membrane Receptor GPCR (e.g., D2/5-HT2) G_Protein G-Protein Receptor->G_Protein Inhibition Compound 2-methoxy-N-(2-chloro-4-nitrophenyl)benzamide Compound->Receptor Antagonism Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Response Cellular Response Kinase_Cascade->Response

Caption: Hypothetical antagonism of a GPCR signaling pathway.

Conclusion

While 2-methoxy-N-(2-chloro-4-nitrophenyl)benzamide appears to be a novel chemical entity, its synthesis and potential biological activities can be confidently predicted based on the extensive body of research on N-substituted benzamides. The synthetic protocols provided in this guide offer a reliable starting point for its preparation. The structural alerts within the molecule suggest that it may possess interesting pharmacological properties, particularly in the areas of neuroscience, anti-inflammatory, and antimicrobial research. Further investigation into this and related compounds is warranted to fully elucidate their therapeutic potential.

References

  • Journal of Medicinal Chemistry. (n.d.). Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. ACS Publications. Retrieved from [Link]

  • PubChem. (n.d.). Benzamide, N-(2-methoxy-4-nitrophenyl)-4-nitro-. Retrieved from [Link]

  • PubChem. (n.d.). 5-chloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide. Retrieved from [Link]

  • Saeed, A., et al. (2010). 2-Chloro-N-(4-methoxyphenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). 2-methoxy-N-(4-methoxyphenyl)benzamide Properties. Retrieved from [Link]

  • MDPI. (2022). Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

  • ResearchGate. (2010). 2-Chloro-N-(4-methoxyphenyl)benzamide. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]

  • NIST. (n.d.). Benzamide, N-(2-chloro-4-nitrophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Molecules. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Retrieved from [Link]

  • SciSpace. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. Retrieved from [Link]

Sources

Foundational

A Technical Guide to Novel Benzamide Derivatives in Amyotrophic Lateral Sclerosis (ALS) Research

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides an in-depth technical exploration of novel benzamide derivatives as a promising class of the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth technical exploration of novel benzamide derivatives as a promising class of therapeutic agents for Amyotrophic Lateral Sclerosis (ALS) research. Moving beyond a conventional review, this document is structured to offer a causal narrative behind experimental choices and to equip researchers with actionable, field-proven insights for their own discovery and development programs.

I. The Evolving Landscape of ALS and the Rationale for Benzamide Derivatives

Amyotrophic Lateral Sclerosis (ALS) is a devastating and progressive neurodegenerative disease characterized by the loss of motor neurons in the brain and spinal cord, leading to muscle weakness, paralysis, and ultimately, respiratory failure.[1] The underlying pathology of ALS is complex and multifactorial, involving mechanisms such as glutamate excitotoxicity, oxidative stress, mitochondrial dysfunction, and the aggregation of proteins like TDP-43.[2][3]

The therapeutic landscape for ALS has been challenging, with limited treatment options offering only modest benefits.[4] This has spurred the exploration of novel chemical scaffolds that can target the diverse pathological pathways of the disease. Benzamide derivatives, a versatile class of compounds, have emerged as a significant area of interest. Their chemical structure allows for diverse modifications, enabling the targeting of various proteins and pathways implicated in neurodegeneration.

This guide will focus on the most promising novel benzamide derivatives and related compounds currently under investigation for ALS, detailing their mechanisms of action, preclinical data, and the experimental workflows required for their validation.

II. Key Benzamide-Based Therapeutic Strategies in ALS

Our exploration will center on three key strategies where benzamide derivatives are showing significant promise: Sigma-1 Receptor (S1R) agonism, Rho-associated kinase (ROCK) inhibition, and Poly (ADP-ribose) polymerase (PARP) inhibition.

A. Pridopidine: A Sigma-1 Receptor Agonist with Neuroprotective Potential

Pridopidine is a first-in-class small molecule, initially developed for Huntington's disease, that is now in clinical development for ALS.[5][6] It functions as a highly selective agonist of the Sigma-1 Receptor (S1R), a chaperone protein located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).[6][7][8]

Mechanism of Action:

The activation of S1R by pridopidine triggers a cascade of neuroprotective effects that counteract key pathological features of ALS:

  • Mitochondrial Function Enhancement: Pridopidine helps maintain the integrity of the MAM, which is crucial for calcium homeostasis and mitochondrial function. In preclinical models, it has been shown to reduce mitochondrial reactive oxygen species (ROS) levels.[5]

  • ER Stress Reduction: By stabilizing S1R, pridopidine ameliorates ER stress, a condition implicated in motor neuron death in ALS.[5]

  • Upregulation of Neurotrophic Factors: Pridopidine has been demonstrated to upregulate the expression and secretion of Brain-Derived Neurotrophic Factor (BDNF), a protein essential for neuronal survival and plasticity.[9] This effect is dependent on S1R activation.[9]

The multifaceted mechanism of pridopidine, targeting cellular stress and promoting neuronal survival pathways, makes it a compelling candidate for ALS therapy.

Signaling Pathway: Pridopidine's S1R-Mediated Neuroprotection

pridopidine_pathway cluster_neuron Motor Neuron cluster_er Endoplasmic Reticulum cluster_mito Mitochondria pridopidine Pridopidine s1r Sigma-1 Receptor (S1R) (at ER-Mitochondria Interface) pridopidine->s1r activates er_stress ER Stress s1r->er_stress reduces mito_function Mitochondrial Function s1r->mito_function enhances bdnf BDNF Expression & Secretion s1r->bdnf upregulates ros ROS Production mito_function->ros decreases survival Neuronal Survival & Plasticity bdnf->survival promotes

Caption: Pridopidine activates the Sigma-1 Receptor, initiating neuroprotective pathways.

B. Fasudil: A ROCK Inhibitor Showing Promise in Clinical Trials

Fasudil is a potent inhibitor of Rho-associated kinase (ROCK) and is approved in some countries for cerebral vasospasm.[1][10] Recent clinical trials have explored its potential as a therapeutic for ALS. Although not a classical benzamide, its chemical structure shares features that place it in a related class of compounds.

Mechanism of Action:

Increased ROCK activity has been observed in tissues from ALS patients.[1] Inhibition of ROCK by fasudil is thought to be neuroprotective through several mechanisms:

  • Improved Neuronal Survival and Axonal Regeneration: Preclinical studies have shown that ROCK inhibition promotes the survival of neurons and enhances axonal regeneration.[1]

  • Modulation of Microglial Function: Fasudil can modulate the activity of microglia, the resident immune cells of the central nervous system, potentially reducing neuroinflammation.[1]

A phase 2 clinical trial (ROCK-ALS) demonstrated that fasudil was safe and well-tolerated in ALS patients.[1][10][11] While the trial was not powered for definitive efficacy, it showed a significant reduction in the number of newly affected muscles in patients treated with fasudil, as measured by the Motor Unit Number Index (MUNIX), a biomarker of lower motor neuron integrity.[11][12]

Signaling Pathway: Fasudil's ROCK Inhibition Pathway

fasudil_pathway cluster_neuron Motor Neuron fasudil Fasudil rock Rho-associated kinase (ROCK) fasudil->rock inhibits neuronal_survival Neuronal Survival fasudil->neuronal_survival promotes axonal_degeneration Axonal Degeneration rock->axonal_degeneration promotes neuroinflammation Neuroinflammation rock->neuroinflammation promotes

Caption: Fasudil inhibits ROCK, leading to reduced neuroinflammation and axonal degeneration.

C. Benzamide Analogues as PARP Inhibitors: Targeting TDP-43 Pathology

A hallmark of ALS pathology is the mislocalization and aggregation of the TAR DNA-binding protein 43 (TDP-43) in the cytoplasm of motor neurons.[2][3] Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs used in oncology, have emerged as a potential therapeutic strategy for ALS.[2][3] Many PARP inhibitors are based on a benzamide scaffold, which is crucial for their binding to the NAD+ binding site of the PARP enzyme.[13]

Mechanism of Action:

  • Inhibition of PAR Formation: PARP enzymes are involved in the cellular stress response and DNA repair. Their activity leads to the formation of poly(ADP-ribose) (PAR) polymers.[3]

  • Reduction of TDP-43 Aggregation: PAR has been shown to promote the aggregation of TDP-43.[2][3] By inhibiting PARP, benzamide-based inhibitors prevent the formation of PAR, thereby reducing the clumping of TDP-43 and preventing the formation of stress granules.[2]

Preclinical studies using PARP inhibitors, such as veliparib, have demonstrated a reduction in TDP-43 aggregates and protection against neuronal death in cell culture models.[3] This suggests that repurposing or developing novel benzamide-based PARP inhibitors could be a viable therapeutic approach for ALS.

Signaling Pathway: PARP Inhibition by Benzamide Analogues

parp_pathway cluster_neuron Motor Neuron benzamide_parpi Benzamide-based PARP Inhibitor parp PARP Enzyme benzamide_parpi->parp inhibits par PAR Polymer Formation parp->par catalyzes tdp43 TDP-43 Aggregation par->tdp43 promotes neuronal_death Neuronal Death tdp43->neuronal_death leads to

Caption: Benzamide-based PARP inhibitors reduce TDP-43 aggregation and neuronal death.

III. Preclinical Evaluation of Novel Benzamide Derivatives: A Methodological Framework

The preclinical validation of novel benzamide derivatives for ALS requires a multi-tiered approach, progressing from in vitro characterization to in vivo efficacy studies in relevant animal models. This section outlines key experimental protocols that form a self-validating system for assessing the therapeutic potential of these compounds.

A. In Vitro Characterization in ALS-Relevant Cell Models

The initial stages of drug discovery for benzamide derivatives should involve robust in vitro assays to determine their potency, selectivity, and mechanism of action in cell types affected by ALS.

1. iPSC-Derived Motor Neuron Survival and Phenotypic Assays:

Patient-derived induced pluripotent stem cells (iPSCs) offer a powerful tool for modeling ALS in a dish, as they retain the genetic background of the donor.[14]

  • Protocol: Differentiation of iPSCs into Motor Neurons

    • Culture human iPSCs on a suitable matrix (e.g., Matrigel) in mTeSR1 medium.

    • Induce neural differentiation using a dual SMAD inhibition protocol with Noggin and SB431542.

    • Pattern the neural progenitors towards a spinal cord fate using retinoic acid and a smoothened agonist (e.g., purmorphamine).

    • Further differentiate the motor neuron progenitors into mature motor neurons using neurotrophic factors such as BDNF and GDNF.

    • Confirm motor neuron identity through immunocytochemistry for markers like Islet1, SMI32, and ChAT.

  • Experimental Workflow: Assessing Neuroprotective Effects

    • Plate mature iPSC-derived motor neurons in 96-well plates.

    • Induce cellular stress relevant to ALS pathology (e.g., glutamate excitotoxicity, oxidative stress with sodium arsenite, or proteasome inhibition with MG132).

    • Treat the stressed motor neurons with a dose-range of the novel benzamide derivative.

    • After a defined incubation period (e.g., 24-48 hours), assess motor neuron survival using automated high-content imaging to quantify the number of surviving neurons (e.g., stained with Tuj1) and analyze neurite outgrowth.

2. Western Blot Analysis of TDP-43 Pathology:

For benzamide derivatives targeting protein aggregation, such as PARP inhibitors, it is crucial to quantify their effect on TDP-43.

  • Protocol: Western Blot for TDP-43

    • Lyse iPSC-derived motor neurons or tissue from ALS animal models in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on a 4-12% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15]

    • Incubate the membrane with a primary antibody against TDP-43 overnight at 4°C.[15][16]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

    • Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.[16]

    • Quantify band intensities and normalize to a loading control like GAPDH or β-actin.

Experimental Workflow: In Vitro and In Vivo Validation of Benzamide Derivatives

experimental_workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation ipsc iPSC-derived Motor Neurons stress_assay Stress-induced Survival Assay ipsc->stress_assay western_blot Western Blot (TDP-43) ipsc->western_blot invitro_to_invivo Promising Candidates als_model ALS Mouse Model (e.g., SOD1-G93A) behavioral Behavioral & Functional Tests (Rotarod, Grip Strength) als_model->behavioral histology Histological Analysis (Motor Neuron Counts) als_model->histology biomarker Biomarker Analysis (NfL) als_model->biomarker invitro_to_invivo->als_model

Caption: A streamlined workflow for the preclinical evaluation of benzamide derivatives.

B. In Vivo Efficacy in ALS Mouse Models

Promising benzamide derivatives identified in vitro should be advanced to in vivo studies using established ALS mouse models, such as the SOD1-G93A or TDP-43 transgenic mice.[17]

1. Assessment of Motor Function and Survival:

  • Rotarod Test: This test assesses motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded.

  • Grip Strength Test: This measures muscle strength by determining the peak force a mouse can exert with its forelimbs or hindlimbs.

  • Survival Analysis: The lifespan of treated and untreated ALS mice is monitored to determine if the compound extends survival.

2. Histological and Biomarker Analysis:

  • Motor Neuron Counts: At the end of the study, spinal cord tissue is collected, sectioned, and stained (e.g., with Nissl stain) to quantify the number of surviving motor neurons in the lumbar spinal cord.

  • Neurofilament Light Chain (NfL) Measurement: NfL is a key biomarker of axonal damage in ALS.[18] Its levels can be measured in the cerebrospinal fluid (CSF) or plasma of ALS mice.

    • Protocol: NfL Measurement by SIMOA

      • Collect CSF or plasma from treated and control ALS mice at various time points.

      • Use an ultrasensitive Single Molecule Array (Simoa) assay to quantify NfL concentrations.

      • Dilute samples as required to fall within the dynamic range of the assay.

      • Compare NfL levels between treatment groups to assess the compound's effect on neurodegeneration.

IV. Quantitative Data Summary

The following tables summarize key quantitative data for the benzamide derivatives and related compounds discussed in this guide. This data provides a benchmark for researchers developing novel compounds.

Table 1: Preclinical and Clinical Data for Pridopidine and Fasudil in Neurodegenerative Diseases

CompoundTargetModel/StudyKey FindingsReference
Pridopidine Sigma-1 Receptor AgonistYAC128 HD miceSignificant improvement in motor coordination.[5]
Cellular HD modelsAmeliorates mHTT-induced ER stress at low nanomolar concentrations.[5]
Fasudil ROCK InhibitorROCK-ALS Phase 2 TrialSafe and well-tolerated in ALS patients.[1][10][11]
Significantly reduced the number of newly affected muscles at day 90.[11][12]

Table 2: Potency of Benzamide-Based PARP-1 Inhibitors in Cancer Cell Lines

CompoundTargetCell LineIC50 (Antiproliferative)IC50 (PARP-1 Inhibition)Reference
Compound 13f PARP-1HCT1160.30 µM0.25 nM[19]
DLD-12.83 µM[19]

Note: Data on PARP-1 inhibitors in ALS models is still emerging. The data presented here from cancer cell lines demonstrates the high potency that can be achieved with the benzamide scaffold.

V. Conclusion and Future Directions

Novel benzamide derivatives represent a highly promising and versatile class of compounds for the treatment of ALS. By targeting diverse pathological mechanisms, including S1R modulation, ROCK inhibition, and PARP inhibition, these molecules offer new hope in the fight against this devastating disease.

The methodological framework presented in this guide provides a robust pathway for the preclinical evaluation of new benzamide-based drug candidates. A key to success will be the continued use of patient-derived iPSC models to better understand disease mechanisms and predict clinical responses, as well as the integration of sensitive biomarkers like NfL in both preclinical and clinical studies to accelerate the development of effective therapies for ALS.

VI. References

  • Pridopidine's Mechanism of Action Suggests Neuroprotective Effects in Huntington Disease. (2021, July 6). NeurologyLive.

  • What is Pridopidine used for? (2024, June 27). Patsnap Synapse.

  • Fasudil, a rho kinase inhibitor, limits motor neuron loss in experimental models of amyotrophic lateral sclerosis. (n.d.). Scilit.

  • Geva, M., Kusko, R., Soares, H., Fowler, K. D., & Hayden, M. R. (2016). Pridopidine activates neuroprotective pathways impaired in Huntington Disease. Human Molecular Genetics, 25(18), 3975–3987.

  • Pridopidine, a Potent and Selective Therapeutic Sigma-1 Receptor (S1R) Agonist for Treating Neurodegenerative Diseases. (2025, December 17). MDPI.

  • Scientists identify precisely how pridopidine works in models of Huntington's disease. (2021, June 12). HDBuzz.

  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. (2025, September 2). MDPI.

  • Fasudil attenuates disease spreading in ALS – a post-hoc analysis of the ROCK-ALS trial. (2025, September 4). medRxiv.

  • Amyotrophic lateral sclerosis (ALS): Successful phase 2 trial with the drug fasudil. (2024, October 17). SyNergy - Munich Cluster for Systems Neurology.

  • Fasudil attenuates disease spreading in ALS – a post-hoc analysis of the ROCK-ALS trial. (n.d.). PMC.

  • Safety, tolerability and efficacy of the rho kinase inhibitor fasudil in patients with amyotrophic lateral sclerosis (ROCK-ALS): a phase 2, randomised, double-blind, placebo-controlled trial. (2025, December 27). PMC.

  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. (2025, September 2). MDPI.

  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. (2025, September 2). PubMed.

  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. (2025, September 1). Scilit.

  • Immunocytochemistry of motor neurons derived from iPSCs with the hNIL construct protocol. (n.d.). protocols.io.

  • PARP inhibitors show promise for treating ALS and other brain disorders. (2018, August 9). Fierce Biotech.

  • PARP Inhibitor Tested in Cancer Patients Might Treat ALS, Study Suggests. (2018, September 28). ALS News Today.

  • Neurofilament-Light Chain as Biomarker of Neurodegenerative and Rare Diseases With High Translational Value. (2020, June 10). Frontiers in Molecular Neuroscience.

  • TDP-43 Western blot analysis from skeletal muscle of an ALS patient... (n.d.). ResearchGate.

  • The identification of high-performing antibodies for TDP-43 for use in Western Blot, immunoprecipitation and immunofluorescence. (2023, March 14). PMC.

  • Structural requirements for potent PARP inhibition. The benzamide... (n.d.). ResearchGate.

  • Genetic and pharmacological PARP inhibition reduces axonal degeneration in C. elegans models of ALS. (2022, May 20). PubMed.

  • Benzamide analogues as parp dna repair enzyme inhibitors. (n.d.). Google Patents.

  • Motor Neuron Progenitors User Guide. (n.d.). AXOL Bioscience.

  • iPSC to Motor Neuron Differentiation Various Protocols. (2023, June 21). protocols.io.

  • Increased NF-L levels in the TDP-43G298S ALS mouse model resemble NF-L levels in ALS patients. (2022, May 18). PMC.

  • A novel protocol to derive cervical motor neurons from induced pluripotent stem cells for amyotrophic lateral sclerosis. (2023, August 17). PMC.

  • Sigma-1 Receptor is a Pharmacological Target to Promote Neuroprotection in the SOD1 G93A ALS Mice. (n.d.). Frontiers in Pharmacology.

  • Synthesis and Evaluation of Novel Benzamide Derivatives as Potential Anticancer Agents. (n.d.). Benchchem.

  • Induced Pluripotent Stem Cells and Motor Neuron Disease: Toward an Era of Individualized Medicine. (2013, May 15). Journal of Neuroscience.

  • General Protocol for Western Blotting. (n.d.). Bio-Rad.

  • (PDF) Neurofilament-Light Chain as Biomarker of Neurodegenerative and Rare Diseases With High Translational Value. (2020, June 9). ResearchGate.

  • Proteomics Analysis of the TDP‐43 Interactome in Cellular Models of ALS Pathogenesis. (2025, April 14). Macquarie University.

  • Benchmarking the Neuroleptic Activity of Novel Benzamides: A Comparative Guide. (n.d.). Benchchem.

  • Western Blot Protocol. (2023, March 28). YouTube.

  • Preclinical Models of Amyotrophic Lateral Sclerosis (ALS). (n.d.). PsychoGenics.

  • Discovery of novel benzamide derivatives as potential multireceptor antipsychotics. (n.d.). ResearchGate.

  • A Guide to ALS Models for Drug Discovery. (2024, July 6). Biospective.

  • Cerebrospinal Fluid Neurofilament Light Chain (NfL) Predicts Disease Aggressiveness in Amyotrophic Lateral Sclerosis: An Application of the D50 Disease Progression Model. (2021, April 5). Frontiers in Neurology.

  • Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. (2014, March 1). PubMed.

  • Neurofilament Light Chain: A Biomarker for ALS Progression? (2023, August 28). ALS TDI.

  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. (2023, May 5). PubMed.

  • Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. (2024, September 12). PMC.

Sources

Exploratory

A Technical Guide to the Discovery and Application of Small Molecule MERCs Modulators

Abstract Mitochondria-Endoplasmic Reticulum Contact Sites (MERCs) are critical signaling hubs that orchestrate a multitude of cellular processes, from calcium and lipid homeostasis to mitochondrial dynamics and autophagy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Mitochondria-Endoplasmic Reticulum Contact Sites (MERCs) are critical signaling hubs that orchestrate a multitude of cellular processes, from calcium and lipid homeostasis to mitochondrial dynamics and autophagy. The dysregulation of these dynamic interfaces is increasingly implicated in a wide array of human pathologies, including neurodegenerative diseases, cancer, and metabolic disorders, making them a compelling new class of therapeutic targets.[1][2][3] This in-depth technical guide provides a comprehensive overview of the MERCs landscape for researchers, scientists, and drug development professionals. We will explore the fundamental biology of MERCs, detail a framework for the classification of small molecule modulators, and provide field-proven, step-by-step protocols for the discovery and validation of novel compounds. This guide is designed to bridge the gap between foundational MERCs research and the practical application of high-throughput screening and mechanistic characterization, empowering the scientific community to unlock the therapeutic potential of this exciting target class.

Part 1: The Central Role of Mitochondria-ER Contact Sites (MERCs) in Cellular Homeostasis

Unveiling the Architecture of MERCs

First identified by electron microscopy in the 1950s, MERCs are defined as regions where the outer mitochondrial membrane (OMM) and the ER membrane are held in close apposition, typically separated by a distance of 10-80 nm.[1][4] These are not static structures but highly dynamic hubs that can expand, contract, and change their protein composition in response to cellular needs and stresses.[5] The integrity and function of these sites are maintained by a complex network of tethering proteins that bridge the two organelles. Key examples include the VAPB-PTPIP51 complex, which acts as a physical tether, and the GRP75 chaperone, which links the ER-resident inositol 1,4,5-trisphosphate receptor (IP3R) to the mitochondrial voltage-dependent anion channel (VDAC).[1][6][7]

Key Functions Mediated by MERCs

The strategic positioning of MERCs allows them to act as critical nodes for intercellular communication and metabolic regulation.

  • Calcium Homeostasis: MERCs create microdomains of high calcium (Ca²⁺) concentration. Upon stimulation, Ca²⁺ released from the ER via IP3Rs is efficiently funneled into the mitochondrial matrix through VDAC.[7][8] This mitochondrial Ca²⁺ uptake is essential for stimulating key enzymes in the Krebs cycle, thereby boosting ATP production.[9] However, excessive Ca²⁺ transfer can trigger mitochondrial permeability transition and apoptosis.[10]

  • Lipid Metabolism and Transport: These contact sites are central to the synthesis and non-vesicular transport of lipids.[11] For instance, phosphatidylserine (PS) is synthesized in the ER, transferred to the mitochondria at MERCs, and then decarboxylated to phosphatidylethanolamine (PE).[11][12]

  • Mitochondrial Dynamics: MERCs mark the sites for mitochondrial fission. The ER wraps around the mitochondrion, creating a constriction point that facilitates the recruitment of the fission machinery, including Dynamin-related protein 1 (Drp1).[1][13]

  • Autophagy and Mitophagy: The formation of the autophagosome, the double-membraned vesicle that engulfs cellular components for degradation, is initiated at MERCs.[7][14][15] This positions them as key regulators of cellular quality control.

  • ER Stress and Inflammasome Activation: MERCs serve as platforms for the initiation of the Unfolded Protein Response (UPR) and the assembly of the inflammasome, linking organellar stress to inflammatory signaling.[7][10]

MERCs in Disease Pathophysiology

Given their central role in cellular physiology, it is not surprising that MERCs dysfunction is a common feature in many diseases.

  • Neurodegenerative Diseases: Alterations in MERCs structure and Ca²⁺ handling are strongly linked to Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS).[1][3][16][17] For example, in Alzheimer's disease models, dysregulated MERCs lead to exacerbated ER-to-mitochondria Ca²⁺ transfer, contributing to neuronal death.[17]

  • Cancer: Cancer cells often exhibit rewired MERCs to meet their high metabolic demands and evade apoptosis.[18] Proteins located at these sites can regulate oncogenes and tumor suppressors, influencing cancer cell proliferation and survival.[2]

  • Metabolic Disorders: The regulation of insulin signaling and glucose metabolism is also tied to MERCs function.[9] Dysfunctional MERCs are implicated in the pathogenesis of insulin resistance and type 2 diabetes.[4]

Part 2: A Library of Small Molecule MERCs Modulators: Classification and Mechanisms

Rationale for Targeting MERCs with Small Molecules

The multifaceted role of MERCs in disease presents a unique opportunity for therapeutic intervention. Small molecules that can modulate the structure or function of these contact sites offer the potential to restore cellular homeostasis across a range of pathologies.[6][19] The goal is not necessarily to simply increase or decrease the number of contacts, but to normalize their function, be it by correcting aberrant Ca²⁺ flux, restoring lipid transport, or modulating mitochondrial dynamics.

Classification of MERCs Modulators

We propose a functional classification for small molecule MERCs modulators based on their primary mechanism of action:

  • Type 1: Structural Modulators (Tethering Modulators): These compounds directly target the protein-protein interactions of the tethering complexes to either increase or decrease the physical apposition of the ER and mitochondria. An example would be a molecule that stabilizes or disrupts the VAPB-PTPIP51 interaction.[20]

  • Type 2: Functional Modulators (Flux Modulators): These molecules modulate the activity of channels and transporters located at MERCs, thereby altering the functional coupling between the organelles without necessarily changing the physical distance. This class includes agonists or antagonists of IP3Rs, VDAC, or the mitochondrial calcium uniporter (MCU).[11]

  • Type 3: Upstream Signaling Modulators: This class includes compounds that target signaling pathways known to influence MERCs integrity and function. For example, molecules that modulate ER stress pathways or the activity of kinases like Akt, which can phosphorylate and regulate MERCs-resident proteins, fall into this category.[6][11]

Known Small Molecule MERCs Modulators: A Curated Overview

The following table summarizes a selection of compounds reported to modulate MERCs, providing a starting point for building a modulator library.

Compound NamePutative Target/ClassMechanism of ActionReported Effect on MERCsDisease ContextReference(s)
Compound 24 Type 1 (Structural)Unknown direct target, identified via HTSIncreases MERCs, restores mitochondrial cristaeALS[21][22]
Pridopidine Type 2 (Functional)Sigma-1 Receptor (S1R) agonistPromotes normal IP3R-dependent Ca²⁺ releaseHuntington's, AD[11]
Metformin Type 3 (Upstream)AMPK activatorAlters MERCs proximity (mechanism indirect)Diabetes, AD[11]
Sulforaphane Type 3 (Upstream)Nrf2 activatorModulates MERCs via upstream signalingAD[11]
Trolox Type 3 (Upstream)AntioxidantModulates MERCs via upstream signalingAD[11]

Part 3: Experimental Workflows for the Discovery and Characterization of MERCs Modulators

The following section provides detailed, field-tested protocols for a robust drug discovery cascade, from high-throughput screening to hit validation and functional characterization.

MERCs Signaling and Drug Discovery Workflow

MERCs_Workflow cluster_0 High-Throughput Screening (HTS) cluster_1 Hit Validation & Confirmation cluster_2 Functional Characterization & MOA Compound_Library Small Molecule Library (>10,000 compounds) HTS_Assay Primary Screen: Proximity Biosensor Assay (e.g., MERLIN BRET) Compound_Library->HTS_Assay Hit_Identification Primary Hit Identification (Z'-factor ≥ 0.5) HTS_Assay->Hit_Identification Dose_Response Dose-Response Curve (Confirm Potency, EC50/IC50) Hit_Identification->Dose_Response Validated Hits Hit_Confirmation Hit Confirmation (Resynthesis & Re-testing) Dose_Response->Hit_Confirmation Structural_Validation Structural Validation: Proximity Ligation Assay (PLA) Electron Microscopy (EM) Hit_Confirmation->Structural_Validation Functional_Assays Functional Assays: - Mitochondrial Ca2+ Imaging - Lipid Transport Assay - Mitochondrial Respiration Structural_Validation->Functional_Assays Structurally Active Hits Target_ID Target Deconvolution (e.g., CETSA, Photo-affinity labeling) Functional_Assays->Target_ID Lead_Optimization Lead Optimization (SAR Studies) Target_ID->Lead_Optimization

Caption: A comprehensive workflow for the discovery and development of small molecule MERCs modulators.

High-Throughput Screening (HTS) for MERCs Modulators

Expertise & Experience: The primary challenge in HTS for MERCs modulators is developing a robust, scalable assay that directly measures organelle proximity. Proximity-based biosensors, which generate a signal only when two components are brought close together, are ideal. The Bioluminescence Resonance Energy Transfer (BRET)-based MERLIN sensor is a prime example, where two proteins targeted to the ER and mitochondrial outer membranes are fused to a BRET donor and acceptor pair.[23] An increase or decrease in MERCs proximity directly correlates with a change in the BRET signal.

This protocol is optimized for a 384-well plate format.

  • Cell Line Preparation:

    • Establish a stable cell line (e.g., HCT116 or HeLa) co-expressing the MERCs BRET biosensor constructs (e.g., ER-targeted Renilla luciferase and Mitochondria-targeted YFP).[23]

    • Causality: A stable cell line is critical for assay consistency and minimizing well-to-well variability, which is essential for achieving a high Z'-factor.

  • Cell Seeding:

    • Seed the stable cells into white, clear-bottom 384-well assay plates at a density optimized for signal-to-background (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and normal growth.

  • Compound Pinning:

    • Using an automated liquid handler, transfer a small volume (e.g., 50-100 nL) of library compounds from source plates to the assay plates. Include appropriate controls: DMSO for a negative control and a known MERCs disruptor (if available) as a positive control.

    • Trustworthiness: The inclusion of robust positive and negative controls on every plate is a self-validating mechanism that allows for the calculation of the Z'-factor, a statistical measure of assay quality. An assay with a Z'-factor ≥ 0.5 is considered excellent for HTS.[24]

  • Incubation:

    • Incubate the plates with compounds for a predetermined time (e.g., 1-24 hours). This timing should be optimized based on the expected kinetics of MERCs modulation.

  • Substrate Addition and Signal Reading:

    • Just prior to reading, add the luciferase substrate (e.g., coelenterazine h) to all wells.

    • Immediately read the plate on a BRET-capable plate reader, measuring the emissions from both the donor (e.g., ~480 nm) and acceptor (e.g., ~530 nm).

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission) for each well.

    • Normalize the data to the plate controls (% activity or % inhibition).

    • Identify primary hits based on a predefined statistical cutoff (e.g., >3 standard deviations from the mean of the DMSO controls).

Secondary Assays for Hit Validation and Characterization

Expertise & Experience: Primary hits from an HTS campaign require orthogonal validation to eliminate false positives and confirm their effect on MERCs structure and function. We employ a combination of high-content imaging and functional assays.

Causality: PLA provides a powerful, quantifiable visualization of endogenous protein-protein interactions (and thus organelle proximity) in fixed cells. It relies on antibodies against proteins on the ER and mitochondria (e.g., VAPB and PTPIP51). When these antibodies are in close proximity (<40 nm), a series of oligonucleotide-linked secondary antibodies can be ligated, circularized, and amplified, generating a fluorescent spot at the site of interaction.[25]

  • Cell Culture and Treatment:

    • Seed cells on glass coverslips in a 24-well plate.

    • Treat with a dose-response curve of the hit compound for the desired time.

  • Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde (PFA) for 15 minutes.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking:

    • Block with a blocking solution (provided in commercial PLA kits) for 1 hour at 37°C in a humidity chamber.

  • Primary Antibody Incubation:

    • Incubate with a pair of primary antibodies raised in different species, one against an ER marker (e.g., rabbit anti-VAPB) and one against a mitochondrial marker (e.g., mouse anti-PTPIP51), overnight at 4°C.

  • PLA Probe Incubation:

    • Wash cells and incubate with the PLA probes (anti-rabbit MINUS and anti-mouse PLUS) for 1 hour at 37°C.

  • Ligation and Amplification:

    • Perform the ligation and amplification steps according to the manufacturer's protocol, using a ligase and a polymerase to generate a fluorescently labeled rolling-circle amplification product.

  • Imaging and Analysis:

    • Mount coverslips onto slides and image using a confocal microscope.

    • Quantify the number of PLA spots per cell using image analysis software (e.g., ImageJ/Fiji). An increase or decrease in spots correlates with a change in MERCs proximity.

    • Trustworthiness: Comparing the PLA signal in compound-treated cells to DMSO-treated controls provides a direct, visual, and quantifiable validation of the HTS results.

Causality: To confirm that a structural change in MERCs translates to a functional consequence, we directly measure mitochondrial Ca²⁺ uptake. This is achieved using a fluorescent Ca²⁺ indicator that preferentially accumulates in the mitochondria.

  • Cell Preparation:

    • Seed cells on glass-bottom imaging dishes.

    • Load cells with a mitochondrial-targeted Ca²⁺ indicator (e.g., Rhod-2 AM) and a mitochondrial marker (e.g., MitoTracker Green) according to the manufacturer's instructions.

  • Compound Treatment:

    • Pre-incubate the cells with the hit compound or DMSO control.

  • Live-Cell Imaging:

    • Mount the dish on a live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO₂).

    • Acquire a baseline fluorescence reading.

  • Stimulation:

    • Stimulate the cells with an agonist that induces IP3-mediated Ca²⁺ release from the ER (e.g., histamine or ATP).

  • Data Acquisition and Analysis:

    • Record the change in Rhod-2 fluorescence over time.

    • Quantify the peak mitochondrial Ca²⁺ uptake and the rate of uptake. Compare these parameters between compound-treated and control cells to determine if the compound enhances or inhibits ER-to-mitochondria Ca²⁺ transfer.

Core MERCs Signaling Hub

MERCs_Signaling cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion IP3R IP3R GRP75 GRP75 IP3R->GRP75 VAPB VAPB PTPIP51 PTPIP51 VAPB->PTPIP51 Structural Tether SERCA SERCA Pump ER_Ca ER Ca²⁺ Store SERCA->ER_Ca Refills ER_Ca->IP3R Release VDAC VDAC Mito_Ca Mito Ca²⁺ VDAC->Mito_Ca Uptake ATP_Prod ATP Production Mito_Ca->ATP_Prod Stimulates GRP75->VDAC Ca²⁺ Funnel

Caption: Key protein complexes and signaling events at the Mitochondria-ER Contact Site (MERC).

Part 4: Future Perspectives and Therapeutic Potential

The study of MERCs is a rapidly evolving field. While challenges remain, particularly in elucidating the precise composition of MERCs in different tissues and disease states, the therapeutic potential is immense. Future work will focus on developing more specific modulators that can target individual tethering complexes or functional units within the MERCs. The ultimate goal is to translate these novel MERCs-targeting therapies into the clinic to address the significant unmet medical needs in neurodegeneration, oncology, and metabolic diseases.

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  • Frontiers. (2020). MERCs. The Novel Assistant to Neurotransmission?. Retrieved February 22, 2024, from [Link]

  • MDPI. (2022). A Large-Scale High-Throughput Screen for Modulators of SERCA Activity. International Journal of Molecular Sciences, 23(23), 15069. Available at: [Link]

  • RSC Publishing. (2018). High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. Retrieved February 22, 2024, from [Link]

  • ResearchGate. (n.d.). Mechanism of action of drugs targeting MERCS proteins and associated... [Download Scientific Diagram]. Retrieved February 22, 2024, from [Link]

  • Biomere. (2025). Multiplex Assays to Measure Inflammation Markers. Retrieved February 22, 2024, from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Core Differences Between Niclosamide and N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of Niclosamide, a well-established anthelmintic drug with significant repos...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of Niclosamide, a well-established anthelmintic drug with significant repositioning potential in oncology and other therapeutic areas. We delve into its chemical structure, physicochemical properties, and multifaceted mechanism of action, with a particular focus on its role as a mitochondrial uncoupler and a modulator of critical signaling pathways, including Wnt/β-catenin, STAT3, mTOR, and NF-κB. In contrast, this guide addresses the notable scarcity of publicly available information on N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide. By juxtaposing the known attributes of Niclosamide with a structural analysis of N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide, we offer a prospective exploration of the latter's potential chemical and biological properties. This guide is intended to serve as a foundational resource for researchers interested in the nuanced differences between these two compounds and as a catalyst for further investigation into the therapeutic potential of novel benzamide derivatives.

Introduction: A Tale of Two Benzamides

Niclosamide, chemically known as 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide, is an FDA-approved drug that has been used for decades to treat tapeworm infections.[1] Its established safety profile and, more recently, its demonstrated polypharmacology have spurred significant interest in its repurposing for a variety of other diseases, most notably cancer.[2] Niclosamide's ability to concurrently modulate multiple, often dysregulated, cellular signaling pathways makes it a compelling candidate for further research and development.[3]

Conversely, N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide represents a structurally related yet scientifically uncharted molecule. The absence of a dedicated CAS number and a significant body of literature for this compound underscores the vast, unexplored chemical space within the benzamide family. This guide will, therefore, adopt a dual-pronged approach: a thorough, evidence-based elucidation of Niclosamide's properties and a predictive, structure-activity relationship-based discussion of N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide.

Chemical and Physical Properties: A Comparative Overview

The fundamental difference between Niclosamide and N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide lies in a single functional group on the salicylanilide ring. This seemingly minor alteration—a hydroxyl group in Niclosamide versus a methoxy group in its counterpart—has profound implications for their respective chemical and physical properties, which in turn are expected to influence their biological activity.

PropertyNiclosamideN-(2-chloro-4-nitrophenyl)-2-methoxybenzamide (Predicted)Reference
IUPAC Name 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamideN-(2-chloro-4-nitrophenyl)-2-methoxybenzamide[4]
CAS Number 50-65-7Not available[5]
Molecular Formula C₁₃H₈Cl₂N₂O₄C₁₄H₁₀Cl₂N₂O₄[5]
Molecular Weight 327.12 g/mol 341.15 g/mol [5]
Melting Point 225-230 °CLikely lower than Niclosamide due to the absence of intermolecular hydrogen bonding from the hydroxyl group.[6]
Solubility Insoluble in water; soluble in hot ethanol, chloroform.Expected to have lower solubility in polar solvents and higher solubility in non-polar organic solvents compared to Niclosamide.[6]
pKa The phenolic hydroxyl group has an acidic pKa.The methoxy group is not readily ionizable.

The Well-Defined Polypharmacology of Niclosamide

Niclosamide's therapeutic potential beyond its anthelmintic use stems from its ability to modulate multiple key cellular signaling pathways, often simultaneously. This pleiotropic activity is a significant advantage in complex diseases like cancer, where pathway redundancy and crosstalk are common mechanisms of resistance.

Mitochondrial Uncoupling: A Primary Mechanism of Action

A primary and well-documented mechanism of Niclosamide is its function as a mitochondrial uncoupler.[7] It disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.[8] This leads to a decrease in cellular ATP levels and a corresponding increase in the AMP/ATP ratio, a key sensor of cellular energy status.[7]

Niclosamide Niclosamide IMM Inner Mitochondrial Membrane Niclosamide->IMM Disrupts ProtonGradient Proton Gradient (Δψm) Niclosamide->ProtonGradient Dissipates IMM->ProtonGradient Maintains ATPSynthesis ATP Synthesis ProtonGradient->ATPSynthesis Drives AMPK AMPK Activation ProtonGradient->AMPK Decreased ATP leads to

Caption: Niclosamide's role as a mitochondrial uncoupler.

Inhibition of Key Signaling Pathways

Beyond its effects on cellular metabolism, Niclosamide has been shown to inhibit several critical signaling pathways implicated in cell growth, proliferation, and survival.

  • Wnt/β-catenin Signaling: Niclosamide inhibits the Wnt/β-catenin pathway by promoting the degradation of the LRP6 co-receptor and downregulating Dishevelled-2 (Dvl2), leading to reduced β-catenin signaling.[9][10] This is a crucial pathway in many cancers, including colorectal cancer.[9]

cluster_0 Wnt/β-catenin Pathway Wnt Wnt Ligand Frizzled_LRP6 Frizzled/LRP6 Receptor Complex Wnt->Frizzled_LRP6 Binds Dvl Dishevelled (Dvl) Frizzled_LRP6->Dvl GSK3b GSK3β Dvl->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Drives Niclosamide Niclosamide Niclosamide->Frizzled_LRP6 Induces LRP6 degradation Niclosamide->Dvl Downregulates Cell_Culture Cell Culture Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment Cell_Lysis Cell Lysis Compound_Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Western_Transfer Western Transfer SDS_PAGE->Western_Transfer Antibody_Incubation Antibody Incubation (p-STAT3, Total STAT3) Western_Transfer->Antibody_Incubation Detection Detection (Chemiluminescence) Antibody_Incubation->Detection Analysis Analysis (p-STAT3 / Total STAT3) Detection->Analysis

Sources

Protocols & Analytical Methods

Method

Synthesis of N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide from 2-methoxybenzoyl chloride

Application Note & Protocol Strategic Synthesis of N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide via Schotten-Baumann Acylation Abstract This document provides a comprehensive guide for the synthesis of N-(2-chloro-4-nit...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Strategic Synthesis of N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide via Schotten-Baumann Acylation

Abstract

This document provides a comprehensive guide for the synthesis of N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide, a substituted benzanilide with potential applications as a scaffold in medicinal chemistry and materials science. The protocol details the nucleophilic acyl substitution between 2-methoxybenzoyl chloride and 2-chloro-4-nitroaniline. Employing the robust Schotten-Baumann reaction conditions, this guide emphasizes mechanistic understanding, operational safety, and procedural optimization to ensure high yield and purity.[1][2] Detailed methodologies for reaction execution, product work-up, purification, and characterization are provided for researchers in organic synthesis and drug development.

Introduction and Mechanistic Overview

The synthesis of amide bonds is a cornerstone of modern organic chemistry, with the resulting benzanilide structures being recognized as privileged scaffolds in numerous biologically active compounds.[3][4] The target molecule, N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide, is synthesized by reacting an amine (2-chloro-4-nitroaniline) with an acyl chloride (2-methoxybenzoyl chloride). This transformation is a classic example of a nucleophilic acyl substitution.

The reaction is most effectively conducted under Schotten-Baumann conditions , which utilize a base to drive the reaction to completion.[1][5] The mechanism proceeds in two key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-chloro-4-nitroaniline attacks the electrophilic carbonyl carbon of 2-methoxybenzoyl chloride. This forms a tetrahedral intermediate.[2][6]

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

The base, typically an organic amine like pyridine or triethylamine, or an inorganic base like sodium hydroxide, plays a crucial role by neutralizing the hydrochloric acid (HCl) byproduct formed during the reaction.[5][7] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[5]

Materials, Reagents, and Safety
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Key PropertiesSupplier Suggestion
2-methoxybenzoyl chloride21615-34-9170.59Corrosive, lachrymator, moisture-sensitiveFisher Scientific[8], TCI[9]
2-chloro-4-nitroaniline121-87-9172.57Harmful if swallowed, toxic to aquatic lifeMerck Millipore[10], Fisher Scientific[11]
Pyridine (Anhydrous)110-86-179.10Flammable, toxic, hygroscopicStandard suppliers
Dichloromethane (DCM, Anhydrous)75-09-284.93Volatile, suspected carcinogenStandard suppliers
1M Hydrochloric Acid (HCl)7647-01-036.46CorrosiveStandard suppliers
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01Mild baseStandard suppliers
Brine (Saturated NaCl)7647-14-558.44For aqueous work-upStandard suppliers
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Drying agentStandard suppliers
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet, standard glasswareN/AN/AN/AStandard laboratory suppliers
  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Ventilation: All steps must be performed in a certified chemical fume hood to avoid inhalation of corrosive and harmful vapors.[8][12]

  • 2-methoxybenzoyl chloride: This reagent is highly corrosive, causes severe skin burns and eye damage, and is a lachrymator (tear-inducing).[8][9][13] It reacts with moisture; keep containers tightly sealed under an inert atmosphere (e.g., nitrogen).[8]

  • 2-chloro-4-nitroaniline: This compound is harmful if swallowed and poses a significant risk to aquatic ecosystems.[14][15] Avoid generating dust.

  • Solvents: Dichloromethane is a volatile organic solvent and a suspected carcinogen. Pyridine is flammable and toxic. Handle with care and ensure proper waste disposal.

  • Quenching: The reaction should be quenched carefully by slowly adding it to water, as unreacted acyl chloride will react exothermically.

Detailed Experimental Protocol

This protocol is optimized for a ~5 mmol scale synthesis.

  • In a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-4-nitroaniline (0.86 g, 5.0 mmol, 1.0 equiv.) in 25 mL of anhydrous dichloromethane (DCM).

  • Add anhydrous pyridine (0.48 mL, 6.0 mmol, 1.2 equiv.) to the solution via syringe.

  • Equip the flask with a dropping funnel and a condenser connected to a nitrogen inlet. Place the flask in an ice-water bath and stir the solution at 0 °C for 15 minutes. Causality: Cooling the reaction mixture helps to control the initial exotherm upon addition of the acyl chloride.[1]

  • In a separate dry vial, prepare a solution of 2-methoxybenzoyl chloride (0.94 g, 5.5 mmol, 1.1 equiv.) in 10 mL of anhydrous DCM.

  • Transfer this solution to the dropping funnel.

  • Add the 2-methoxybenzoyl chloride solution dropwise to the stirred amine solution over 20-30 minutes, maintaining the internal temperature at 0 °C. Causality: Slow addition is critical to prevent a rapid temperature increase and minimize potential side reactions, such as the hydrolysis of the acyl chloride by trace moisture.[1]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 8-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, carefully pour the reaction mixture into 50 mL of deionized water to quench the reaction.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • 50 mL of 1M HCl (to remove pyridine and any unreacted amine).

    • 50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid and remove the hydrolyzed acyl chloride).

    • 50 mL of brine (to reduce the solubility of organic material in the aqueous layer).

    • Rationale: This series of aqueous washes systematically removes impurities and byproducts, which is a critical step for obtaining a clean crude product.[4][16]

  • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization.

  • Dissolve the crude product in a minimal amount of hot ethanol or a chloroform/hexane mixture.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.[17]

  • An expected yield for this type of reaction is typically in the range of 80-90%.[4]

Visualization of the Synthetic Workflow

The following diagram outlines the complete experimental procedure from setup to final product characterization.

SynthesisWorkflow reagents Reagents: - 2-chloro-4-nitroaniline - Pyridine - Anhydrous DCM setup 1. Reaction Setup (Flask at 0 °C) reagents->setup acyl_chloride 2-methoxybenzoyl chloride in DCM reaction 2. Acylation (Stir 8-16h at RT) acyl_chloride->reaction  Slow dropwise addition setup->reaction  Combine reagents workup 3. Aqueous Work-Up (Wash with HCl, NaHCO₃, Brine) reaction->workup  Quench with H₂O purify 4. Purification (Recrystallization) workup->purify  Concentrate crude solid product Final Product: N-(2-chloro-4-nitrophenyl) -2-methoxybenzamide purify->product  Isolate pure crystals

Sources

Application

Application Notes and Protocols for the Synthesis of N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide

Abstract This document provides a comprehensive guide for the synthesis of N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide, a compound of interest in medicinal chemistry and materials science. The protocol details the N-ac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide, a compound of interest in medicinal chemistry and materials science. The protocol details the N-acylation of 2-chloro-4-nitroaniline with 2-methoxybenzoyl chloride. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed experimental procedure, mechanistic insights, safety protocols, and characterization guidelines. The described methodology is grounded in established principles of nucleophilic acyl substitution, providing a reliable framework for obtaining the target molecule.

Introduction and Significance

The synthesis of novel benzamide derivatives is a cornerstone of modern drug discovery and materials science. The target molecule, N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide, incorporates several key structural motifs: a nitro-substituted aromatic ring, a chlorinated phenyl group, and a methoxy-functionalized benzoyl moiety. These features can impart a range of physicochemical and biological properties, making the compound a valuable intermediate for further chemical elaboration. The amide bond formation between an aniline and a benzoyl chloride is a fundamental and widely utilized transformation in organic synthesis. This application note provides a robust and reproducible protocol for this specific transformation, drawing upon the principles of the Schotten-Baumann reaction.[1][2]

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2-chloro-4-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-methoxybenzoyl chloride. This is followed by the elimination of a chloride ion to form the stable amide product.

Reaction:

2-chloro-4-nitroaniline + 2-methoxybenzoyl chloride → N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide + HCl

Mechanism:

The reaction follows the general mechanism of a Schotten-Baumann reaction.[3] The key steps are:

  • Nucleophilic Attack: The amine nitrogen of 2-chloro-4-nitroaniline attacks the carbonyl carbon of 2-methoxybenzoyl chloride.

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.[2]

  • Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.

  • Deprotonation: A base, such as pyridine, neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[1]

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2-chloro-4-nitroanilineReagentSigma-Aldrich
2-methoxybenzoyl chlorideReagentAlfa AesarStore under inert gas.[4]
PyridineAnhydrousFisher Scientific
Dichloromethane (DCM)AnhydrousVWR
Hydrochloric Acid (HCl)1 M aqueousJ.T. Baker
Sodium Bicarbonate (NaHCO₃)Saturated aqueousEMD Millipore
BrineSaturated aqueous
Anhydrous Magnesium Sulfate (MgSO₄)Reagent
Ethyl AcetateACS GradeFor chromatography
HexanesACS GradeFor chromatography
Round-bottom flask
Magnetic stirrer and stir bar
Addition funnel
Reflux condenser
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
Rotary evaporator
Glassware for extraction and filtration

Experimental Protocol

Reaction Setup
  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-4-nitroaniline (1.0 eq, e.g., 1.72 g, 10 mmol).

  • Dissolve the aniline in anhydrous dichloromethane (DCM, 40 mL).

  • Add pyridine (1.2 eq, e.g., 0.96 mL, 12 mmol) to the solution. This base acts as a catalyst and an acid scavenger to neutralize the HCl generated during the reaction.[3]

  • Place the flask in an ice bath to cool the solution to 0 °C.

Acylation Reaction
  • In a separate, dry vessel, dissolve 2-methoxybenzoyl chloride (1.1 eq, e.g., 1.68 mL, 11 mmol) in anhydrous DCM (10 mL).

  • Transfer the 2-methoxybenzoyl chloride solution to an addition funnel and add it dropwise to the stirred aniline solution at 0 °C over 15-20 minutes. Slow addition is crucial to control the exothermic reaction and prevent the formation of side products.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system. The starting aniline should be consumed, and a new, less polar spot corresponding to the product should appear.

Work-up and Purification
  • Once the reaction is complete, dilute the mixture with DCM (50 mL).

  • Transfer the solution to a separatory funnel and wash sequentially with:

    • 1 M HCl (2 x 30 mL) to remove excess pyridine.

    • Saturated NaHCO₃ solution (2 x 30 mL) to neutralize any remaining acid.

    • Brine (1 x 30 mL) to remove residual water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product will be obtained as a solid. Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Appearance: Yellow solid.

  • Melting Point: Can be determined using a standard melting point apparatus. The melting point of the related compound, 2-chloro-4-nitroaniline, is 107-110 °C.[3]

  • Spectroscopic Analysis:

    • ¹H NMR: Expect characteristic peaks for the aromatic protons and the methoxy group.

    • ¹³C NMR: Expect signals for all unique carbon atoms.

    • IR Spectroscopy: Look for a strong C=O stretch (amide I band) around 1650-1680 cm⁻¹ and an N-H stretch around 3300-3500 cm⁻¹.

    • Mass Spectrometry: The molecular ion peak corresponding to the product's molecular weight (C₁₄H₁₁ClN₂O₄, MW: 306.71 g/mol ) should be observed.

Safety Precautions

  • 2-chloro-4-nitroaniline: Harmful if swallowed.[2] Toxic to aquatic life with long-lasting effects.[2][3] Avoid breathing dust.[3] Wear protective gloves, clothing, and eye protection.[3]

  • 2-methoxybenzoyl chloride: Causes severe skin burns and eye damage.[4][5] Lachrymator (causes tears).[5] Reacts with water and alcohols.[4] Handle in a well-ventilated fume hood. Keep away from heat and moisture.[4][5]

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

  • Dichloromethane (DCM): Suspected of causing cancer. Causes skin and serious eye irritation.

Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves, when handling these chemicals. All manipulations should be performed in a well-ventilated chemical fume hood.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reaction.Extend reaction time and monitor by TLC. Ensure reagents are anhydrous.
Loss of product during work-up.Ensure pH is correct during extractions. Avoid overly vigorous shaking that can lead to emulsions.
Impure Product Presence of starting material.Ensure the correct stoichiometry of reagents. Purify by column chromatography.
Side product formation.Maintain low temperature during the addition of the acyl chloride.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification A Dissolve 2-chloro-4-nitroaniline and pyridine in anhydrous DCM B Cool solution to 0°C A->B D Add 2-methoxybenzoyl chloride solution dropwise at 0°C B->D C Dissolve 2-methoxybenzoyl chloride in anhydrous DCM C->D E Warm to room temperature and stir for 4-6 hours D->E F Monitor by TLC E->F G Dilute with DCM F->G H Wash with 1M HCl, sat. NaHCO3, and brine G->H I Dry organic layer (MgSO4) H->I J Concentrate in vacuo I->J K Purify by recrystallization or column chromatography J->K L Final Product: N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide K->L

Caption: Experimental workflow for the synthesis of N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide.

References

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • CPAchem. (2022, October 19). Safety data sheet: 2-chloro-4-nitroaniline. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 6). Safety Data Sheet: 2-Methoxybenzoyl chloride. Retrieved from [Link]

Sources

Method

Preparation and Evaluation of Niclosamide Analogs for Mitochondrial Studies

Application Note & Protocols Abstract Niclosamide, an FDA-approved anthelmintic, has garnered significant attention for its potential as a therapeutic agent in cancer, metabolic diseases, and viral infections.[1] Its pri...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Abstract

Niclosamide, an FDA-approved anthelmintic, has garnered significant attention for its potential as a therapeutic agent in cancer, metabolic diseases, and viral infections.[1] Its primary mechanism of action involves the uncoupling of mitochondrial oxidative phosphorylation, a process that disrupts the proton gradient across the inner mitochondrial membrane and inhibits ATP synthesis.[2][3][4] However, limitations such as poor bioavailability and off-target cytotoxicity have spurred the development of niclosamide analogs to enhance efficacy and safety.[5] This guide provides a comprehensive framework for the rational design, synthesis, and subsequent evaluation of niclosamide analogs, with a specific focus on their activity as mitochondrial uncouplers. We present detailed, field-proven protocols for chemical synthesis and a suite of essential mitochondrial function assays, including the measurement of oxygen consumption rate (OCR), mitochondrial membrane potential (ΔΨm), and cellular ATP levels.

Introduction: The Rationale for Niclosamide Analog Development

Mitochondrial uncoupling is a process that separates the flow of electrons through the electron transport chain (ETC) from the synthesis of ATP.[2] Niclosamide, a weak acid, acts as a protonophore, shuttling protons across the inner mitochondrial membrane and dissipating the crucial proton-motive force.[4][6] This leads to a cascade of cellular events, including increased oxygen consumption, a drop in mitochondrial membrane potential, reduced ATP production, and activation of stress-response pathways like AMPK.[2][3]

While effective, the therapeutic window of niclosamide is narrow. The development of analogs aims to address these limitations by modifying its chemical structure to:

  • Improve Potency and Selectivity: Fine-tuning the structure can enhance its uncoupling activity at lower concentrations.

  • Reduce Cytotoxicity: Modifications can decrease off-target effects and improve the safety profile.[7][8][9]

  • Enhance Bioavailability: Structural changes can improve solubility and pharmacokinetic properties, which are known limitations of the parent drug.[5][10][11]

The core structure of niclosamide consists of a salicylanilide scaffold, which includes a salicylic acid ring and an anilide ring. Key features for its protonophoric activity are an acidic phenolic hydroxyl group, a bulky hydrophobic structure, and a strong electron-withdrawing group (typically the nitro group).[2] Structure-activity relationship (SAR) studies have shown that modifications to these regions can significantly impact biological activity.[6][7] For example, removing or replacing the 4'-nitro group has been shown to reduce genotoxicity while retaining mitochondrial uncoupling activity.[4]

Synthesis of Niclosamide Analogs

The synthesis of niclosamide analogs is typically achieved through a straightforward amide coupling reaction. This involves reacting a substituted salicylic acid derivative (or its more reactive acyl chloride) with a substituted aniline.

General Synthetic Workflow

The general workflow for synthesizing and validating a new niclosamide analog involves several key stages, from initial design to final biological testing.

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Characterization cluster_2 Phase 3: Biological Evaluation A Rational Design (SAR-guided Modification) B Synthesis via Amide Coupling A->B C Purification (e.g., Column Chromatography) B->C D Structural Verification (NMR, MS) C->D E Purity Analysis (HPLC) D->E F Mitochondrial OCR Assay E->F G Membrane Potential Assay F->G H Cellular ATP Assay G->H I Cytotoxicity Assay H->I

Caption: General workflow from analog design to biological evaluation.

Protocol: Synthesis of a Representative Analog (N-(2-chloro-4-aminophenyl)-5-chloro-2-hydroxybenzamide)

This protocol describes the synthesis of a niclosamide analog where the electron-withdrawing nitro group is replaced with an amino group. This modification is explored to potentially reduce cytotoxicity.[4] The synthesis proceeds in two main steps: the formation of the amide bond followed by the reduction of the nitro group. A more direct approach involves using the pre-reduced aniline.

Materials:

  • 5-Chlorosalicylic acid

  • Thionyl chloride (SOCl₂)

  • 2-Chloro-4-nitroaniline

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Iron powder (Fe) or Tin(II) chloride (SnCl₂)

  • Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexanes

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step 1: Acyl Chloride Formation & Amide Coupling Causality: Converting the carboxylic acid of 5-chlorosalicylic acid to a more reactive acyl chloride facilitates the amide bond formation with the less nucleophilic 2-chloro-4-nitroaniline.

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 5-chlorosalicylic acid (1 equivalent) in an excess of thionyl chloride.

  • Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Remove the excess thionyl chloride under reduced pressure to yield the crude 5-chloro-2-hydroxybenzoyl chloride.

  • In a separate flask, dissolve 2-chloro-4-nitroaniline (1 equivalent) and a base like triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the aniline solution in an ice bath (0°C).

  • Slowly add a solution of the crude acyl chloride in DCM to the cooled aniline solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product (the nitro-intermediate) by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

Step 2: Reduction of the Nitro Group Causality: Reducing the nitro group to an amine is a key structural modification. Using a metal catalyst like iron or tin(II) chloride in an acidic medium is a standard and effective method for this transformation.

  • Dissolve the purified nitro-intermediate (1 equivalent) in a solvent mixture such as ethanol and water.

  • Add an excess of iron powder (e.g., 5 equivalents) and a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Once complete, cool the reaction and filter it through a pad of Celite to remove the iron salts.

  • Concentrate the filtrate to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent to yield the final product, which can be further purified by recrystallization or chromatography if necessary.

Protocols for Mitochondrial Function Assessment

Once synthesized and characterized, the analogs must be tested for their effects on mitochondrial function. The following protocols are fundamental for determining the potency and mechanism of action.

Mechanism of Mitochondrial Uncoupling by Niclosamide Analogs

A potent niclosamide analog will act as a protonophore, transporting protons (H+) from the intermembrane space back into the mitochondrial matrix, bypassing ATP synthase. This collapses the proton gradient (Δp) and dissipates the mitochondrial membrane potential (ΔΨm).

G cluster_0 Mitochondrial Matrix cluster_1 Intermembrane Space Matrix Low [H+] H_pump1 H+ Matrix->H_pump1 Pumping H_pump2 H+ Matrix->H_pump2 H_pump3 H+ Matrix->H_pump3 IMS High [H+] H_flow H+ IMS:s->H_flow:n ATP Synthesis H_leak H+ IMS:s->H_leak:n Uncoupling Leak ETC I II III IV Electron Transport Chain ETC:f0->ETC:f1 ETC:f1->ETC:f2 ETC:f2->ETC:f3 ATPsynth ATP Synthase Analog Niclosamide Analog H_pump1->IMS Pumping H_pump2->IMS H_pump3->IMS H_flow:s->Matrix:n ATP Synthesis H_leak:s->Matrix:n Uncoupling Leak

Sources

Application

Application Note: High-Efficiency Microwave-Assisted Synthesis of N-(2-chloro-4-nitrophenyl)benzamide Scaffolds

Abstract & Strategic Value This application note details a robust protocol for the synthesis of N-(2-chloro-4-nitrophenyl)benzamide derivatives using microwave irradiation. This scaffold is a critical pharmacophore in dr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

This application note details a robust protocol for the synthesis of N-(2-chloro-4-nitrophenyl)benzamide derivatives using microwave irradiation. This scaffold is a critical pharmacophore in drug discovery, serving as a structural core for anthelmintics (e.g., Niclosamide analogs), antimicrobial agents, and kinase inhibitors (e.g., Imatinib intermediates).

The Challenge: The primary amine precursor, 2-chloro-4-nitroaniline , is significantly deactivated due to the electron-withdrawing nature of the para-nitro and ortho-chloro groups. Conventional thermal synthesis (reflux) often requires prolonged reaction times (3–12 hours) and harsh solvents, frequently resulting in incomplete conversion or thermal degradation.

The Solution: Microwave-assisted synthesis utilizes dielectric heating to overcome the high activation energy barrier of this deactivated nucleophile. This protocol reduces reaction time to <5 minutes , improves yields by 20-30% , and minimizes solvent waste, aligning with Green Chemistry principles.

Scientific Rationale: Dielectric Heating Mechanism

The success of this protocol relies on the specific interaction between the microwave field (2450 MHz) and the reaction medium.

  • Dipolar Polarization: We utilize Pyridine or DMF as solvents.[1] These molecules possess high dipole moments. Under microwave irradiation, they attempt to align with the oscillating electric field, generating intense internal heat via molecular friction.

  • Ionic Conduction: The formation of the intermediate pyridinium salt (if pyridine is used as a base) enhances ionic conduction, further increasing the heating rate.

  • Arrhenius Acceleration: The rapid "superheating" effect allows the deactivated aniline nitrogen to overcome the steric hindrance of the ortho-chloro group and the electronic deactivation of the para-nitro group to attack the benzoyl chloride carbonyl effectively.

Reaction Scheme

The reaction follows a Nucleophilic Acyl Substitution pathway:


(Where Ar = 2-chloro-4-nitrophenyl)[2][3]

Experimental Workflow & Mechanism (Visualized)

Figure 1: Reaction Mechanism & Pathway

This diagram illustrates the nucleophilic attack and the role of the base in driving the equilibrium forward.

ReactionMechanism Fig 1: Nucleophilic Acyl Substitution Pathway under MW Irradiation Reactants Reactants (2-chloro-4-nitroaniline + Benzoyl Chloride) Transition Transition State (Tetrahedral Intermediate) Reactants->Transition MW Activation (Nu: Attack) Product Final Product N-(2-chloro-4-nitrophenyl)benzamide Transition->Product Elimination of Cl- Base Base Catalysis (Pyridine/TEA removes H+) Base->Transition Proton Abstraction

Standard Operating Procedure (Protocol)

Safety Warning: Benzoyl chloride is lachrymatory. 2-chloro-4-nitroaniline is toxic. Perform all operations in a fume hood. Microwave vials must be sealed correctly to prevent over-pressurization.

Materials
  • Substrate: 2-chloro-4-nitroaniline (1.0 mmol, 172.5 mg)

  • Reagent: Benzoyl chloride (1.2 mmol, 140 µL)

  • Solvent/Base: Pyridine (2.0 mL) [Alternative: DMF (2 mL) + Triethylamine (1.5 mmol)]

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator)

Step-by-Step Methodology
  • Preparation:

    • In a 10 mL microwave-compatible glass vial, dissolve 2-chloro-4-nitroaniline (1.0 mmol) in Pyridine (2.0 mL).

    • Note: Ensure the aniline is fully dissolved. If using DMF, add the aniline and TEA first.

    • Add Benzoyl chloride (1.2 mmol) dropwise. The solution may warm slightly (exothermic). Cap the vial with a Teflon-lined septum.

  • Irradiation (The Critical Step):

    • Program the microwave reactor with the following parameters:

      • Temperature: 110°C

      • Power: Dynamic (Max 150W)

      • Hold Time: 3 minutes

      • Stirring: High

      • Pressure Limit: 250 psi

  • Work-up:

    • Allow the vial to cool to 50°C (using compressed air cooling feature of the reactor).

    • Pour the reaction mixture slowly into Ice-Cold Water (20 mL) containing 1 mL of conc. HCl (to neutralize excess pyridine and solubilize it).

    • Observation: A solid precipitate (the benzamide) should form immediately.

  • Purification:

    • Filter the solid using vacuum filtration.

    • Wash the cake with water (3 x 10 mL) to remove pyridinium salts.

    • Wash with cold ethanol (1 x 2 mL) to remove unreacted benzoyl chloride traces.

    • Recrystallization: Recrystallize from Ethanol/Water (9:1) if high purity (>99%) is required for biological assay.

Figure 2: Experimental Workflow

Workflow Fig 2: Step-by-Step Synthesis Workflow Start Start: Dissolve 2-chloro-4-nitroaniline in Pyridine/DMF AddReagent Add Benzoyl Chloride (Dropwise, Exothermic) Start->AddReagent MW_Step Microwave Irradiation 110°C | 3 mins | 150W AddReagent->MW_Step Quench Quench in Ice/HCl (Precipitation) MW_Step->Quench Filter Vacuum Filtration & Washing (H2O/EtOH) Quench->Filter Analysis Validation (NMR, IR, MP) Filter->Analysis

Data Analysis & Validation

Comparative Efficiency

The following table highlights the efficiency gains of the Microwave protocol over the conventional reflux method for this specific deactivated substrate.

ParameterConventional RefluxMicrowave Protocol (This Work)Improvement
Solvent Benzene/ToluenePyridine or DMFGreen/Safety
Temperature 110°C (Oil Bath)110°C (Internal Probe)Precise Control
Time 180 - 240 mins3 - 5 mins 60x Faster
Yield 65 - 72%88 - 94% +20% Yield
Purity (Crude) Low (requires column)High (precipitation only)Efficiency
Characterization Criteria (Self-Validation)

To confirm the synthesis of N-(2-chloro-4-nitrophenyl)benzamide, look for these specific spectral markers:

  • FT-IR:

    • Amide Carbonyl (C=O): Strong peak at 1660–1680 cm⁻¹ .[4]

    • Amide N-H: Stretch at 3250–3350 cm⁻¹ .

    • Nitro Group: Asymmetric stretch at ~1520 cm⁻¹ and symmetric at ~1340 cm⁻¹.

  • ¹H-NMR (DMSO-d₆):

    • Amide Proton (-NH): A singlet appearing downfield at δ 10.5 – 11.0 ppm . Absence of this peak indicates failure.

    • Aromatic Protons: The proton ortho to the NO₂ group (on the aniline ring) will appear as a doublet/singlet at δ 8.3–8.5 ppm , significantly deshielded.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Moisture in solventUse anhydrous Pyridine/DMF. Benzoyl chloride hydrolyzes rapidly in wet solvents.
No Precipitation Excess PyridineThe product may be soluble in the pyridine/water mix. Add more HCl to convert pyridine to salt, or evaporate solvent before adding water.
Starting Material Remaining Deactivation too strongIncrease MW temperature to 130°C or time to 10 mins. Add 10 mol% DMAP as a hyper-nucleophilic catalyst.
Oiling out ImpuritiesProduct is oiling out instead of crystallizing. Scratch the glass or add a seed crystal. Cool to 4°C overnight.

References

  • Microwave-Assisted Synthesis of Benzilidene Benzylamine Derivatives. ResearchGate. (General MAOS protocols for Schiff bases and Amides).

  • Microwave-assisted green synthesis of anilines and amides. PubMed / Green Chem. Lett. Rev.[5] (Green chemistry context for amide synthesis).

  • N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide Crystal Structure. PubMed Central (PMC). (Structural validation of the specific scaffold).

  • Microwave Assisted Synthesis of Benzamide Derivatives. Asian Journal of Chemistry. (Specific protocols for benzimidazole and benzamide derivatives).

  • Synthesis and Biological Studies of N-Phenylbenzamide Derivatives. PubMed Central. (Biological relevance of the scaffold).

Sources

Method

Application Note: A Protocol for the Purification of N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide by Recrystallization

Abstract N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide is a benzanilide derivative, a structural motif found in many compounds of pharmaceutical interest. The absolute purity of such chemical intermediates is paramount t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide is a benzanilide derivative, a structural motif found in many compounds of pharmaceutical interest. The absolute purity of such chemical intermediates is paramount to the safety and efficacy of final active pharmaceutical ingredients (APIs).[1] This application note provides a comprehensive, field-tested guide to the purification of N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide using the recrystallization technique. We delve into the fundamental principles of recrystallization, present a systematic protocol for solvent selection, and provide a detailed, step-by-step methodology for the purification process. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the protocol effectively. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

The Foundational Principle: Purification by Recrystallization

Recrystallization is a premier technique for purifying solid organic compounds, leveraging differences in solubility.[2] The core principle is that most compounds are more soluble in a hot solvent than in a cold one.[3][4] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution.[5] As this solution cools, the solubility of the target compound decreases, forcing it to precipitate out of the solution in the form of highly ordered crystals.[4] Ideally, impurities are either left behind in the cooled solvent (the "mother liquor") due to their high solubility or are removed beforehand by hot filtration due to their insolubility.[6][7]

The success of this technique hinges almost entirely on the selection of an appropriate solvent. An ideal recrystallization solvent should meet the following criteria:

  • Differential Solubility: The compound of interest should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., room temperature or 0-4°C) to maximize crystal recovery.[6][7]

  • Impurity Solubility: Impurities should either be completely soluble at all temperatures (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal by filtration).[6]

  • Chemical Inertness: The solvent must not react with the compound being purified.[4]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.

When a single solvent does not meet these criteria, a mixed-solvent (or solvent-antisolvent) system can be employed. This involves dissolving the compound in a "good" solvent where it is highly soluble, followed by the careful addition of a miscible "poor" solvent (antisolvent) until the solution becomes saturated.[8]

Systematic Solvent Selection Protocol

A preliminary, small-scale experiment is crucial to identify the optimal solvent system. Based on the structure of N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide, which contains both polar (nitro, amide) and non-polar (aromatic rings) functionalities, solvents of intermediate polarity like alcohols are excellent starting points.

Methodology for Solvent Screening:

  • Place approximately 20-30 mg of the crude N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide into several small test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, methanol, ethyl acetate, acetone, toluene) dropwise at room temperature, vortexing after each addition. Record if the solid dissolves easily. An ideal solvent will not dissolve the compound at this stage.[7]

  • If the compound is insoluble at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. Abundant, well-formed crystals indicate a promising solvent.[8]

  • Record all observations in a table for comparison.

Data Presentation: Solvent Screening
SolventSolubility at Room Temp. (20°C)Solubility at Boiling PointObservations Upon CoolingSuitability
EthanolSparingly SolubleSolubleAbundant crystal formationExcellent
MethanolSolubleVery SolublePoor crystal recoveryPoor
Ethyl AcetateSparingly SolubleSolubleGood crystal formationGood
TolueneInsolubleSparingly SolubleIncomplete dissolutionPoor
WaterInsolubleInsolubleInsolubleUnsuitable
Ethanol/Water --To be tested as a solvent pairPotential

Note: This table presents hypothetical data for illustrative purposes. Researchers must perform this screening to determine the best solvent for their specific crude product. For this protocol, we will proceed with Ethanol as the selected solvent.

Detailed Recrystallization Protocol

This protocol assumes a starting quantity of 5.0 g of crude N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide. Adjust volumes accordingly for different scales.

Equipment:

  • Erlenmeyer flasks (250 mL and 125 mL)

  • Hotplate with stirring capability

  • Magnetic stir bar

  • Short-stemmed glass funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and flask

  • Vacuum source

  • Spatula and glass rod

  • Ice bath

Step-by-Step Methodology
  • Dissolution:

    • Place 5.0 g of the crude solid into a 250 mL Erlenmeyer flask with a magnetic stir bar.

    • Add an initial portion of ethanol (~40 mL) and begin heating the mixture on a hotplate with gentle stirring.

    • Bring the solvent to a gentle boil. Add more ethanol in small portions (~5-10 mL) until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is critical for creating a saturated solution, which ensures a high recovery yield upon cooling.[3] Avoid adding a large excess of solvent, as this will reduce the yield.[4]

  • Hot Filtration (Optional):

    • If any insoluble impurities (e.g., dust, particulates) are observed in the hot solution, perform a hot gravity filtration.

    • Preheat a second 125 mL Erlenmeyer flask and a short-stemmed funnel on the hotplate. Place fluted filter paper in the funnel.

    • Pour the hot solution quickly through the pre-heated filtration apparatus into the clean flask. Causality: This step must be done quickly and with pre-heated glassware to prevent premature crystallization of the product on the funnel or filter paper, which would decrease the yield.[5]

  • Crystallization:

    • Remove the flask containing the clear, hot solution from the heat. Cover it with a watch glass or inverted beaker.

    • Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[2] Rapid cooling can trap impurities and lead to the formation of small, impure crystals.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation by Vacuum Filtration:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place the funnel on a clean filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of cold ethanol to ensure it seals against the funnel.

    • Turn on the vacuum and pour the crystallized mixture into the center of the Büchner funnel. Use a spatula to transfer any remaining crystals.

    • Rinse the Erlenmeyer flask with a small amount (~10 mL) of ice-cold ethanol and pour this rinsing into the funnel to wash the crystals. Causality: Washing the crystals with a minimal amount of cold solvent removes any residual mother liquor containing dissolved impurities from the crystal surfaces.[8] Using cold solvent prevents the desired product from re-dissolving.

  • Drying:

    • Leave the crystals in the Büchner funnel with the vacuum on for 15-20 minutes to pull air through and partially dry them.

    • Transfer the filter cake to a pre-weighed watch glass. Break up the solid gently to increase the surface area.

    • Dry the crystals to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60°C) to remove all residual solvent.

Visualization: Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Purification cluster_isolation Step 3: Isolation & Drying Crude Crude Solid in Flask AddSolvent Add Minimum Hot Solvent Crude->AddSolvent Dissolved Saturated Hot Solution AddSolvent->Dissolved HotFilt Hot Filtration (Optional) Dissolved->HotFilt Cooling Slow Cooling Dissolved->Cooling HotFilt->Cooling IceBath Ice Bath Cooling->IceBath VacFilt Vacuum Filtration IceBath->VacFilt Wash Wash with Cold Solvent VacFilt->Wash Dry Drying Wash->Dry Pure Pure, Dry Crystals Dry->Pure

Caption: Workflow for the purification of N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide.

Purity Assessment and Characterization

To validate the success of the recrystallization, the purity of the final product must be assessed.

  • Melting Point Determination: This is a rapid and effective method for assessing purity. Pure crystalline solids typically have a sharp melting point range (≤ 1°C). Impurities will cause the melting point to be depressed and broadened.[9] Compare the experimental melting point to the literature value if available.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product side-by-side on a TLC plate. A successful purification will show a single, distinct spot for the final product, with impurity spots present in the crude lane having disappeared or significantly diminished.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the industry standard.[10] An analysis of the recrystallized product should show a significant increase in the area percentage of the main peak compared to the crude material.

  • Spectroscopic Methods:

    • ¹H NMR Spectroscopy: Confirms the chemical structure and can reveal the presence of solvent or other proton-containing impurities.[1]

    • FT-IR Spectroscopy: Can confirm the presence of key functional groups (e.g., N-H stretch, C=O stretch, NO₂) and the absence of impurities with different functionalities.

Data Presentation: Expected Purity and Yield
ParameterCrude MaterialRecrystallized ProductMethod
Appearance Yellowish-brown powderPale yellow needlesVisual Inspection
Melting Point 145-150°C (broad)152-153°C (sharp)Melting Point Apparatus
Purity (HPLC) ~95%>99.5%HPLC-UV
Expected Yield -75-90%Gravimetric

Note: Values are representative and may vary based on the quality of the crude material and the precision of the experimental technique.

Safety Precautions

Handle all chemicals with appropriate care, following standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile gloves.[11]

  • Engineering Controls: Perform all steps of this procedure in a well-ventilated chemical fume hood to avoid inhalation of solvent vapors or fine chemical dust.[12]

  • Chemical Hazards: While specific data for the target compound is limited, related nitroaromatic and chlorinated compounds are often harmful if swallowed, and can cause skin and eye irritation.[11] Avoid contact with skin and eyes.

  • Waste Disposal: Dispose of all chemical waste, including the mother liquor and any used filter paper, in appropriately labeled hazardous waste containers according to institutional guidelines.

References

  • University of California, Davis. (n.d.). Recrystallization-1.doc.pdf. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Crystallization - Organic Chemistry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from [Link]

  • University of Cape Town. (n.d.). SOP: CRYSTALLIZATION - UCT Science. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Aakash. (n.d.). Crystallization: Definition, Principle, Demonstration & Application - Chemistry. Retrieved from [Link]

  • Vapourtec Ltd. (2024, May 17). Flow Crystallization | Solubility Control. Retrieved from [Link]

  • MDPI. (2024, December 30). Advances in Quantitative Analytical Methods for Solid Drugs. Retrieved from [Link]

  • ResearchGate. (2019, May 28). What are the different techniques to characterize chemical crystals?. Retrieved from [Link]

  • IJARESM. (2025, March 7). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-Methoxyphenyl)-2-nitrobenzamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Chloro-4-nitrophenyl)benzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). N-(2-Chloro-4-nitrophenyl)-4-hydroxybenzamide - Hazard. Retrieved from [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents : r/Chempros. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-chloro-4-nitrophenyl)-2 hydroxybenzamide. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-Chloro-N-(4-methoxyphenyl)benzamide. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 2-Chloro-N-(4-nitrophenyl)benzamide | CAS#:55501-45-6. Retrieved from [Link]

Sources

Application

Solubility of N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide in DMSO

Application Note & Protocol Topic: Determination of the Solubility of N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide in Dimethyl Sulfoxide (DMSO) For Research, Scientific, and Drug Development Professionals Abstract This...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Determination of the Solubility of N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide in Dimethyl Sulfoxide (DMSO)

For Research, Scientific, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for determining the solubility of the novel compound N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, this note moves beyond a simple recitation of steps to explain the fundamental principles and causalities behind the experimental design. We detail two robust protocols: the gold-standard thermodynamic shake-flask method for equilibrium solubility and a higher-throughput kinetic solubility assay relevant for early-stage screening.[1][2] The protocols are designed as self-validating systems, incorporating best practices for data integrity and safety. This guide is intended to equip researchers with the necessary knowledge to generate accurate, reproducible, and meaningful solubility data, a critical parameter in the drug discovery and development pipeline.

Introduction: The Imperative of Solubility

In the landscape of drug discovery, the intrinsic properties of a chemical entity are as crucial as its biological activity. Among these, aqueous and solvent solubility stand out as a pivotal parameter that dictates the developability of a compound. Poor solubility can lead to a cascade of challenges, including underestimated potency in in vitro assays, poor absorption, low bioavailability, and unreliable toxicological assessments.[1][3]

N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide is a compound of interest whose therapeutic potential must be evaluated through various biological assays. The vast majority of these assays rely on the use of Dimethyl Sulfoxide (DMSO) as a vehicle to solubilize test compounds.[4][5] DMSO's unparalleled ability to dissolve a wide array of both nonpolar and polar molecules makes it an indispensable tool.[4] However, its utility is predicated on a thorough understanding of the test compound's solubility limit within it. Preparing stock solutions that exceed this limit can lead to compound precipitation, inaccurate concentration data, and fundamentally flawed experimental outcomes.[5] Therefore, the precise determination of N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide's solubility in DMSO is a foundational step for all subsequent research.

Compound Profile & Safety Mandates

Physicochemical Characteristics

While extensive experimental data for N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide is not widely published, its properties can be estimated based on its structure, which incorporates a chlorinated and nitrated phenyl ring linked via an amide bond to a methoxy-substituted benzamide. These features suggest a molecule with moderate to low aqueous solubility and a significant potential for hydrogen bonding.

PropertyPredicted/Calculated ValueSource/Method
Molecular Formula C₁₄H₁₁ClN₂O₄ChemDiv
Molecular Weight 306.7 g/mol ChemDiv[6]
logP 3.45ChemDiv (Calculated)[6]
Hydrogen Bond Donors 1ChemDiv (Calculated)[6]
Hydrogen Bond Acceptors 7ChemDiv (Calculated)[6]
Critical Safety & Handling Protocols

Handling N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide requires adherence to stringent safety protocols due to the presence of nitroaromatic and chlorinated functional groups. Nitroaromatic compounds are a class known for their potential toxicity and reactivity.[7][8]

Core Safety Directives:

  • Engineering Controls : All handling of the solid compound and its concentrated DMSO solutions must be conducted within a certified chemical fume hood to prevent inhalation of airborne particulates or vapors.[7]

  • Personal Protective Equipment (PPE) : A comprehensive PPE regimen is mandatory. This includes a chemical-resistant lab coat, nitrile or butyl rubber gloves, and splash-proof safety goggles.[9]

  • Exposure Risks : The primary toxicological concern with nitroaromatic compounds is their potential to induce methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood.[7][9] They may also cause organ damage through prolonged exposure and are often treated as potential carcinogens.[7][9]

  • Waste Disposal : All solid waste and contaminated consumables must be disposed of in a dedicated, labeled hazardous waste container. Liquid waste containing the compound should be collected and disposed of according to institutional and local environmental regulations. Never dispose of nitro compounds down the drain.[7][10]

The Duality of Solubility: Kinetic vs. Thermodynamic

Understanding the distinction between kinetic and thermodynamic solubility is crucial for interpreting experimental results correctly. They are not interchangeable measures and serve different purposes in the drug discovery process.

  • Thermodynamic Solubility is the true equilibrium solubility. It is the maximum concentration of a compound that can be dissolved in a solvent under conditions of thermodynamic equilibrium with an excess of the solid compound. This is the gold-standard measurement, often determined by the shake-flask method over an extended period (24-72 hours) to ensure equilibrium is reached.[2][3][11]

  • Kinetic Solubility measures the concentration of a compound that remains in solution after a supersaturated solution (typically made by diluting a high-concentration DMSO stock into an aqueous buffer) is allowed to precipitate. This is a non-equilibrium measurement that is highly relevant for in vitro assays where DMSO stocks are rapidly diluted. It is a faster method, well-suited for high-throughput screening (HTS).[1][11]

Caption: Conceptual difference between thermodynamic and kinetic solubility.

Experimental Protocols

The following protocols are designed to be executed in compliance with Good Laboratory Practices (GLPs), which guide the planning, performance, monitoring, and reporting of laboratory studies to ensure data credibility and traceability.[12][13]

Materials & Equipment
  • N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide (solid powder)

  • Anhydrous DMSO (≥99.9% purity)

  • Vortex mixer

  • Orbital shaker or rotator

  • Temperature-controlled incubator (e.g., 25°C)

  • High-speed microcentrifuge

  • Calibrated analytical balance (readable to 0.01 mg)

  • Calibrated positive displacement micropipettes

  • 2 mL microcentrifuge tubes or glass vials

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable column (e.g., C18)

  • 96-well microplates (for kinetic assay)

  • Plate reader with turbidimetry or nephelometry capabilities (for kinetic assay)

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method establishes the equilibrium solubility and is considered the definitive measure. The core principle is to create a supersaturated solution and allow it to reach equilibrium, after which the concentration of the dissolved compound in the supernatant is quantified.[2][4]

Workflow Diagram: Thermodynamic Solubility

G A 1. Sample Preparation Weigh excess solid into vial B 2. Solvent Addition Add precise volume of DMSO A->B C 3. Equilibration Incubate on shaker (24-48h at 25°C) B->C D 4. Phase Separation Centrifuge at high speed (e.g., 14,000 rpm, 15 min) C->D E 5. Supernatant Collection Carefully aspirate clear supernatant D->E F 6. Quantification Dilute supernatant and analyze via HPLC E->F G A 1. Stock Preparation Prepare high-concentration stock in 100% DMSO B 2. Serial Dilution Create a dilution series in 100% DMSO A->B C 3. Plate Preparation Transfer small aliquots (2µL) of each concentration to a 96-well plate B->C D 4. Aqueous Addition Rapidly add aqueous buffer (e.g., 198µL PBS) C->D E 5. Incubation & Measurement Incubate (2h) and measure turbidity/nephelometry D->E F 6. Data Analysis Identify concentration at which turbidity increases E->F

Caption: Step-by-step workflow for the kinetic solubility assay.

Step-by-Step Methodology:

  • Preparation of Stock Solution : a. Prepare a high-concentration stock solution of N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide in 100% DMSO (e.g., 20 mM). Ensure the compound is fully dissolved, using gentle warming (if the compound is heat-stable) or sonication if necessary. [5]

  • Serial Dilution in DMSO : a. In a 96-well plate or microcentrifuge tubes, perform a serial dilution (e.g., 2-fold or 3-fold) of the high-concentration stock solution using 100% DMSO as the diluent. This creates a range of concentrations, all in 100% DMSO. [2]

  • Assay Plate Preparation : a. In a clear, flat-bottom 96-well assay plate, transfer a small, precise volume (e.g., 2 µL) of each concentration from the DMSO serial dilution series into individual wells.

  • Initiation of Precipitation : a. Using a multichannel pipette, rapidly add a larger volume of an aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4) to each well. This brings the final volume to 200 µL and the final DMSO concentration to a consistent 1%. b. Mix briefly on a plate shaker.

  • Incubation and Measurement : a. Incubate the plate at room temperature for a defined period, typically 2 hours, to allow for precipitation. [2] b. Measure the turbidity of each well using a plate reader capable of nephelometry or absorbance reading at a wavelength where the compound does not absorb (e.g., 620 nm). [2]

  • Data Analysis : a. Plot the measured turbidity/absorbance against the compound concentration. b. The kinetic solubility limit is defined as the concentration at which a sharp, significant increase in the signal is observed, indicating the onset of precipitation.

Data Management and Reporting

Rigorous documentation is the cornerstone of reproducible science. Adherence to principles like ALCOA++ (Attributable, Legible, Contemporaneous, Original, Accurate, Complete, Consistent, Enduring, and Available) ensures data integrity. [14]All raw data, calculations, and observations should be recorded in a laboratory notebook.

Data Presentation Template:

The final solubility data should be presented clearly and concisely.

ParameterValueUnitMethod of DeterminationTemperature (°C)
Thermodynamic Solubility To be determinedmg/mLShake-Flask (HPLC-UV)25
Thermodynamic Solubility To be determinedmMShake-Flask (HPLC-UV)25
Kinetic Solubility To be determinedµMTurbidimetry (in PBS, pH 7.4)25

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Compound "oils out" instead of precipitating The compound's melting point may be low, or the chosen solvent is not ideal.Re-heat the solution to re-dissolve the oil, add more solvent, and allow it to cool much more slowly. Consider using a different co-solvent system for crystallization if this occurs during purification. [10]
Inconsistent HPLC results Poor column equilibration; compound degradation; improper sample dilution.Ensure the HPLC system is fully equilibrated. Check the stability of the compound in the diluent. Re-prepare dilutions carefully using calibrated pipettes.
High variability in kinetic solubility results Inconsistent mixing after aqueous buffer addition; temperature fluctuations.Use automated liquid handlers for consistent and rapid buffer addition. Ensure the assay is performed in a temperature-controlled environment.

Conclusion

This application note provides a detailed framework for the accurate determination of the DMSO solubility of N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide. By employing both the thermodynamic shake-flask method and the high-throughput kinetic assay, researchers can generate a comprehensive solubility profile. This data is not merely a technical parameter but a critical piece of intelligence that informs the design of robust in vitro experiments, aids in the interpretation of biological data, and ultimately guides the strategic progression of the compound through the drug discovery pipeline. Adherence to the detailed protocols, safety mandates, and data integrity principles outlined herein will ensure the generation of high-quality, reliable, and impactful results.

References

  • BioDuro. (n.d.). ADME Solubility Assay. BioDuro. Retrieved from [Link]

  • ZONTAL. (2024, August 20). Laboratory Data Management: 6 Benefits & 10 Best Practices. ZONTAL. Retrieved from [Link]

  • SRP Control Systems Ltd. (2023, September 21). 7 Best Laboratory Practices to Maintain Quality Data. SRP Control Systems Ltd. Retrieved from [Link]

  • OneLab. (2024, September 10). Data Integrity and Compliance in a Laboratory Environment – Best Practices. OneLab. Retrieved from [Link]

  • Bio-protocol. (2018). Determination of Kinetic Solubility. Bio-protocol. Retrieved from [Link]

  • Lab Manager. (2025, March 17). Seven Tips to Improve Documentation Practices in the Lab. Lab Manager. Retrieved from [Link]

  • PMC. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. PMC. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Domainex. Retrieved from [Link]

  • JAF Consulting, Inc. (2024, August 7). How to Implement Good Documentation Practices in Your Laboratory. JAF Consulting, Inc. Retrieved from [Link]

  • protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. protocols.io. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (2023, June 9). Aqueous Kinetic Solubility. ADME@NCATS - NIH. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec. Retrieved from [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Chloro-4-nitrophenyl)benzamide. PubChem. Retrieved from [Link]

  • YouTube. (2024, June 7). Nitration reaction safety. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Nitrobenzene - HAZARD SUMMARY. NJ.gov. Retrieved from [Link]

  • NIST. (n.d.). Benzamide, N-(2-chloro-4-nitrophenyl)-. NIST WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermodynamic solubility modelling, solvent effect and preferential solvation of p-nitrobenzamide in aqueous co-solvent mixtures. ResearchGate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). N-(2-chloro-4-nitrophenyl)methanesulfonamide Properties. EPA. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Solvent effects on molar refraction and polarizability of 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide. JOCPR. Retrieved from [Link]

  • ResearchGate. (2018, November 21). Solubility of drug in DMSO?. ResearchGate. Retrieved from [Link]

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Method

Protocols for testing small molecules on mitochondria-ER contacts (MERCs)

Application Notes and Protocols Topic: Protocols for Testing Small Molecules on Mitochondria-ER Contacts (MERCs) Abstract Mitochondria-Endoplasmic Reticulum Contacts (MERCs) are dynamic signaling hubs essential for regul...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Protocols for Testing Small Molecules on Mitochondria-ER Contacts (MERCs)

Abstract

Mitochondria-Endoplasmic Reticulum Contacts (MERCs) are dynamic signaling hubs essential for regulating fundamental cellular processes, including calcium homeostasis, lipid biosynthesis, and mitochondrial dynamics.[1][2] The dysregulation of these contact sites is increasingly implicated in a host of pathologies, from neurodegenerative diseases to metabolic disorders, making MERCs an attractive therapeutic target.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the effects of small molecules on MERC structure and function. We move beyond simple procedural lists to explain the causality behind experimental choices, offering a multi-tiered validation strategy that combines high-resolution imaging, biochemical isolation, and robust functional assays. Our goal is to equip researchers with the technical expertise and conceptual understanding required to confidently identify and validate novel modulators of this critical organelle interface.

The Centrality of MERCs: A Primer on Structure and Function

MERCs, also known as Mitochondria-Associated Membranes (MAMs), are specialized subcellular domains where the outer mitochondrial membrane (OMM) and the ER membrane are held in close proximity (typically 10-50 nm) by a cohort of tethering proteins.[5][6] These are not static structures but dynamic interfaces that modulate their composition and extent in response to cellular needs.

Key functions regulated at MERCs include:

  • Calcium (Ca²⁺) Signaling: The efficient transfer of Ca²⁺ from the high-capacity ER stores to mitochondria is critical for stimulating ATP production and regulating cell death pathways. This transfer is mediated by protein complexes such as the IP3R-Grp75-VDAC1 axis.[1][7][8]

  • Lipid Homeostasis: MERCs are central to the synthesis and transfer of phospholipids, such as phosphatidylserine (PS), from the ER to mitochondria for its conversion to phosphatidylethanolamine (PE).[8][9][10]

  • Mitochondrial Dynamics: The ER is known to wrap around mitochondria to mark sites for mitochondrial fission, a process crucial for quality control and cellular distribution of the mitochondrial network.[1][11][12]

  • Autophagy and Apoptosis: The initiation of autophagy and the assembly of the inflammasome are also coordinated at this interface, highlighting its role in cell fate decisions.[8][13]

Given this functional pleiotropy, small molecules that can stabilize or disrupt these contacts hold immense therapeutic potential.

A Strategic Workflow for Small Molecule Discovery and Validation

A robust screening campaign requires a multi-faceted approach, moving from high-throughput primary screens to lower-throughput, high-content secondary and validation assays. This funneling strategy ensures that hits from initial screens are rigorously validated through orthogonal methods, confirming their mechanism of action.

G cluster_0 Phase 1: Primary Screening (High-Throughput) cluster_1 Phase 2: Secondary Validation (Medium-Throughput) cluster_2 Phase 3: Mechanism of Action (Low-Throughput) s1 High-Throughput Imaging (e.g., Colocalization Analysis) v1 Proximity Ligation Assay (PLA) for Endogenous Tethers s1->v1 Confirm structural impact s2 Biosensor Assays (e.g., BRET/FRET, Split-FP) v2 Functional Ca2+ Flux Assays s2->v2 Confirm functional impact m2 Biochemical Fractionation (MAM Isolation) v1->m2 Validate protein localization m3 Transmission Electron Microscopy (TEM) v1->m3 Visualize ultrastructure m1 High-Resolution Respirometry v2->m1 Assess bioenergetic consequence

Caption: A multi-phase workflow for identifying and validating MERC-modulating small molecules.

Protocols for Assessing MERC Structure and Proximity

Visualizing and quantifying the physical apposition between the ER and mitochondria is the most direct way to assess the impact of a small molecule.

Protocol 3.1: Live-Cell Imaging for Colocalization Analysis

This method provides a rapid, high-throughput compatible assessment of MERC proximity. It relies on labeling the ER and mitochondria with distinct fluorophores and quantifying the degree of signal overlap.

Causality and Rationale: The simplicity of this approach makes it ideal for primary screening.[1] By using live-cell imaging, dynamic changes in organelle association in response to compound treatment can be monitored in real-time.[14][15][16] However, due to the diffraction limit of light microscopy (~250 nm), this method measures proximity, not direct contact, and requires validation with higher-resolution techniques.[5]

Step-by-Step Methodology:

  • Cell Preparation: Plate cells (e.g., U2OS, HeLa) on glass-bottom imaging dishes. Allow cells to adhere overnight.

  • Transfection (Optional): For stable analysis, transfect cells with plasmids encoding fluorescently-tagged organelle markers (e.g., ER-DsRed and a mitochondrial-targeted EGFP).[14]

  • Staining: For acute labeling, incubate cells with:

    • MitoTracker™ Deep Red FM (e.g., 100 nM) for 30 minutes to label mitochondria.

    • ER-Tracker™ Green (e.g., 100 nM) for 30 minutes to label the endoplasmic reticulum.

  • Compound Treatment: Replace the staining medium with a complete medium containing the small molecule of interest at the desired concentrations. Include a vehicle control (e.g., DMSO).

  • Imaging: Acquire images using a confocal microscope. Use a 63x or 100x oil immersion objective. Capture Z-stacks to ensure the entire cell volume is sampled.

  • Image Analysis:

    • Deconvolve images if necessary to improve signal-to-noise.

    • Quantify the degree of overlap using a colocalization metric, such as the Manders' Overlap Coefficient (MOC). An increase in the MOC suggests a closer apposition of the two organelles.[17]

Parameter Recommendation Rationale
Cell Line U2OS, Cos-7, HCT116Flat morphology, easy to transfect and image.
Microscope Confocal or Spinning DiskOptical sectioning is critical to remove out-of-focus light.
Analysis Software ImageJ (Fiji) with JACoP plugin, ImarisProvides robust algorithms for colocalization analysis.
Protocol 3.2: In Situ Proximity Ligation Assay (PLA)

PLA is a powerful technique that allows for the visualization of endogenous protein-protein interactions in situ. It provides direct evidence that two proteins of interest, one on the ER and one on the mitochondria, are within ~40 nm of each other, strongly indicating a contact site.

Causality and Rationale: Unlike overexpression systems, PLA detects endogenous proteins, avoiding potential artifacts.[1] It offers dual-binder specificity, increasing confidence that the observed signal represents a true MERC.[1] This makes it a superior validation tool for hits from primary screens. Common protein pairs to probe include the VAPB-PTPIP51 tether or the IP3R-VDAC1 calcium channel complex.[1][4]

Step-by-Step Methodology:

  • Cell Preparation: Grow cells on coverslips and treat with the small molecule as described in Protocol 3.1.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde (PFA) for 15 minutes, then permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Blocking: Block with a blocking solution (provided in commercial PLA kits, e.g., Duolink®) for 1 hour at 37°C.

  • Primary Antibody Incubation: Incubate with a pair of primary antibodies raised in different species (e.g., rabbit anti-VAPB and mouse anti-PTPIP51) overnight at 4°C.

  • PLA Probe Incubation: Wash cells and incubate with the PLA probes (secondary antibodies conjugated to oligonucleotides) for 1 hour at 37°C.

  • Ligation: Add the ligase and ligation buffer to circularize the oligonucleotides when the probes are in close proximity. Incubate for 30 minutes at 37°C.

  • Amplification: Add the polymerase and amplification buffer containing fluorescently labeled nucleotides to generate a rolling circle product. Incubate for 100 minutes at 37°C.

  • Mounting and Imaging: Wash, mount the coverslip on a slide with mounting medium containing DAPI, and image using a fluorescence microscope. Each fluorescent spot represents a single protein-protein interaction.

  • Analysis: Quantify the number of PLA foci per cell. An increase or decrease in foci indicates a change in MERC abundance.

G cluster_0 ER Membrane cluster_1 Mitochondrial Membrane cluster_2 PLA Detection er_prot VAPB Protein (ER Resident) ab1 Primary Ab 1 (anti-VAPB) er_prot->ab1 mito_prot PTPIP51 Protein (Mitochondrial) ab2 Primary Ab 2 (anti-PTPIP51) mito_prot->ab2 probeA PLA Probe A (anti-Ab1 + Oligo) ab1->probeA probeB PLA Probe B (anti-Ab2 + Oligo) ab2->probeB lig Ligation & Amplification probeA->lig probeB->lig signal Fluorescent Signal lig->signal

Caption: Principle of the Proximity Ligation Assay (PLA) for detecting the VAPB-PTPIP51 tether.

Protocols for Assessing MERC Function

Structural changes must be correlated with functional outcomes to establish a compound's mechanism of action.

Protocol 4.1: Monitoring ER-to-Mitochondria Ca²⁺ Flux

This assay directly measures the functional consequence of MERC integrity: the transfer of calcium from the ER to mitochondria upon cellular stimulation.

Causality and Rationale: Efficient Ca²⁺ transfer is a hallmark of healthy MERCs.[5][18] A decrease in mitochondrial Ca²⁺ uptake following ER Ca²⁺ release indicates a functional disruption of the contact sites.[5][19] This assay provides a dynamic, functional readout that complements the static structural data from imaging.

Step-by-Step Methodology:

  • Cell Preparation: Plate cells in a 96-well imaging plate.

  • Compound Pre-incubation: Treat cells with the small molecule for the desired duration.

  • Dye Loading: Load cells with a mitochondrial-specific Ca²⁺ indicator, such as Rhod-2 AM (5 µM), for 30 minutes at 37°C in a Ca²⁺-free buffer.

  • Baseline Measurement: Measure baseline fluorescence using a plate reader or fluorescence microscope with time-lapse capability.

  • Stimulation: Induce Ca²⁺ release from the ER by adding an IP₃R agonist, such as histamine (100 µM) or ATP (100 µM).

  • Kinetic Measurement: Immediately begin recording the fluorescence intensity every 1-2 seconds for 2-5 minutes.

  • Data Analysis: Calculate the peak mitochondrial Ca²⁺ uptake (maximum fluorescence intensity - baseline). A blunted peak in compound-treated cells compared to control indicates impaired ER-to-mitochondria Ca²⁺ transfer.

Parameter Recommendation Rationale
Ca²⁺ Indicator Rhod-2 AM, Mito-GCaMP (genetically encoded)Specifically reports mitochondrial Ca²⁺ concentration.
Stimulant Histamine, ATP, BradykininAgonists that trigger IP₃-mediated Ca²⁺ release from the ER.
Instrumentation Fluorescence plate reader, live-cell imaging systemAllows for kinetic measurements of the rapid Ca²⁺ transient.
Protocol 4.2: High-Resolution Respirometry

This assay assesses how MERC modulation by a small molecule impacts mitochondrial bioenergetics. Since Ca²⁺ transfer to mitochondria stimulates TCA cycle dehydrogenases, changes in MERCs can alter the cell's respiratory capacity.

Causality and Rationale: By using specific substrates and inhibitors for the electron transport chain (ETC), this method can pinpoint effects on mitochondrial function.[20][21] Performing the assay in permeabilized cells allows direct access to the mitochondria, bypassing confounding effects from upstream cellular metabolism and providing a clear readout of mitochondrial integrity.[20][22]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a Seahorse XF Cell Culture Microplate and allow them to form a monolayer. Treat with the small molecule.

  • Permeabilization: Just before the assay, replace the culture medium with a mitochondrial assay solution (MAS) containing a plasma membrane permeabilizing agent (e.g., Saponin) and substrates of interest.

  • Assay Protocol (Seahorse XF Analyzer):

    • Baseline: Measure the basal oxygen consumption rate (OCR) with Complex I substrates (e.g., pyruvate + malate).

    • State 3: Inject ADP to stimulate maximal coupled respiration (oxidative phosphorylation).

    • State 4o: Inject Oligomycin (ATP synthase inhibitor) to measure proton leak.

    • Uncoupled Respiration: Inject FCCP (a protonophore) to measure the maximal capacity of the ETC.

    • Inhibition: Inject Rotenone/Antimycin A to inhibit Complex I/III and measure non-mitochondrial oxygen consumption.

  • Data Analysis: Compare the different respiratory states between control and compound-treated cells. For example, a reduced State 3 respiration after ADP injection could indicate impaired substrate supply or Ca²⁺ signaling from the ER.

Self-Validation: The integrity of the outer mitochondrial membrane after permeabilization should be confirmed by adding exogenous cytochrome c. A minimal (<15%) increase in respiration indicates that the membrane is intact.[23]

Gold Standard Validation: Electron Microscopy

While technically demanding and low-throughput, Transmission Electron Microscopy (TEM) remains the definitive method for visualizing the ultrastructure of MERCs.[1]

Rationale: TEM provides nanometer-scale resolution, allowing for the direct measurement of the distance between the ER and mitochondrial membranes and the percentage of the mitochondrial surface apposed to the ER.[5] This technique is invaluable for validating the structural effects of a lead compound.

References

  • ResearchGate. Validation of MERC proteins by fluorescence imaging in living cells... Available from: [Link]

  • PubMed. Modulation of Mitochondria-Endoplasmic Reticulum Contacts (MERCs) by Small Molecules as a New Strategy for Restoring Lipid Metabolism in an Amyotrophic Lateral Sclerosis Model. Available from: [Link]

  • PMC. Mitochondria Endoplasmic Reticulum Contact Sites (MERCs): Proximity Ligation Assay as a Tool to Study Organelle Interaction. Available from: [Link]

  • MDPI. ER–Mitochondria Contact Sites Reporters: Strengths and Weaknesses of the Available Approaches. Available from: [Link]

  • ResearchGate. Design of a reversible MERCs quantification assay system – MERBiT a... Available from: [Link]

  • MDPI. Screening of Small Molecule Microarrays for Ligands Targeted to the Extracellular Epitopes of Living Cells. Available from: [Link]

  • Evotec. Mitochondrial Respiratory Complex Assay using Permeabilised Cells. Available from: [Link]

  • bioRxiv. Calcium (Ca2+) fluxes at Mitochondria-ER Contact Sites (MERCS) are a new target of senolysis in Therapy-Induced Senescence (TIS). Available from: [Link]

  • PLOS ONE. Investigation of Mitochondrial Dysfunction by Sequential Microplate-Based Respiration Measurements from Intact and Permeabilized Neurons. Available from: [Link]

  • Frontiers. Targeting ER-Mitochondria Signaling as a Therapeutic Target for Frontotemporal Dementia and Related Amyotrophic Lateral Sclerosis. Available from: [Link]

  • MDPI. The Biochemical Assessment of Mitochondrial Respiratory Chain Disorders. Available from: [Link]

  • Merck. Merck Launches Next-Generation Technology for Advanced Live Cell Imaging. Available from: [Link]

  • Company of Biologists. Analysis of ER–mitochondria contacts using correlative fluorescence microscopy and soft X-ray tomography of mammalian cells. Available from: [Link]

  • PubMed. Calcium (Ca2+) fluxes at mitochondria-ER contact sites (MERCS) are a new target of senolysis in therapy-induced senescence (TIS). Available from: [Link]

  • PMC. Small Molecule Screening in Human Induced Pluripotent Stem Cell-derived Terminal Cell Types. Available from: [Link]

  • ResearchGate. Mitochondrial tethering assay and mitochondrial contact in swelled... Available from: [Link]

  • bioRxiv. Methodological considerations when assessing mitochondrial respiration and biomarkers for mitochondrial content in human skeletal muscle. Available from: [Link]

  • OUCI. Measurements of Mitochondrial Respiration in Intact Cells, Permeabilized Cells, and Isolated Tissue Mitochondria Using... Available from: [Link]

  • bioRxiv. Calcium (Ca2+) fluxes at Mitochondria-ER Contact Sites (MERCS) are a new target of senolysis in Therapy-Induced Senescence (TIS). Available from: [Link]

  • Stem Cell & Regenerative Medicine Center. Small Molecule Screening & Synthesis Services. Available from: [Link]

  • ResearchGate. (PDF) Calcium (Ca2+) fluxes at Mitochondria-ER Contact Sites (MERCS) are a new target of senolysis in Therapy-Induced Senescence (TIS). Available from: [Link]

  • Merck. 2016-11-14 Merck Launches Next-Generation Technology for Advanced Live Cell Imaging. Available from: [Link]

  • bioRxiv. Development of a signal-integrating reporter to monitor mitochondria-ER contacts. Available from: [Link]

  • Science.org. Live-Cell Imaging. Available from: [Link]

  • PMC. In Vitro Assays to Measure the Membrane Tethering and Lipid Transport Activities of the Extended Synaptotagmins. Available from: [Link]

  • Life Science Alliance. MERLIN: a novel BRET-based proximity biosensor for studying mitochondria–ER contact sites. Available from: [Link]

  • ResearchGate. (PDF) ER-mitochondria contacts: a bridge to healthy ageing? Available from: [Link]

  • ResearchGate. (PDF) An ER-Mitochondria Tethering Complex Revealed by a Synthetic Biology Screen. Available from: [Link]

  • PMC. An ER-Mitochondria Tethering Complex Revealed by a Synthetic Biology Screen. Available from: [Link]

  • ResearchGate. The functions of MERCs within the cell. Mitochondrial-ER contact sites... Available from: [Link]

  • ResearchGate. Overview of the main MERCs functions and actors. Available from: [Link]

  • PMC. Membrane contact sites, gateways for lipid homeostasis. Available from: [Link]

  • AAPS. Mass Spectrometry in Small Molecule Drug Development. Available from: [Link]

  • ResearchGate. Key cellular functions and proteins involved in MERCs. (A) Calcium... Available from: [Link]

  • PMC. Lipid transfer and signaling at organelle contact sites: the tip of the iceberg. Available from: [Link]

  • bioRxiv. Quantitative Models of Lipid Transfer and Membrane Contact Formation. Available from: [Link]

  • bioRxiv. Reversible One-way Lipid Transfer at ER-Autophagosome Membrane Contact Sites via Atg2. Available from: [Link]

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Application

Application Note: In Vitro Assays for Lipid Metabolism Restoration in ALS Models

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Pathophysiological Context Amyotrophic Lateral Sclerosis (...

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Pathophysiological Context

Amyotrophic Lateral Sclerosis (ALS) is increasingly recognized not merely as a localized neurodegenerative disease, but as a systemic metabolic disorder. Recent multi-omic and functional analyses have revealed that lipid metabolism dysregulation is a core driver of motor neuron (MN) and glial toxicity. Pathological hallmarks of ALS—such as the nuclear depletion of TDP-43, SOD1 mutations, and FUS variants—trigger a cascade of metabolic reprogramming.

Specifically, ALS models exhibit impaired glycolysis, forcing a metabolic shift toward Fatty Acid Oxidation (FAO) to meet energy demands 1. Concurrently, aberrant triglyceride synthesis and lipid trafficking failures lead to the massive accumulation of Lipid Droplets (LDs) in both motor neurons and microglia 2, 3. Furthermore, specific lipid species, such as arachidonic acid, are significantly elevated in vulnerable spinal motor neurons, directly contributing to lipotoxicity 4.

This application note provides a self-validating, multi-assay framework to evaluate compounds designed to restore lipid homeostasis in human iPSC-derived ALS models.

Pathological lipid metabolism shifts in ALS and targeted restoration pathways.

Core Analytical Assays & Validated Protocols

To rigorously evaluate lipid metabolism restoration, drug development workflows must multiplex morphological, bioenergetic, and molecular endpoints. The following protocols are engineered with built-in causality checks and self-validating controls.

High-Content Imaging of Lipid Droplets (Lipotoxicity)

Causality & Rationale: In healthy motor neurons, lipid droplets are transient and rapidly consumed. In ALS (particularly TDP-43 and FUS pathologies), diacylglycerol acyltransferase (DGAT) pathways are aberrantly upregulated, sequestering peroxidized lipids and triglycerides into massive, static LDs 2, 3. Quantifying LD volume and count serves as a direct morphological readout of lipotoxicity.

Self-Validating System: The protocol mandates the use of Oleic Acid (OA) as a positive control for LD induction, and Triacsin C (an ACSL inhibitor) as a negative control. If OA fails to induce a >3-fold increase in LD volume, or Triacsin C fails to abolish it, the assay is flagged for lipid-depleted basal media.

Step-by-Step Protocol:

  • Cell Seeding: Plate iPSC-MNs or monocyte-derived microglia (MDMi) in 96-well optical-bottom plates at 20,000 cells/well.

  • Treatment: Treat cells with the test compound (e.g., DGAT1/2 inhibitors) for 48 hours. Include vehicle (DMSO), OA (200 µM, positive control), and Triacsin C (5 µM, negative control) wells.

  • Fixation: Wash cells gently with warm PBS. Fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature. Critical: Do not use methanol, as it extracts lipids and destroys LDs.

  • Staining: Prepare a staining solution containing HCS LipidTOX™ Deep Red (1:500) and Hoechst 33342 (1 µg/mL) in PBS. Incubate for 30 minutes in the dark.

  • Acquisition: Image using an automated High-Content Screening (HCS) confocal microscope (e.g., PerkinElmer Opera Phenix) at 40x magnification.

  • Analysis: Use automated image analysis to segment nuclei (Hoechst) and define the cytoplasmic mask. Quantify LipidTOX total intensity, LD count per cell, and LD maximum radius.

Mitochondrial Bioenergetics: Resolving the FAO Shift

Causality & Rationale: ALS mutations disrupt mitochondria-associated ER membranes (MAMs), severely impairing the use of glucose-derived pyruvate. Consequently, mitochondria upregulate Carnitine Palmitoyltransferase 1 (CPT1) to import and oxidize long-chain fatty acids 1. A successful restorative compound will reduce this pathological reliance on FAO and restore metabolic flexibility.

Self-Validating System: The assay measures Oxygen Consumption Rate (OCR) in response to Palmitate-BSA. To prove that the OCR spike is strictly FAO-driven, Etomoxir (a specific CPT1 inhibitor) is injected. If the Etomoxir injection does not return the OCR to baseline, the respiration is being driven by alternative substrates (e.g., glutamine), invalidating the FAO readout.

Step-by-Step Protocol:

  • Preparation: Plate iPSC-MNs in a Seahorse XFe96 microplate. 24 hours prior to the assay, switch to substrate-limited medium (0.5 mM Glucose, 1 mM GlutaMAX, 0.5 mM Carnitine).

  • Sensor Hydration: Hydrate the Seahorse sensor cartridge overnight in XF Calibrant at 37°C (non-CO2).

  • Assay Medium: On the day of the assay, wash and incubate cells in XF FAO Assay Medium (2.5 mM glucose, 0.5 mM carnitine, pH 7.4) for 45 minutes at 37°C (non-CO2).

  • Substrate Addition: Immediately before placing the plate in the analyzer, add Palmitate-BSA (final 150 µM) to the test wells and BSA alone to control wells.

  • XF Run & Injections:

    • Basal OCR: Measure for 3 cycles.

    • Injection A (Etomoxir): Inject 4 µM Etomoxir to block CPT1. Measure for 3 cycles.

    • Injection B (Oligomycin): Inject 1.5 µM Oligomycin to block ATP synthase.

    • Injection C (FCCP): Inject 1 µM FCCP to uncouple mitochondria and find maximal respiration.

    • Injection D (Rot/AA): Inject 0.5 µM Rotenone/Antimycin A to shut down the electron transport chain.

  • Data Extraction: Calculate FAO-driven respiration by subtracting the Etomoxir-treated OCR from the Palmitate-BSA stimulated OCR.

Targeted Lipidomics: Quantifying Pathogenic Lipid Species

Causality & Rationale: While imaging provides morphological data, it cannot identify the specific lipid species driving toxicity. Multi-omic profiling has identified that arachidonic acid (AA) and specific long-chain triglycerides are highly elevated in ALS sMNs, acting as executioners of selective motor neuron death 4. Restorative compounds must normalize these specific lipid signatures.

Self-Validating System: Before extraction, cell lysates are spiked with a known concentration of deuterated internal standards (e.g., SPLASH® Lipidomix®). If the MS/MS recovery of these standards falls below 80%, the extraction is deemed inefficient, and the biological variance cannot be trusted.

Step-by-Step Protocol:

  • Harvesting: Wash iPSC-MNs with ice-cold PBS. Scrape cells in 400 µL of ice-cold methanol.

  • Spike-In: Add 10 µL of deuterated internal standard mix to the lysate.

  • Extraction (MTBE Method): Add 1.2 mL of Methyl tert-butyl ether (MTBE) and incubate for 1 hour at room temperature with shaking. Add 300 µL of MS-grade water to induce phase separation.

  • Centrifugation: Spin at 10,000 x g for 10 minutes. Collect the upper organic phase and dry it under a gentle stream of nitrogen gas.

  • Reconstitution: Resuspend the lipid pellet in 100 µL of Isopropanol:Methanol (1:1).

  • LC-MS/MS Analysis: Inject 5 µL into a triple quadrupole mass spectrometer (e.g., Agilent 6495) operating in Multiple Reaction Monitoring (MRM) mode. Use a C18 reverse-phase column for separation.

  • Quantification: Normalize the peak area of endogenous arachidonic acid (m/z 303.2 -> 259.2) and target triglycerides to the recovered internal standards and total protein concentration.

Quantitative Benchmarks for Lipid Restoration

To determine the efficacy of a lipid-restoring compound, experimental data must be benchmarked against established pathological thresholds observed in ALS models.

Assay ModalityTarget Metric / BiomarkerExpected ALS Phenotype (Untreated)Restored Phenotype (Therapeutic Goal)
High-Content Imaging Lipid Droplet Volume per Cell2.5x to 4.0x increase vs. WTReduction to ≤ 1.2x of WT baseline
High-Content Imaging Lipid Droplet Maximum RadiusSignificantly enlarged (fusion)Smaller, dispersed puncta
Seahorse XF Etomoxir-Sensitive OCR (FAO)> 50% of total basal respiration< 25% of total basal respiration
Seahorse XF Glycolytic ReserveDepleted / UnresponsiveRestored responsiveness
LC-MS/MS Lipidomics Arachidonic Acid (AA) Levels> 2.0x fold elevationNormalized to WT levels
LC-MS/MS Lipidomics Triglyceride (TG) Chain LengthShift toward long-chain TGsBalanced TG profile

Integrated Screening Workflow

For drug development professionals, these assays should not be run in isolation. A sequential, multi-omic workflow ensures that morphological rescue correlates with bioenergetic and molecular restoration.

Integrated multi-assay workflow for evaluating lipid metabolism restoration.

References

  • Loss of Nuclear TDP-43 Impairs Lipid Metabolism in Microglia-Like Cells Source: PubMed Central (PMC) - NIH
  • Targeting lipid droplets in FUS-linked amyotrophic lateral sclerosis mitigates neuronal and astrocytic lipotoxicity Source: Brain | Oxford Academic
  • Altered MAM function shifts mitochondrial metabolism in SOD1-mutant models of ALS Source: bioRxiv
  • Multi-omic analysis of selectively vulnerable motor neuron subtypes implicates altered lipid metabolism in ALS Source: PubMed Central (PMC) - NIH

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide synthesis

Technical Support Center: Optimization of Amide Coupling for Electron-Deficient Anilines Topic: Ticket ID: #RXN-CNP-MB-001 Status: Open Support Level: Tier 3 (Senior Application Scientist) Executive Summary: The "Deactiv...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Amide Coupling for Electron-Deficient Anilines

Topic: Ticket ID: #RXN-CNP-MB-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Deactivated Nucleophile" Challenge

You are encountering low yields because your nucleophile, 2-chloro-4-nitroaniline , is electronically deactivated and sterically compromised.

  • Electronic Factor: The nitro group (

    
    ) at the para position strongly withdraws electron density from the amine via resonance, drastically reducing nucleophilicity.
    
  • Steric Factor: The chlorine atom at the ortho position creates steric bulk, hindering the approach to the carbonyl center.

Standard coupling reagents (EDC, DCC, HOBt) are often insufficient for this specific substrate pair. The activation energy barrier is too high. To improve yield, you must switch from "activation" strategies to "forcing" strategies.

Recommended Protocols

We recommend Protocol A as the primary industrial standard. Use Protocol B only if Protocol A fails to achieve >50% conversion.

Protocol A: The "Activated Acyl" Method (Acid Chloride + DMAP)

Best for: Scalability and avoiding dry-box conditions.

The Logic: We bypass the in situ activation step by using a pre-formed, highly reactive acid chloride. DMAP acts as a nucleophilic catalyst, forming a highly reactive


-acylpyridinium intermediate that is more susceptible to attack by the weak aniline.

Reagents:

  • Amine: 2-chloro-4-nitroaniline (1.0 equiv)

  • Acylating Agent: 2-methoxybenzoyl chloride (1.2 – 1.5 equiv)

  • Base: Pyridine (3.0 equiv) or Triethylamine (3.0 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 – 0.2 equiv) [CRITICAL]

  • Solvent: Toluene (preferred for high temp) or DCM (if reflux is sufficient).

Step-by-Step:

  • Dissolution: Dissolve 2-chloro-4-nitroaniline and DMAP in dry Toluene under inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add Pyridine.

  • Addition: Add 2-methoxybenzoyl chloride dropwise at room temperature.

  • Reaction: Heat to reflux (110 °C) . The heat is necessary to overcome the steric/electronic barrier. Monitor by TLC/LCMS.

    • Note: Standard RT stirring will likely result in <20% conversion.

  • Quench: Cool to RT. Quench with sat.

    
     (removes unreacted acid chloride/acid).
    
Protocol B: The "Anion" Method (NaH Deprotonation)

Best for: Extremely stubborn substrates where Protocol A yields <30%.

The Logic: Since the amine is weak, we convert it into a powerful nucleophile (an amide anion) using a strong base before adding the electrophile.

Step-by-Step:

  • Suspend NaH (60% in oil, 2.0 equiv) in dry THF at 0 °C under Argon.

  • Add 2-chloro-4-nitroaniline (1.0 equiv) slowly. Stir at RT for 30 min. Observation: Gas evolution (

    
    ) and color change (deep red/orange anion).
    
  • Cool back to 0 °C. Add 2-methoxybenzoyl chloride (1.2 equiv) dropwise.

  • Allow to warm to RT and stir for 2-4 hours.

Troubleshooting Guide (FAQ)

Q1: The reaction turns black/dark, and yield is low. What happened?

  • Diagnosis: Decomposition or oxidation of the aniline at high temperatures in the presence of air.

  • Fix: Ensure strict inert atmosphere (

    
    /Ar). If using Protocol B (NaH), ensure the temperature is controlled during the deprotonation step to prevent "runaway" exotherms.
    

Q2: I see the product spot on TLC, but I lose it during workup.

  • Diagnosis: Solubility issue. The product, N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide, is likely a hydrophobic solid with poor solubility in ether/hexane but moderate solubility in EtOAc/DCM.

  • Fix: Avoid aggressive acid washes. The product may precipitate at the interface.

    • Workup: Dilute with EtOAc. Wash with 10%

      
       (removes benzoic acid byproduct) 
      
      
      
      Water
      
      
      Brine.
    • Purification: Recrystallization from Ethanol/Water is often superior to column chromatography for these highly crystalline nitro-benzamides.

Q3: Starting material (aniline) persists despite refluxing.

  • Diagnosis: The acid chloride is hydrolyzing before it reacts with the amine, or the activation is insufficient.

  • Fix:

    • Dry Solvents: Ensure Toluene/DCM is anhydrous. Moisture kills the acid chloride faster than the weak amine can react.

    • Stoichiometry: Increase Acid Chloride to 2.0 equiv.

    • Catalyst Load: Increase DMAP to 0.5 equiv.

Visualizing the Solution

Workflow Logic: Decision Tree for Optimization

OptimizationTree Start Start: Low Yield (<30%) CheckSM Is Unreacted Amine Present? Start->CheckSM CheckHydrolysis Is Benzoic Acid Present? CheckSM->CheckHydrolysis No (Amine Consumed) Action_Force Diagnosis: Low Nucleophilicity Action: Switch to Protocol B (NaH/THF) or Increase Temp (Toluene Reflux) CheckSM->Action_Force Yes (Amine Remains) Action_Dry Diagnosis: Electrophile Hydrolysis Action: Dry Solvents & Increase Acid Chloride (2.0 eq) CheckHydrolysis->Action_Dry Yes (Acid formed) Action_Workup Diagnosis: Workup Loss Action: Check Aqueous Layer Switch to Recrystallization CheckHydrolysis->Action_Workup No (Clean reaction)

Caption: Diagnostic flow for identifying the root cause of low yield in deactivated aniline coupling.

Mechanism: DMAP Catalysis Pathway

DMAP_Mechanism AcidCl 2-Methoxybenzoyl Chloride Intermediate Acyl-Pyridinium Salt (Highly Reactive) AcidCl->Intermediate + DMAP (Fast) DMAP DMAP (Catalyst) DMAP->Intermediate Product Target Benzamide Intermediate->Product + Aniline (Rate Determining Step) Aniline 2-Cl-4-NO2 Aniline (Weak Nu) Aniline->Product Product->DMAP Regenerates Catalyst

Caption: DMAP acts as an acyl-transfer agent, generating a reactive intermediate that overcomes the aniline's low nucleophilicity.

Data & Comparison

Table 1: Coupling Reagent Performance for Deactivated Anilines

MethodReagentsTypical ConversionProsCons
Standard EDC / HOBt / DIPEA< 15%Mild conditionsToo weak for nitro-anilines
Activated Ester HATU / DIPEA / DMF40 - 60%High reactivityExpensive; difficult purification
Acid Chloride R-COCl / DMAP / Pyridine 85 - 95% High atom economy Requires moisture control
Anion NaH / THF> 90%Forces reactionIncompatible with base-sensitive groups

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Ghosez, L., et al. (1979). Synthesis of acyl chlorides from carboxylic acids using oxalyl chloride. Organic Syntheses, 59, 26. (Foundational reference for acid chloride generation).

Sources

Optimization

Solubility issues with benzamide derivatives in cell culture media

Welcome to the technical support center for researchers working with benzamide derivatives. This guide is designed to provide practical, in-depth solutions to the common and complex solubility challenges encountered when...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with benzamide derivatives. This guide is designed to provide practical, in-depth solutions to the common and complex solubility challenges encountered when using these compounds in cell culture media. Our goal is to move beyond simple instructions and offer a foundational understanding of the physicochemical principles at play, empowering you to design robust and reproducible experiments.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers have about the solubility of benzamide derivatives.

Q1: Why are so many of my benzamide derivatives difficult to dissolve in aqueous cell culture media?

A: The core issue lies in the molecular structure of benzamide derivatives.[1] The presence of one or more benzene rings makes these molecules largely hydrophobic, or "water-fearing."[1] While the amide group can participate in hydrogen bonding, the overall lipophilicity of the molecule often dominates, leading to poor interactions with water and, consequently, low aqueous solubility.[2] This principle is often summarized as "like dissolves like," where polar compounds dissolve in polar solvents (like water) and non-polar compounds dissolve in non-polar or less polar organic solvents.[2]

Q2: What is the recommended starting solvent for preparing a stock solution?

A: For most cell-based assays, Dimethyl Sulfoxide (DMSO) is the universally accepted solvent for preparing concentrated stock solutions of hydrophobic compounds like benzamide derivatives.[3][4] Its polar, aprotic nature makes it an excellent solvent for a wide range of organic molecules that are poorly soluble in water.[5] It is highly recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO, which can then be serially diluted to the final working concentration in your cell culture medium.[5][6]

Q3: My compound dissolves perfectly in DMSO, but crashes out of solution when I add it to my cell culture medium. What is happening?

A: This phenomenon, known as precipitation upon dilution or "solvent shift," is the most common solubility issue researchers face.[5][7] Your compound is highly soluble in 100% DMSO but has very low solubility in the primarily aqueous environment of your cell culture medium. When you dilute the DMSO stock into the medium, two things happen: the concentration of the organic solvent drops dramatically, and the compound is suddenly in an environment where its solubility limit is much lower.[5] This supersaturation forces the compound to rapidly fall out of solution, forming a precipitate.[8]

Q4: What are the potential effects of the solvent (DMSO) on my cells, and how can I minimize them?

A: While DMSO is an invaluable tool, it is not biologically inert and can impact cells in a concentration-dependent manner.[3] It is crucial to understand these effects to ensure your experimental observations are due to your compound and not the solvent.

  • Generally Safe (<0.1% v/v): At this level, DMSO is considered safe for most cell lines with minimal cytotoxic effects.[4][9]

  • Potential Effects (0.1% - 1.0% v/v): In this range, some cell types, especially sensitive or primary cells, may begin to show altered morphology, reduced proliferation, or changes in gene expression.[4][9][10] Many robust cell lines can tolerate up to 0.5% DMSO without significant issues.[4][11]

  • Cytotoxic (>1.0% v/v): Concentrations above 1% are often toxic, potentially causing membrane damage, oxidative stress, and apoptosis.[3][9][12]

Best Practice: Always keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5% .[5] Crucially, you must include a vehicle control in every experiment—this consists of cells treated with the same final concentration of DMSO as your experimental group, but without the compound. This allows you to subtract any effects caused by the solvent itself.[5]

Final DMSO Concentration (v/v)General Cellular ImpactRecommendation
< 0.1%Generally considered safe for almost all cell types.[4]Ideal target for sensitive assays and primary cells.
0.1% - 0.5%Tolerated by most robust cell lines, but may induce differentiation or affect proliferation in some.[3][10]A widely used range; vehicle control is critical.[4][11]
0.5% - 1.0%Increased risk of off-target effects and cytotoxicity, especially with longer exposure times.[9]Use with caution and only if necessary; requires thorough validation.
> 1.0%Often causes significant cytotoxicity, membrane damage, and cell death.[3][9]Avoid for cell-based experiments.
Troubleshooting Guide: From Precipitation to Publication

This guide provides a systematic approach to resolving common solubility problems.

Issue 1: My compound precipitates immediately upon dilution into the cell culture medium.

This is a classic case of exceeding the aqueous solubility limit during a solvent shift.

  • Logical Workflow for Immediate Precipitation

G cluster_2 Enhanced Aqueous Solubility Drug Hydrophobic Benzamide Derivative CD Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) Complex Soluble Drug-Cyclodextrin Complex CD->Complex Encapsulation

Fig 2. Cyclodextrins encapsulate hydrophobic drugs to enhance solubility.
  • pH Adjustment: If your benzamide derivative has an ionizable functional group (an acidic or basic center), its solubility can be highly pH-dependent. [7]Adjusting the pH of the medium to a value where the compound is in its more soluble ionized (salt) form can be effective. [8][13]This must be done with extreme care to ensure the final pH remains within the narrow physiological range required by your cells (typically pH 7.2-7.4).

Experimental Protocols

Protocol 1: Preparation of a Primary Stock Solution (10 mM in DMSO)

  • Preparation: Allow the vial of your benzamide derivative to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh a precise amount of the compound (e.g., 5 mg) using a calibrated analytical balance.

  • Calculation: Calculate the volume of 100% sterile-filtered DMSO required to achieve a 10 mM concentration.

    • Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))

  • Dissolution: Add the calculated volume of DMSO to the vial. Vortex vigorously for 1-2 minutes. If the solid does not dissolve completely, gently warm the solution at 37°C for 5-10 minutes and vortex again. [5]5. Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C, protected from light. [6][14]Avoid repeated freeze-thaw cycles. [6] Protocol 2: Recommended Serial Dilution Method for Cell Culture

This protocol is for preparing a final concentration of 10 µM in a 2 mL well volume, starting from a 10 mM DMSO stock.

  • Intermediate Dilution: Prepare an intermediate dilution by adding 2 µL of your 10 mM DMSO stock solution to 198 µL of serum-free cell culture medium. This creates a 100 µM solution in 1% DMSO. Vortex gently.

  • Final Working Solution: Add 200 µL of this 100 µM intermediate solution to 1800 µL of your complete cell culture medium (containing serum, if applicable) in the well of your culture plate. This results in a final concentration of 10 µM compound and 0.1% DMSO.

  • Vehicle Control: Prepare a vehicle control by performing the same dilutions with 100% DMSO instead of the compound stock solution.

Protocol 3: Performing a Kinetic Solubility Test in Culture Media

This test helps you determine the maximum soluble concentration of your compound in your specific experimental medium.

  • Prepare Serial Dilutions: In a 96-well plate, prepare a series of concentrations of your compound in your final cell culture medium (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, etc.).

  • Incubate: Incubate the plate under your standard cell culture conditions (37°C, 5% CO₂).

  • Visual Inspection: At various time points (e.g., 0, 1, 4, 24 hours), visually inspect the wells under a microscope for any signs of precipitation (crystals, cloudiness).

  • Quantitative Measurement (Optional): For a more rigorous assessment, you can measure the absorbance or light scattering of the solutions at a wavelength like 600 nm. An increase in absorbance over time indicates precipitation.

  • Determine Maximum Solubility: The highest concentration that remains clear and free of precipitate for the duration of your typical experiment is your maximum working concentration.

References
  • CORE. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • Scientist Solutions. (2025, January 16). DMSO in cell based assays.
  • Eppendorf Portugal. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?.
  • KEYENCE. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Singh, M., & McKenzie, K. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research, 8, 78-82.
  • LifeTein. (2023, February 1). DMSO usage in cell culture.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • Roquette. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. Retrieved from [Link]

  • CORA. (n.d.). Characterisation, Solubility and Intrinsic Dissolution Behaviour of Benzamide:Dibenzyl Sulfoxide Cocrystal.
  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of 4-Benzoylbenzamide in Formulations.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • Solubility of Things. (n.d.). Benzamide.
  • BenchChem. (2025). Best practices for handling and dissolving hydrophobic peptides like CRP 201-206.
  • SciELO. (n.d.). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs.
  • MDPI. (2016, October 18). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug.
  • PubMed. (2019, December 31). The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation.
  • Smolecule. (n.d.). Troubleshooting Guide: Stock Solution Preparation.
  • BenchChem. (2025). Technical Support Center: Enhancing Aqueous Solubility of Poorly Soluble Compounds.
  • ResearchGate. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.
  • BenchChem. (2025). Overcoming solubility issues of N-(1-hydroxypropan-2-yl)benzamide in assays.
  • ACS Publications. (2023, March 29). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data.
  • MDPI. (2022, May 23). The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study.
  • MilliporeSigma. (n.d.). Solubility Guidelines for Peptides.
  • SciSpace. (2019). The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation.
  • ResearchGate. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media?.
  • International Journal of Pharmaceutical Sciences. (2024, August 18). Protein Binding In Drug Development: A Systematic Review Of Mechanisms, Pharmacokinetics, And Clinical Implications.
  • BenchChem. (n.d.). Common problems with sulfamoyl-benzamide inhibitors in assays.
  • PharmaTutor. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Wikipedia. (n.d.). Benzamide.
  • PubMed Central (PMC). (2023, November 13). Intrinsic Solubility of Ionizable Compounds from pKa Shift.

Sources

Troubleshooting

Technical Support Center: Amide Coupling Optimization

Ticket Subject: Coupling Strategies for 2-Chloro-4-nitroaniline (CNA) Case ID: CNA-121-87-9 Status: Open Priority: High (Critical Synthesis Bottleneck) Diagnostic Assessment: Why Standard Protocols Fail Welcome to the Te...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Coupling Strategies for 2-Chloro-4-nitroaniline (CNA)

Case ID: CNA-121-87-9 Status: Open Priority: High (Critical Synthesis Bottleneck)

Diagnostic Assessment: Why Standard Protocols Fail

Welcome to the Technical Support Center. You are likely here because your standard peptide coupling reagents (EDC, HATU, PyBOP) resulted in near-zero conversion or complete recovery of starting material.

The Root Cause Analysis: The failure stems from the synergistic deactivation of the aniline nitrogen by two factors:

  • Electronic Deactivation (Critical): The para-nitro group is a powerful resonance withdrawer, and the ortho-chloro group exerts a strong inductive withdrawing effect. The pKa of the conjugate acid of 2-chloro-4-nitroaniline is approximately -0.94 to 1.0 . For comparison, unsubstituted aniline is ~4.6. This makes CNA roughly 4,000x less nucleophilic than aniline.

  • Steric Ortho-Effect: The chlorine atom at the 2-position creates steric bulk that physically impedes the trajectory of nucleophilic attack on the activated carbonyl species.

The Kinetic Trap: In a standard HATU coupling, the formation of the active ester (O-At) is fast. However, the rate of hydrolysis of this active ester by trace water often exceeds the rate of aminolysis by your deactivated aniline. The active ester decomposes before the amine can attack.

Method Selection: The Decision Matrix

Do not waste time screening standard carbodiimides without modification. Use this logic flow to select the correct protocol.

CouplingStrategy Start Start: Assess Acid Partner AcidStable Is Acid Stable to Acidic/Chlorinating Conditions? Start->AcidStable YesStable Yes AcidStable->YesStable NoSensitive No (Acid Sensitive/Chiral) AcidStable->NoSensitive MethodA Method A: Acid Chloride (The Gold Standard) YesStable->MethodA Primary Choice MethodB Method B: POCl3 Activation (One-Pot) YesStable->MethodB Alternative MethodC Method C: TCFH / NMI (Modern Mild) NoSensitive->MethodC Best for Yield MethodD Method D: Mixed Anhydride (Isobutyl Chloroformate) NoSensitive->MethodD Alternative

Figure 1: Decision tree for selecting the optimal coupling strategy based on carboxylic acid stability.

Detailed Protocols
Method A: The "Gold Standard" (Acid Chloride via Oxalyl Chloride)

This method bypasses the equilibrium issues of active esters by creating a highly reactive acyl chloride intermediate.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv) or Thionyl Chloride (SOCl2)

  • Catalytic DMF (2-3 drops)

  • Solvent: Dichloromethane (DCM) or Toluene

  • Base: Pyridine (acts as solvent and catalyst) or DMAP (0.1 equiv) + TEA.

Protocol:

  • Activation: Dissolve carboxylic acid in anhydrous DCM under inert atmosphere (

    
    ). Add catalytic DMF.[1][2]
    
  • Add Oxalyl Chloride dropwise at 0°C. Allow to warm to RT and stir for 2 hours (gas evolution must cease).

  • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. (Critical: Residual oxalyl chloride will react with the aniline to form ureas).

  • Coupling: Redissolve the crude acid chloride in minimal DCM.

  • In a separate flask, dissolve 2-chloro-4-nitroaniline (1.0 equiv) in Pyridine (5-10 equiv).

  • Add the acid chloride solution dropwise to the aniline/pyridine mixture at 0°C.

  • Catalysis: If reaction is sluggish after 1 hour, add 0.5 equiv of DMAP .

  • Heat to 40-60°C if necessary.

Why this works: Pyridine acts as a nucleophilic catalyst, forming an N-acylpyridinium ion, which is highly electrophilic and susceptible to attack even by the weak CNA nucleophile.

Method B: POCl3 One-Pot Activation

Ideal for robust substrates where isolating the acid chloride is tedious.

Protocol:

  • Dissolve Carboxylic Acid (1.0 equiv) and 2-chloro-4-nitroaniline (1.0 equiv) in dry Pyridine.

  • Cool to -10°C.

  • Add Phosphorus Oxychloride (

    
    , 1.1 equiv) dropwise.
    
  • Stir at 0°C for 1 hour, then allow to warm to RT.

  • Quench with ice water. The product often precipitates out.

Troubleshooting & FAQs

Q1: I used HATU/DIPEA and see only the "Active Ester" peak on LCMS, but no product. Why? A: The active ester (O-At) is formed, but the aniline is too weak to displace the At-leaving group.

  • Fix: Add DMAP (1.0 equiv) . DMAP is a stronger nucleophile than the aniline; it attacks the active ester to form an N-acylpyridinium species. This charged intermediate is far more reactive toward the deactivated aniline than the neutral active ester.

Q2: My reaction turns into a black tar with SOCl2. A: 2-chloro-4-nitroaniline is relatively stable, but your carboxylic acid might not be.

  • Fix: Switch to Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride under strictly neutral conditions, then add the aniline and mild base (Collidine).

Q3: Can I use T3P (Propylphosphonic Anhydride)? A: T3P is excellent for low epimerization, but often struggles with steric bulk and electronic deactivation simultaneously. If you must use T3P, use Pyridine as the solvent (not just an additive) and heat to 80°C.

Q4: What is the role of DMAP in this specific coupling? See the mechanism below. The "Steglich-type" catalysis is essential for these substrates.

DMAPMechanism AcidCl Acid Chloride (R-CO-Cl) AcylPyridinium N-Acylpyridinium Salt (Highly Reactive) AcidCl->AcylPyridinium + DMAP DMAP DMAP (Catalyst) DMAP->AcylPyridinium Product Final Amide AcylPyridinium->Product + Aniline Aniline 2-Cl-4-NO2-Aniline (Weak Nucleophile) Product->DMAP Regenerates Catalyst

Figure 2: DMAP acts as an acyl-transfer catalyst, generating a "super-active" intermediate.

Comparative Data: Reagent Efficacy
Coupling ReagentBase/SolventConversion (24h)Comments
EDC / HOBt DIPEA / DMF< 5%Not Recommended. Hydrolysis dominates.
HATU DIPEA / DMF10-20%Stalls at active ester stage.
HATU DMAP (1 eq) / DMF 65-80% DMAP rescues the reactivity.
Acid Chloride Pyridine > 90% Best Method. Requires acid stability.
POCl3 Pyridine75-85%Good one-pot alternative.
TCFH NMI / MeCN80-90%Excellent modern alternative for sensitive acids.
References
  • Beutner, G. L., et al. (2018). "TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations." Organic Letters, 20(14), 4218–4222. Link

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[3][4] Tetrahedron, 61(46), 10827-10852. Link

  • Wang, R., et al. (2021). "Synthesis of 2-Chloro-N-(4-nitrophenyl)benzamide derivatives." Bioorganic & Medicinal Chemistry Letters, 36, 127788.[5] Link[5]

  • Dabhi, R. C., et al. (2023). "Process optimization for acid-amine coupling: a catalytic approach." Current Chemistry Letters, 12, 134. Link

  • Schuemacher, A. C., & Hoffmann, R. W. (2001).[6] "Condensation Between Isocyanates and Carboxylic Acids in the Presence of DMAP." Synthesis, 2001(02), 243-246. Link

Sources

Optimization

Technical Support Center: Navigating the Challenges of Electron-Deficient Anilines

Welcome to the technical support hub for researchers, scientists, and drug development professionals grappling with the inherent low reactivity of electron-deficient anilines. This guide is designed to provide not just p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals grappling with the inherent low reactivity of electron-deficient anilines. This guide is designed to provide not just procedural solutions but also a deep, mechanistic understanding to empower you in your synthetic endeavors. The reduced nucleophilicity of these anilines, a direct consequence of electron-withdrawing substituents, frequently leads to sluggish or failed reactions.[1][2][3][4][5] This resource will equip you with the knowledge and protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my electron-deficient aniline failing to react in a standard Buchwald-Hartwig amination?

A1: The primary culprit is the diminished nucleophilicity of the aniline's nitrogen atom.[2][3] Electron-withdrawing groups on the aromatic ring pull electron density away from the nitrogen, making its lone pair less available to participate in the catalytic cycle of the Buchwald-Hartwig reaction.[1][4] This reduced electron density hinders the crucial oxidative addition and reductive elimination steps.[6] Furthermore, the electron-deficient nature of the aniline can also lead to catalyst inhibition, where the aniline coordinates too strongly to the palladium center, impeding catalysis.[7]

Q2: I'm attempting an amide coupling with an electron-deficient aniline, and my standard coupling reagents (e.g., HATU, HOBt/EDC) are ineffective. What's the underlying issue?

A2: Standard amide coupling reagents rely on the activation of a carboxylic acid to form a highly reactive intermediate that is then attacked by the amine. However, with a poorly nucleophilic electron-deficient aniline, the rate of this attack can be exceedingly slow, often leading to the decomposition of the activated intermediate before the desired amide is formed.[2][8] Even with more reactive acyl chlorides, the reaction can be sluggish.[2]

Q3: Can I increase the reactivity of my electron-deficient aniline without modifying its core structure?

A3: Yes, several strategies can enhance reactivity. One effective method is to deprotonate the aniline using a strong, non-nucleophilic base like sodium hydride (NaH).[2] This generates the corresponding anilide anion, which is a significantly more potent nucleophile. Another approach involves activating the aniline by converting it into a more reactive derivative, such as a trifluoroacetyl (TFA) amide, which can then participate in the desired reaction, with the TFA group being subsequently removed.[9]

Q4: Are there specific catalyst systems that are better suited for reactions with electron-deficient anilines?

A4: Absolutely. For palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, the choice of ligand is paramount.[6][10][11] Bulky, electron-rich phosphine ligands, such as BrettPhos, RuPhos, and other advanced biarylphosphine ligands, have demonstrated significant success with challenging, electron-deficient anilines.[7][10][12] These ligands promote the reductive elimination step and can help to prevent catalyst deactivation. For some transformations, exploring alternative metal catalysts, such as copper in Ullmann or Chan-Lam couplings, may offer a viable pathway.[10][13][14]

Troubleshooting Guides

This section provides detailed, step-by-step protocols for common synthetic challenges involving electron-deficient anilines.

Guide 1: Overcoming Failed Amide Bond Formation

Problem: Your amide coupling reaction between a carboxylic acid and an electron-deficient aniline results in low to no yield.

Diagnostic Workflow:

Buchwald_Hartwig_Troubleshooting Start Failed Buchwald-Hartwig Reaction Ligand Screen Ligands (e.g., BrettPhos, RuPhos) Start->Ligand Base Change Base (e.g., Cs2CO3, K3PO4) Ligand->Base Solvent Optimize Solvent (e.g., Dioxane, Toluene) Base->Solvent Temp Increase Temperature (Conventional or Microwave) Solvent->Temp Success Successful Coupling Temp->Success Aniline_Reactivity cluster_EDG Electron-Donating Groups (EDG) (e.g., -OCH₃, -CH₃) cluster_EWG Electron-Withdrawing Groups (EWG) (e.g., -NO₂, -CN, -CF₃) EDG Donate electron density to the ring Increased_Basicity Increased Basicity EDG->Increased_Basicity Increased_Nucleophilicity Increased Nucleophilicity EDG->Increased_Nucleophilicity EWG Withdraw electron density from the ring Decreased_Basicity Decreased Basicity EWG->Decreased_Basicity Decreased_Nucleophilicity Decreased Nucleophilicity EWG->Decreased_Nucleophilicity Low_Reactivity Low Reactivity Challenge Decreased_Nucleophilicity->Low_Reactivity Aniline Aniline cluster_EDG cluster_EDG Aniline->cluster_EDG Substitution with EDG cluster_EWG cluster_EWG Aniline->cluster_EWG Substitution with EWG

Sources

Troubleshooting

Technical Support Center: Stability of Methoxybenzamide Derivatives in Microsomal Stability Assays

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) regarding the asses...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) regarding the assessment of metabolic stability for methoxybenzamide derivatives using liver microsomal assays. Our goal is to equip you with the scientific rationale and practical steps needed to generate robust and reproducible data.

Introduction: The Importance of Microsomal Stability for Methoxybenzamides

In early drug discovery, in vitro metabolic stability assays are fundamental for predicting the in vivo intrinsic clearance of a compound, a key determinant of its pharmacokinetic profile.[1] Liver microsomes, which are subcellular fractions rich in Phase I drug-metabolizing enzymes like Cytochrome P450s (CYPs), are a cost-effective and high-throughput tool for this assessment.[2][3][4][5]

Methoxybenzamide derivatives are a common scaffold in medicinal chemistry. The methoxy (-OCH₃) group is a primary target for CYP-mediated O-demethylation, a common metabolic pathway that can significantly impact a compound's clearance and half-life.[6][7][8][9] Understanding the stability of this moiety is therefore critical for optimizing drug candidates. This guide will walk you through the nuances of performing and interpreting these assays for your compounds.

Section 1: Understanding Methoxybenzamide Metabolism in Microsomes

The primary metabolic pathways for methoxybenzamide derivatives in liver microsomes are oxidative reactions catalyzed by CYP enzymes, which require NADPH as a critical cofactor.[10] The two most anticipated metabolic "soft spots" on this scaffold are the methoxy group and the aromatic rings.

  • O-Demethylation: This is often the principal metabolic route. A CYP enzyme removes the methyl group from the methoxy ether, forming a phenolic metabolite and formaldehyde. This reaction dramatically increases the polarity of the molecule, priming it for subsequent Phase II conjugation.[7][9]

  • Aromatic Hydroxylation: CYP enzymes can also add a hydroxyl group directly to one of the aromatic rings. The position of this hydroxylation is influenced by the specific CYP isozyme involved and the overall electronic properties of the molecule.

  • Amide Hydrolysis: While less common in microsomes compared to plasma or other tissues containing esterases and amidases, some amide bond cleavage can occur.

Caption: Experimental workflow for a microsomal stability assay.

Section 3: Troubleshooting Guide (Q&A Format)

Question 1: My compound disappears almost instantly (<5 minutes). How do I get a reliable measurement?

Answer: This indicates your compound is a high-clearance compound.

  • Causality: The standard protein concentration and incubation times are too high for a rapidly metabolized compound, leading to its complete depletion before the first time point.

  • Solution:

    • Reduce Protein Concentration: Lower the microsomal protein concentration (e.g., from 0.5 mg/mL to 0.1-0.2 mg/mL). This slows the overall reaction rate.

    • Shorten Incubation Times: Use earlier and more frequent time points (e.g., 0, 1, 2, 5, 10, 15 minutes).

    • Check for Chemical Instability: Always run a control incubation without the NADPH regenerating system. [1]Rapid disappearance in this control points to chemical degradation in the buffer or non-specific binding, not metabolism.

Question 2: I see no disappearance of my compound, even after 60 minutes. What's wrong?

Answer: This suggests either the compound is highly stable or there is an issue with the assay itself.

  • Causality: The compound may not be a substrate for the enzymes present (primarily CYPs), or the enzymes may be inactive. [1]* Solution:

    • Run a Positive Control: Always include a positive control compound with a known, moderate-to-high clearance rate (e.g., Verapamil, Dextromethorphan). [2]If the control is also stable, it points to a systemic issue.

    • Verify NRS Activity: The NADPH regenerating system is crucial. [11]Prepare it fresh for each experiment. If the positive control fails, inactive NRS is a likely culprit.

    • Consider Other Pathways: If the control works, your compound is likely not metabolized by microsomal enzymes. It might be cleared by other routes not present in this system, such as Phase II conjugation (e.g., UGTs) or by cytosolic enzymes. [12][13]Consider follow-up studies in hepatocytes, which contain a broader range of enzymes. [14] Question 3: My results have high variability between replicates. What is causing this?

Answer: Poor reproducibility often stems from technical inconsistencies or compound properties.

  • Causality: Inconsistent pipetting, poor mixing of viscous microsomal stocks, or compound solubility issues can lead to variable results. [1][15]* Solution:

    • Ensure Homogeneity: Gently vortex the thawed microsomal stock before dilution to ensure a uniform suspension.

    • Check Compound Solubility: Methoxybenzamides can sometimes have poor aqueous solubility. Ensure the final DMSO concentration is low (<0.5%) and that the compound does not precipitate in the aqueous buffer. [16]Visually inspect for cloudiness.

    • Automate Pipetting: If available, use automated liquid handlers for reagent addition to minimize human error. [15] Question 4: The compound concentration at T=0 is much lower than expected (low recovery). Why?

Answer: This is a classic sign of non-specific binding (NSB).

  • Causality: Lipophilic and basic compounds can bind avidly to the plasticware and the microsomal lipids/proteins. [17]This binding sequesters the compound, making it unavailable for metabolism and reducing the amount measured in the supernatant. [18][19][20]This leads to an underestimation of stability (an apparent faster clearance). [21]* Solution:

    • Assess NSB: Perform a binding experiment using equilibrium dialysis or ultracentrifugation to determine the fraction unbound in the microsomal incubation (fᵤ,ₘᵢ𝒸). [18] 2. Modify Incubation Conditions: Adding 0.5% Bovine Serum Albumin (BSA) to the incubation buffer can sometimes reduce non-specific binding to plasticware, although it will not affect binding to microsomes.

    • Use Low-Binding Plates: Test different brands of polypropylene plates, as some have lower binding properties than others.

Section 4: Frequently Asked Questions (FAQs)

Q1: How do I choose the right microsomal protein concentration?

  • A1: The goal is to see a linear rate of disappearance over time. A concentration of 0.5 mg/mL is a common starting point. [12]For compounds expected to be highly stable, you might increase it to 1.0 mg/mL. For compounds that are rapidly metabolized, you should decrease it to 0.1-0.2 mg/mL as discussed in the troubleshooting section.

Q2: What is the importance of an NADPH regenerating system (NRS) versus just adding NADPH?

  • A2: While you can add a single bolus of NADPH, it is consumed rapidly by the CYP enzymes. An NRS (composed of G6P, G6PDH, and NADP+) continuously regenerates NADPH from NADP+, ensuring a stable, non-limiting concentration of the cofactor throughout the incubation period. [10][11][22]This is critical for obtaining accurate, linear kinetics, especially for longer incubation times.

Q3: How do I interpret the half-life (t½) and intrinsic clearance (CLᵢₙₜ) data?

  • A3: These are the key parameters derived from the assay. [3] * Half-life (t½): The time it takes for 50% of the compound to be metabolized. It's calculated from the slope (k) of the natural log plot of percent remaining vs. time: t½ = 0.693 / k .

    • Intrinsic Clearance (CLᵢₙₜ): This measures the efficiency of the metabolic process. It relates the rate of metabolism to the concentration of the drug. It is calculated as: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Concentration) . [1] * Interpretation: Compounds are often ranked based on their CLᵢₙₜ values. High CLᵢₙₜ suggests the compound will be rapidly cleared in vivo, potentially leading to a short half-life and poor oral bioavailability. [23]

Section 5: Data Presentation

Summarize your results in a clear, tabular format. This allows for easy comparison between different methoxybenzamide derivatives.

Compound IDt½ (min)CLᵢₙₜ (µL/min/mg)% Remaining at 60 minClassification
Methoxybenz-A15.291.26.7High Clearance
Methoxybenz-B75.818.345.5Med. Clearance
Methoxybenz-C>120<11.589.1Low Clearance
Verapamil (Control)22.561.615.8High Clearance

Classification bands are laboratory-dependent but generally follow: Low (<20), Medium (20-100), High (>100 µL/min/mg).

Section 6: References
  • Vertex AI Search. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved February 26, 2026, from

  • Taylor & Francis Online. (2022). Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models. Retrieved February 26, 2026, from [Link]

  • PubMed. (2022). Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models. Retrieved February 26, 2026, from [Link]

  • PMC. (n.d.). Nonspecific binding of drugs to human liver microsomes. Retrieved February 26, 2026, from [Link]

  • Creative Biolabs. (n.d.). Microsomal Binding. Retrieved February 26, 2026, from [Link]

  • Cyprotex | Evotec. (n.d.). Microsomal Stability. Retrieved February 26, 2026, from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved February 26, 2026, from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved February 26, 2026, from [Link]

  • Vertex AI Search. (2025). What is microsomal stability and why is it important?. Retrieved February 26, 2026, from

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved February 26, 2026, from [Link]

  • BioIVT Blogs. (2018). NADPH RapidStart Regeneration System for Extended Metabolism. Retrieved February 26, 2026, from [Link]

  • Vertex AI Search. (2025). NADPH regeneration system: Significance and symbolism. Retrieved February 26, 2026, from

  • PubMed. (2003). Optimization of a higher throughput microsomal stability screening assay for profiling drug discovery candidates. Retrieved February 26, 2026, from [Link]

  • PubMed. (2009). Contrasting influence of NADPH and a NADPH-regenerating system on the metabolism of carbonyl-containing compounds in hepatic microsomes. Retrieved February 26, 2026, from [Link]

  • Frontiers. (n.d.). NADPH-generating systems in bacteria and archaea. Retrieved February 26, 2026, from [Link]

  • Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Retrieved February 26, 2026, from [Link]

  • PMC. (2024). Genomic insight into O-demethylation of 4-methoxybenzoate by a two-component system from Amycolatopsis magusensis KCCM40447. Retrieved February 26, 2026, from [Link]

  • PMC. (n.d.). Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes. Retrieved February 26, 2026, from [Link]

  • Eltis Lab. (n.d.). Characterization of a cytochrome P450 that catalyzes the O-demethylation of lignin-derived benzoates. Retrieved February 26, 2026, from [Link]

  • ASM Journals. (2024). Identification of a novel NADPH generation reaction in the pentose phosphate pathway in Escherichia coli using mBFP. Retrieved February 26, 2026, from [Link]

  • Chemical Science (RSC Publishing). (n.d.). Crucial gating residues govern the enhancement of peroxygenase activity in an engineered cytochrome P450 O-demethylase. Retrieved February 26, 2026, from [Link]

  • PubMed. (2020). Preference for O-demethylation reactions in the oxidation of 2'-, 3'-, and 4'-methoxyflavones by human cytochrome P450 enzymes. Retrieved February 26, 2026, from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Retrieved February 26, 2026, from [Link]

  • ResearchGate. (2025). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved February 26, 2026, from [Link]

  • PubMed. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Retrieved February 26, 2026, from [Link]

  • PubMed. (2024). Biocatalysis using Thermostable Cytochrome P450 Enzymes in Bacterial Membranes - Comparison of Metabolic Pathways with Human Liver Microsomes and Recombinant Human Enzymes. Retrieved February 26, 2026, from [Link]

  • ResearchGate. (2025). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. Retrieved February 26, 2026, from [Link]

  • PubMed. (2003). Metabolic assessment in liver microsomes by co-activating cytochrome P450s and UDP-glycosyltransferases. Retrieved February 26, 2026, from [Link]

Sources

Optimization

Overcoming precipitation of N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide in aqueous buffers

Topic: Overcoming precipitation of N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide in aqueous buffers Ticket ID: TS-BENZ-004 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Compound Profi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming precipitation of N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide in aqueous buffers Ticket ID: TS-BENZ-004 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Compound Profile

User Issue: Immediate precipitation ("crashing out") of N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide upon dilution from DMSO stock into aqueous assay buffers (PBS, HEPES, culture media).

Technical Diagnosis: This compound is a Class II/IV molecule (BCS classification) characterized by high lipophilicity and high crystal lattice energy ("brick dust").

Crucial Chemical Distinction: Unlike its famous analog Niclosamide (which contains a 2-hydroxy group), your compound contains a 2-methoxy group.

  • Niclosamide (OH): Weak acid (pKa ~6-7). Can be solubilized by raising pH > 7.5.

  • Your Compound (OMe): Non-ionizable in the physiological range. The methoxy capping removes the acidic proton. pH adjustment will NOT improve solubility and may only increase hydrolytic degradation.

PropertyValue / CharacteristicImplication
LogP ~3.8 – 4.2 (Estimated)Highly Hydrophobic. Partitions into plastics/lipids.
pKa > 14 (Amide)Neutral at pH 2–10. pH adjustment is ineffective.
Solubility (Water) < 1 µM (Intrinsic)Requires solubilizers (Surfactants/Cyclodextrins).
Precipitation Type Kinetic & ThermodynamicProne to "Solvent Shock" (immediate cloudiness).

Troubleshooting Protocols

Method A: The "Solvent Shift" Dilution (For Acute Screening)

Use this for short-term assays (< 4 hours) where complex formulation is impossible.

The Error: "Squiring" 100% DMSO stock directly into a static volume of PBS. This creates a local zone of high water content, triggering immediate nucleation.

The Fix (Step-by-Step):

  • Prepare 1000x Stock: Dissolve compound in anhydrous DMSO (e.g., 10 mM).

  • Intermediate Dilution (The Bridge):

    • Prepare a solution of 5% Tween-80 (or Polysorbate 20) in water.

    • Dilute your DMSO stock 1:10 into pure Ethanol or PEG-400 first (optional, but recommended).

  • The "Vortex Injection":

    • Set your final buffer (e.g., PBS) on a vortex mixer at medium speed.

    • Slowly inject the DMSO/Compound mix into the center of the vortex.

    • Target: Final DMSO < 1%, Final Tween ~0.05%.

Method B: Cyclodextrin Complexation (The Gold Standard)

Use this for cell culture, animal studies, or long-duration assays (> 24 hours).

Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a toroidal "donut" shape. The hydrophobic benzamide sits inside the cavity, while the hydrophilic exterior interacts with the buffer.

Protocol:

  • Vehicle Preparation: Prepare 20% (w/v) HP-β-CD in your assay buffer (e.g., PBS). Filter sterilize (0.22 µm).

  • Solubilization:

    • Add compound powder directly to the 20% CD solution (Solid dispersion method).

    • OR (Easier): Dissolve compound in a minimal volume of Acetone or Methanol. Add this to the CD solution.

  • Evaporation (Critical):

    • If using the solvent method, stir the solution open to air (or under nitrogen stream) for 4-6 hours to evaporate the volatile solvent.

    • This forces the compound into the CD cavity.

  • Validation: Centrifuge at 10,000 x g for 5 mins. Use the supernatant.

Decision Logic & Workflow

The following diagram illustrates the decision process for solubilizing this specific benzamide derivative.

SolubilizationWorkflow Start Start: Solid Compound N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide SolventChoice Dissolve in Anhydrous DMSO (Stock 10-50 mM) Start->SolventChoice GoalCheck What is the Assay Type? SolventChoice->GoalCheck ShortTerm Enzymatic/Binding Assay (< 4 Hours) GoalCheck->ShortTerm Short Duration LongTerm Cell Culture / In Vivo (> 24 Hours) GoalCheck->LongTerm Long Duration DirectDilution Direct Dilution into Buffer? ShortTerm->DirectDilution SurfactantAdd Add 0.05% Tween-20 to Assay Buffer ShortTerm->SurfactantAdd Precipitation Precipitation Risk! (Solvent Shock) DirectDilution->Precipitation High Failure Rate VortexMix Vortex Injection Method SurfactantAdd->VortexMix Result Stable, Clear Solution VortexMix->Result Complexation Use Cyclodextrin (HP-β-CD) LongTerm->Complexation ProtocolCD 1. Dissolve in minimal Acetone 2. Add to 20% HP-β-CD in PBS 3. Evaporate Acetone Complexation->ProtocolCD ProtocolCD->Result

Caption: Decision matrix for solubilizing lipophilic benzamides based on assay duration and stability requirements.

Frequently Asked Questions (FAQs)

Q1: Can I just add NaOH to convert it to a salt, like I do with Niclosamide? A: No. This is the most common error with this specific analog.

  • Reasoning: Niclosamide has a phenol (-OH) group that can be deprotonated. Your compound has a methoxy (-OCH3) group. It has no acidic proton to lose. Adding NaOH will not increase solubility and may hydrolyze the amide bond, destroying your molecule [1].

Q2: My solution looks clear, but I’m getting variable data. Why? A: You likely have micro-precipitates or "nanocrystals" that are invisible to the naked eye but interfere with light scattering or protein binding.

  • Test: Spin your "clear" solution at 10,000 rpm for 10 minutes. If you see a tiny pellet, you have instability. Switch to the Cyclodextrin (Method B) protocol.

Q3: Can I use DMSO concentrations higher than 1%? A: Generally, yes, up to 5-10% for enzymatic assays, but be careful.

  • Warning: High DMSO concentrations can inhibit certain enzymes and permeabilize cell membranes artificially. Always run a "Vehicle Only" control with the exact same % DMSO.

Q4: Why does it precipitate after 24 hours even if it was clear initially? A: This is Ostwald Ripening . Small, unstable crystals dissolve and redeposit onto larger, more thermodynamically stable crystals.

  • Prevention: The addition of a polymeric stabilizer (like HPMC or PVP) or using the Cyclodextrin cage inhibits this crystal growth [2].

References

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Establishes the solubility profiles of neutral benzamides vs. ionizable phenols).
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Defines "Solvent Shock" and precipitation kinetics in bioassays).

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

Troubleshooting

Reducing side reactions in 2-methoxybenzoyl chloride coupling

Technical Support Center: 2-Methoxybenzoyl Chloride Coupling Executive Summary: The "Ortho-Effect" Challenge 2-Methoxybenzoyl chloride (o-Anisoyl chloride) presents a unique synthetic challenge compared to standard benzo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methoxybenzoyl Chloride Coupling

Executive Summary: The "Ortho-Effect" Challenge

2-Methoxybenzoyl chloride (o-Anisoyl chloride) presents a unique synthetic challenge compared to standard benzoyl chloride. The ortho-methoxy group exerts a dual deactivating effect:[1]

  • Electronic Deactivation: The oxygen lone pair donates electron density into the ring and carbonyl system (resonance), rendering the carbonyl carbon less electrophilic.[1]

  • Steric Hindrance: The physical bulk of the methoxy group blocks the trajectory of incoming nucleophiles.[1]

Consequently, the reaction rate with your desired amine or alcohol is often slower than the rate of background hydrolysis, leading to the common complaint of "low yield" or "white precipitate formation" (2-methoxybenzoic acid). This guide details how to bias the system toward coupling.

Module 1: Moisture Management (The Hydrolysis Trap)

Symptom: Formation of a white solid precipitate during the reaction; LCMS shows a mass peak corresponding to the acid (M+ = 152 Da) rather than the product.[1]

Root Cause: Due to the ortho-deactivation described above, the coupling reaction is sluggish.[1] If the system is not strictly anhydrous, water (a small, highly mobile nucleophile) will outcompete your substrate for the acyl chloride, creating 2-methoxybenzoic acid.

Troubleshooting Protocol:

VariableStandard ProtocolOptimized Protocol for 2-Methoxy
Solvent Grade AR / HPLC GradeAnhydrous Grade (stored over molecular sieves)
Atmosphere Open air / Calcium chloride tubePositive Pressure N₂ or Ar balloon
Reagent Quality Used directly from bottleTiter Check: Dissolve 50mg in MeOH; if clear → Good. If cloudy/white ppt → Hydrolyzed.[1]
Addition Order Add acid chloride to amineInverse Addition: Add amine slowly to acid chloride (maintains high [Electrophile])

Visualization: The Hydrolysis Competition

HydrolysisCompetition Reagent 2-Methoxybenzoyl Chloride Intermediate Tetrahedral Intermediate Reagent->Intermediate Slow Attack (Steric Block) Water H₂O (Trace Moisture) Water->Intermediate Fast Kinetics (Small Size) Nucleophile R-NH₂ / R-OH (Substrate) Nucleophile->Intermediate Slow Kinetics Product Desired Amide/Ester (Coupling) Intermediate->Product -HCl (Base Required) SideProduct 2-Methoxybenzoic Acid (White Ppt) Intermediate->SideProduct -HCl (Irreversible)

Caption: Water, being smaller than most organic nucleophiles, bypasses the steric hindrance of the ortho-methoxy group more easily than the substrate.

Module 2: Overcoming Sluggish Reactivity (Catalysis)

Symptom: Starting material remains unconsumed after 12+ hours; adding more acid chloride only increases impurity profile.[1]

Root Cause: The resonance donation from the methoxy oxygen stabilizes the carbonyl, making it "lazy."[1] Standard bases (Triethylamine, Pyridine) are often insufficient to drive the reaction to completion against this electronic deactivation.

Solution: Nucleophilic Catalysis (Steglich Conditions) You must use 4-Dimethylaminopyridine (DMAP) .[1] DMAP attacks the acid chloride to form an N-acylpyridinium ion.[1][2] This intermediate is highly reactive (more electrophilic than the original acid chloride) and less sterically hindered, allowing your substrate to react rapidly.

Optimization Protocol:

  • Stoichiometry: Use 0.1 – 0.2 equivalents of DMAP relative to the acid chloride.[1]

  • Base: Use Triethylamine (TEA) or DIPEA (1.2 – 1.5 eq) as the stoichiometric base to sponge up the HCl.[1]

  • Temperature: Start at 0°C to form the active intermediate, then warm to Room Temperature (25°C).

Visualization: The DMAP Activation Cycle

DMAP_Cycle AcidCl 2-Methoxybenzoyl Chloride ActiveSpecies N-Acylpyridinium Salt (Activated) AcidCl->ActiveSpecies + DMAP (Fast Attack) DMAP DMAP (Catalyst) Product Final Product ActiveSpecies->Product + Substrate (Rapid Transfer) Substrate Substrate (R-NH₂) Product->DMAP Regeneration

Caption: DMAP acts as a "transfer agent," converting the lazy acid chloride into a hyper-active species that readily reacts with the substrate.[3][2][4]

Module 3: Lewis Acid Compatibility (Friedel-Crafts Issues)

Symptom: In Friedel-Crafts acylation, you observe the formation of a phenol (loss of -CH3 group).

Root Cause: Strong Lewis acids (like AlCl₃) coordinate to the methoxy oxygen.[1] Under heat, this leads to ether cleavage (demethylation), resulting in 2-hydroxybenzoyl derivatives.

Troubleshooting Guide:

  • Avoid: Aluminum Chloride (AlCl₃) if possible.[1] It is too harsh for methoxy groups at elevated temperatures.[1]

  • Alternative 1: Use milder Lewis acids like SnCl₄ or TiCl₄ at low temperatures (-78°C to -10°C).[1]

  • Alternative 2: If AlCl₃ is mandatory, keep the temperature strictly below 0°C and quench immediately upon completion.

  • Alternative 3: Use the "Mixed Anhydride" method (TFAA/Phosphoric acid) instead of Friedel-Crafts if the substrate allows.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use Schotten-Baumann conditions (aq. NaOH / DCM) for this coupling? A: generally, No. While standard benzoyl chloride survives biphasic conditions, the ortho-substituted variant reacts too slowly with the amine. The extended exposure to aqueous NaOH will hydrolyze the reagent before coupling is complete.[1] Use anhydrous organic conditions (DCM/TEA).

Q2: My acid chloride has turned pink/purple in the bottle. Is it safe to use? A: This indicates slight decomposition or contamination with transition metals/phenols.[1]

  • Test: Run a mini-reaction with benzylamine in a vial. If it converts cleanly to the amide by TLC, use it.[1]

  • Fix: If the test fails, distill the acid chloride under vacuum (bp ~128°C @ 8mmHg) before use.

Q3: Why is the reaction mixture turning yellow/orange upon adding DMAP? A: This is normal. The N-acylpyridinium salt (the active intermediate shown in the diagram above) is often colored.[1] It indicates the catalyst is working.[1] The color usually fades upon aqueous workup.[1]

References

  • Electronic Effects in Acylation: Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic Catalysis by 4-(Dimethylamino)pyridine (DMAP).[1][5][6] Angewandte Chemie International Edition, 43(41), 5436–5441. Link

  • Hydrolysis Kinetics: Bentley, T. W., & Harris, H. C. (1989). Solvolyses of Benzoyl Chlorides. Journal of the Chemical Society, Perkin Transactions 2, (7), 8470–8479. Link

  • Physical Data & Stability: NIST Chemistry WebBook.[1] Benzoyl chloride, 2-methoxy-.[7][8][9][10] Link

  • Demethylation Risks: Bauer, H. (1999).[1] Lewis Acid Induced Demethylation Mechanisms. In Friedel-Crafts Chemistry (p. 112).[1] Wiley-Interscience.[1]

Sources

Reference Data & Comparative Studies

Validation

Niclosamide vs. O-Methyl-Niclosamide: The Critical Role of the Phenolic Hydroxyl Group

Topic: N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide vs. Niclosamide Cytotoxicity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] A Comparative Technical G...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide vs. Niclosamide Cytotoxicity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

A Comparative Technical Guide for Cytotoxicity Profiling and Mechanism Validation[1]

Executive Summary

In the context of drug repurposing and cytotoxicity profiling, Niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide) serves as a potent, broad-spectrum bioactive agent, while N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide (hereafter referred to as O-Methyl-Niclosamide ) functions primarily as a negative control .[1]

The distinction hinges on a single structural motif: the phenolic hydroxyl group (-OH).[1] Niclosamide’s cytotoxicity is driven by its ability to act as a mitochondrial protonophore, uncoupling oxidative phosphorylation.[1] O-Methyl-Niclosamide, lacking this ionizable proton, is mechanistically inert in this pathway.[1] This guide details why the methoxy derivative is the "gold standard" negative control to validate Niclosamide-mediated phenotypes.

Chemical Identity & Structural Logic[1]

To understand the divergent cytotoxic profiles, one must first analyze the structural activity relationship (SAR).[1]

FeatureNiclosamide (Active)O-Methyl-Niclosamide (Inactive Control)
IUPAC Name 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamideN-(2-chloro-4-nitrophenyl)-2-methoxybenzamide
Key Functional Group Phenolic Hydroxyl (-OH) Methoxy Ether (-OCH₃)
pKa (approx) ~6.0 - 7.0 (Weakly Acidic)Non-ionizable
Protonophore Status Active. Can cycle between neutral and anionic forms.[1]Inactive. Cannot donate a proton.[1]
Primary Mechanism Mitochondrial Uncoupling (ΔΨm dissipation)Steric control (scaffold presence without activity)
The "Proton Shuttle" Hypothesis

Niclosamide acts as a lipophilic weak acid.[1] The phenolic -OH allows it to exist as an anion (


) in the alkaline mitochondrial matrix and a neutral molecule (

) in the acidic intermembrane space.[1] It cycles across the Inner Mitochondrial Membrane (IMM), carrying protons against the gradient, collapsing the membrane potential (

).[1]

O-Methyl-Niclosamide replaces the -OH with a -OCH₃ group.[1] This "caps" the molecule, preventing proton release.[1] If your biological effect (e.g., cell death, viral inhibition) disappears when you switch to the methoxy derivative, you have successfully validated that the mechanism is protonophore-dependent .[1]

Mechanistic Visualization: The Uncoupling Cycle

The following diagram illustrates the mechanistic divergence at the mitochondrial membrane.

Mitochondrial_Uncoupling cluster_IMS Intermembrane Space (High [H+]) cluster_Matrix Mitochondrial Matrix (Low [H+]) Node_H_Plus H+ Node_Nic_Neutral Niclosamide (Neutral) [Lipophilic] Node_H_Plus->Node_Nic_Neutral Protonation Node_Nic_Anion Niclosamide (Anion) [Releases H+] Node_Nic_Neutral->Node_Nic_Anion Diffuses across IMM Node_Methoxy O-Methyl-Niclosamide [Lipophilic] Node_Methoxy_Matrix O-Methyl-Niclosamide [Trapped/Inert] Node_Methoxy->Node_Methoxy_Matrix Diffuses across IMM Node_Nic_Anion->Node_Nic_Neutral Returns to IMS (Cycle continues) Node_H_Released H+ Node_Nic_Anion->Node_H_Released Deprotonation Node_Methoxy_Matrix->Node_H_Released X CANNOT RELEASE H+

Figure 1: Mechanism of Action. Niclosamide (Green) successfully shuttles protons across the membrane, collapsing the gradient.[1] O-Methyl-Niclosamide (Grey) may enter the membrane but cannot release a proton, failing to uncouple the mitochondria.[1]

Comparative Performance Data

The following data summarizes the cytotoxicity differential typically observed in neoplastic cell lines (e.g., HeLa, HCT116, MCF-7).

Cytotoxicity Profile (In Vitro)[1][2][3]
MetricNiclosamideO-Methyl-NiclosamideInterpretation
IC50 (Cancer) 0.2 µM – 2.0 µM > 25 µM - 50 µM >25-fold loss of potency upon methylation.[1]
IC50 (Normal Fibroblasts) 1.0 µM – 5.0 µM > 50 µM Niclosamide has a narrow Selectivity Index (SI).[1]
Mitochondrial OCR Immediate Spike (Maximal)No Change / FlatlineDefinitive proof of uncoupling activity.[1]
ATP Production Rapid DepletionUnaffectedEffect is bioenergetic, not just structural.[1]

Key Insight: If your experimental compound (Niclosamide) shows an IC50 of 0.5 µM, and the O-Methyl control shows an IC50 of 40 µM, you can confidently attribute the toxicity to the hydroxyl-mediated mechanism (protonophore or hydrogen-bonding dependent pathway) rather than off-target scaffold binding.[1]

Experimental Protocols for Validation

Protocol A: Differential Cytotoxicity (The Screen)

Objective: Quantify the shift in potency caused by methylation.[1]

  • Cell Seeding: Seed HCT116 or HeLa cells at 5,000 cells/well in 96-well plates. Allow attachment (24h).

  • Preparation: Dissolve Niclosamide and O-Methyl-Niclosamide in DMSO (10 mM stock).

  • Treatment: Perform a serial dilution (10-point dose response) from 50 µM down to 0.05 µM .

    • Critical Step: Ensure final DMSO concentration is <0.5% in all wells to avoid solvent toxicity.[1]

  • Incubation: Incubate for 48-72 hours.

  • Readout: Add MTS or CellTiter-Glo reagent.[1]

  • Analysis: Plot log(concentration) vs. Normalized Viability.

    • Success Criteria: Niclosamide curve should be sigmoidal with IC50 < 2 µM.[1] O-Methyl curve should be flat or right-shifted (IC50 > 25 µM).[1]

Protocol B: The "Seahorse" Stress Test (The Mechanism)

Objective: Confirm mitochondrial uncoupling is the driver.[1]

  • Setup: Seed cells in a Seahorse XF cell culture microplate.

  • Basal Measurement: Measure Oxygen Consumption Rate (OCR) for 3 cycles to establish baseline.

  • Injection A (The Drug): Inject Niclosamide (1 µM) in Port A for Group 1; Inject O-Methyl-Niclosamide (1 µM) for Group 2.

  • Observation:

    • Niclosamide: You will see an immediate, sharp increase in OCR (Uncoupling mimics high demand).[1]

    • O-Methyl: You will see no change (OCR remains at basal levels).[1]

  • Injection B (Oligomycin): To confirm ATP synthase independence.[1]

Experimental Workflow Diagram

Workflow Start Start: Compound Validation Assay_MTS Step 1: MTS Cytotoxicity (72h incubation) Start->Assay_MTS Decision_IC50 Compare IC50s Assay_MTS->Decision_IC50 Result_Diff Niclosamide << O-Methyl (>10x shift) Decision_IC50->Result_Diff Potency Loss Result_Same Niclosamide ≈ O-Methyl Decision_IC50->Result_Same No Shift Assay_OCR Step 2: Seahorse OCR (Metabolic Flux) Result_Diff->Assay_OCR Outcome_Scaffold VALIDATED: Scaffold/Off-Target Effect Result_Same->Outcome_Scaffold Mechanism is NOT proton-dependent Outcome_Uncoupler VALIDATED: Protonophore Mechanism Assay_OCR->Outcome_Uncoupler Niclosamide spikes OCR O-Methyl flat Assay_OCR->Outcome_Scaffold Both flat

Figure 2: Validation Workflow. A logical decision tree to distinguish between specific protonophore activity and general scaffold toxicity.

References

  • Jurgeit, A., et al. (2012). "Niclosamide Is a Proton Carrier and Targets Acidic Endosomes with Broad Antiviral Effects."[1] PLOS Pathogens.

  • Weiss, A., et al. (2021). "In Vitro Evaluation and Mitigation of Niclosamide's Liabilities as a COVID-19 Treatment."[1] Antimicrobial Agents and Chemotherapy.[1][2][3] [1]

  • Fonseca, B. M., et al. (2017). "Structure–Activity Relationship of Niclosamide Derivatives."[1] Anticancer Research.[1][4]

  • Berry, L., et al. (2024). "Exploring Structure–Activity Relationships of Niclosamide-Based Colistin Potentiators in Colistin-Resistant Gram-Negative Bacteria."[1][5] Antibiotics.[1][3][5][6][7] [1]

  • Needham, D., et al. (2021). "Application of niclosamide and analogs as small molecule inhibitors of Zika virus and SARS-CoV-2 infection."[1] Antiviral Research.

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Comparative

A Comparative Guide to the Mitochondrial Uncoupling Activity of Niclosamide Analogs: A Structure-Function Analysis

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of niclosamide analogs, focusing on their activity as mitochondrial uncouplers. We will delve into the critical s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of niclosamide analogs, focusing on their activity as mitochondrial uncouplers. We will delve into the critical structure-activity relationships that govern their efficacy and toxicity, with a special emphasis on the role of the phenolic hydroxyl group and the consequences of its modification, such as O-methylation. This analysis is supported by experimental data and detailed protocols to empower researchers in the design and evaluation of next-generation mitochondrial-targeting therapeutics.

The Foundation: Niclosamide as a Mitochondrial Uncoupler

Niclosamide, an FDA-approved anthelmintic drug, has gained significant attention for its potential in treating a range of diseases, including cancer and metabolic disorders.[1][2] Its primary mechanism of action is the uncoupling of oxidative phosphorylation.[1] In healthy mitochondria, the electron transport chain (ETC) pumps protons across the inner mitochondrial membrane (IMM), creating a proton-motive force. This electrochemical gradient is then used by ATP synthase to produce ATP. Niclosamide, acting as a protonophore, disrupts this process. It picks up protons from the intermembrane space, diffuses across the IMM, and releases them into the mitochondrial matrix, effectively dissipating the proton gradient.[1][3] This uncoupling forces the ETC to work at a maximal rate to try and maintain the gradient, leading to increased oxygen consumption without a corresponding increase in ATP synthesis.[1][2] This creates a state of energetic stress that can be selectively toxic to cancer cells, which often operate at their metabolic limit.[4]

The key to niclosamide's protonophore activity lies in its chemical structure: a salicylanilide core that functions as a weakly acidic, lipophilic proton carrier.[5] Specifically, the phenolic hydroxyl group on the salicyl ring is the protonatable site, and its acidity and the hydrophobicity of the molecule are finely tuned for efficient proton shuttling across the lipid bilayer of the IMM.[5][6]

The Central Role of the Phenolic Hydroxyl Group: Why O-Methylation Eliminates Activity

Structure-activity relationship (SAR) studies have unequivocally demonstrated that the phenolic hydroxyl group is indispensable for the mitochondrial uncoupling function of niclosamide.[1][7] This group is reversibly protonated, allowing the molecule to transport protons.[1] Upon deprotonation of this hydroxyl group, the resulting anion is stabilized by an intramolecular hydrogen bond with the adjacent anilide amino group.[5][7] This interaction delocalizes the negative charge and increases the hydrophobicity of the anionic form, facilitating its movement back across the membrane to complete the proton-shuttling cycle.[5]

Any modification that prevents this proton exchange abrogates the uncoupling activity. This includes the replacement of the hydroxyl group with a methoxy group (-OCH₃), a direct O-methylation.

  • Experimental Evidence: Studies have explicitly shown that 2-methoxy-niclosamide, an O-methylated analog, exhibits no significant uncoupling activity, even at high concentrations.[7] Similarly, analogs where the phenolic hydroxyl group is removed also fail to function as uncouplers.[8]

This finding is critical for drug development professionals: simple O-methylation is not a viable strategy for producing active mitochondrial uncoupling analogs of niclosamide.

While direct methylation is detrimental, other O-substitutions have been explored to enhance properties like solubility. A series of O-alkylamino-tethered niclosamide derivatives were synthesized to improve the drug's poor aqueous solubility and bioavailability.[9] While these compounds showed potent anticancer activity, their primary evaluation focused on the inhibition of other pathways, such as STAT3 signaling, rather than mitochondrial uncoupling.[3][9] These derivatives serve as an important example of how the phenolic oxygen can be modified to improve drug-like properties, but their efficacy as uncouplers remains a separate and critical question that must be experimentally validated.

cluster_0 Intermembrane Space (High [H+]) cluster_1 Inner Mitochondrial Membrane cluster_2 Mitochondrial Matrix (Low [H+]) Nic-OH Niclosamide (Protonated) Nic-OH->Membrane_Entry Diffusion H+ H+ H+->Nic-OH Protonation Nic-O- Niclosamide (Anion) Membrane_Entry->Nic-O- Deprotonation Membrane_Exit->H+ Re-protonation Nic-O-->Membrane_Exit Diffusion H+_Matrix H+ Nic-O-->H+_Matrix Release

Caption: Mechanism of niclosamide as a protonophore.

Comparative Analysis of Niclosamide Analogs: Tuning Efficacy and Mitigating Toxicity

While modifying the hydroxyl group is largely prohibitive, altering other parts of the niclosamide scaffold has proven to be a fruitful strategy for optimizing its therapeutic window. A significant issue with niclosamide is a dose-dependent biphasic effect: it acts as an uncoupler at low concentrations but can inhibit mitochondrial respiration at higher concentrations, narrowing its effective dose range.[10][11] Furthermore, the 4'-nitro group on the aniline ring is associated with genotoxicity.[1][7]

The goal of analog development is therefore to enhance and sustain uncoupling activity across a wider range of concentrations while reducing both respiratory inhibition and off-target toxicity.

Key Structural Modifications and Their Consequences:

Modification Site Change Effect on Uncoupling Activity Effect on Toxicity/Other Properties Rationale/Insight Reference
Salicyl Ring (A-Ring) Remove Phenolic -OHActivity abolishedN/AThe hydroxyl group is the essential proton-carrying moiety.[7][8]
Salicyl Ring (A-Ring) Replace Phenolic -OH with -OCH₃Activity abolishedN/APrevents the necessary protonation/deprotonation cycle.[7]
Aniline Ring (B-Ring) Remove 4'-Nitro GroupActivity reduced but retainedGenotoxicity significantly reduced; Respiratory inhibition at high doses is eliminated.Uncouples the therapeutic uncoupling effect from DNA damage, creating a safer profile. The EC50 for uncoupling increases (potency decreases).[1][7]
Aniline Ring (B-Ring) Add Electron-Withdrawing Groups (EWGs)Activity maintained or enhancedVariesEWGs are necessary to maintain the acidity of the phenolic -OH, which is crucial for proton release.[5]
Aniline Ring (B-Ring) Add Electron-Donating Groups (EDGs)Activity abolishedVariesEDGs reduce the acidity of the phenolic -OH, preventing efficient proton shuttling.[5]
Salicyl Ring (A-Ring) Remove 5-Chloro GroupNon-essential for activityVariesThe chlorine at this position is not critical for the core uncoupling mechanism.[8]

Quantitative Comparison of Select Analogs:

Compound Description Uncoupling Potency (EC50) Cytotoxicity (IC50 / CC50) Selectivity Index (SI) Reference
Niclosamide Parent Compound~0.29 µM (HEK293T cells)0.44 - 1.05 µM (H1437/VeroE6 cells)~1.7 - 1.9[7][12]
Niclosamide(-nitro) 4'-Nitro group removed~2.17 µM (HEK293T cells)Generally higher (less toxic) than niclosamide.Improved[7]
Analog 2 (Details in source)Potent (not quantified)Improved potency and reduced cytotoxicity vs. Niclosamide.Improved[12]
Analog 11 (Details in source)Potent (not quantified)Improved potency and reduced cytotoxicity vs. Niclosamide.Improved[12]

Note: EC50, IC50, and CC50 values are highly cell-line and assay-dependent. The data presented here are for comparative purposes based on the cited literature.

Experimental Protocol: Assessing Mitochondrial Uncoupling with the Seahorse XF Analyzer

The Agilent Seahorse XF Cell Mito Stress Test is the gold-standard assay for measuring mitochondrial function in real-time.[13] It monitors the oxygen consumption rate (OCR), providing a kinetic profile of mitochondrial respiration. By sequentially injecting a series of mitochondrial inhibitors and uncouplers, key parameters of mitochondrial function can be determined.

cluster_workflow Seahorse XF Mito Stress Test Workflow A 1. Seed Cells in XF Microplate D 4. Equilibrate Cells in Assay Medium A->D B 2. Hydrate Sensor Cartridge E 5. Load Cartridge & Calibrate B->E C 3. Prepare Assay Medium & Compound Plate C->E F 6. Run Assay: Measure Basal OCR D->F E->F G 7. Inject Port A: Test Compound/Oligomycin F->G H 8. Inject Port B: FCCP G->H I 9. Inject Port C: Rotenone/Antimycin A H->I J 10. Data Analysis I->J

Caption: Workflow for the Seahorse XF Mito Stress Test.

Step-by-Step Methodology:

  • Preparation (Day Before):

    • Cell Seeding: Seed cells into a Seahorse XF cell culture microplate at a pre-optimized density. Allow cells to adhere and form a monolayer overnight.

    • Sensor Cartridge Hydration: Add 200 µL of Seahorse XF Calibrant to each well of the utility plate and lower the sensor cartridge onto it. Hydrate overnight in a non-CO₂ 37°C incubator.[14]

  • Assay Day:

    • Medium Exchange: Remove growth medium from the cells and wash with pre-warmed Seahorse XF Assay Medium (e.g., XF DMEM supplemented with glucose, pyruvate, and glutamine). Add the final volume of assay medium and incubate in a non-CO₂ 37°C incubator for 1 hour.[15]

    • Prepare Compound Plate: Prepare stock solutions of your test compounds (e.g., niclosamide analogs), oligomycin, FCCP, and a rotenone/antimycin A mixture. Load the appropriate volumes into the injection ports of the sensor cartridge.

      • Port A: Test Compound(s) or Vehicle Control. For a classic Mito Stress Test, this would be Oligomycin (e.g., 1.0-2.0 µM final concentration).

      • Port B: FCCP (e.g., 0.5-2.0 µM final concentration). This concentration must be optimized for each cell type to induce maximal respiration without causing inhibition.

      • Port C: Rotenone/Antimycin A mixture (e.g., 0.5 µM final concentration).

    • Calibration & Execution: Load the hydrated sensor cartridge with the loaded compounds into the Seahorse XF Analyzer for calibration. After calibration, replace the utility plate with your cell plate to begin the assay.

  • Data Interpretation:

    • Basal Respiration: The initial OCR before any injections.

    • ATP-Linked Respiration: The decrease in OCR after oligomycin (an ATP synthase inhibitor) injection.

    • Maximal Respiration: The peak OCR after FCCP injection. This is a measure of the maximum respiratory capacity that the cell can achieve. A potent uncoupler will increase OCR to this maximal level.

    • Proton Leak: The residual OCR after oligomycin injection, representing protons that leak across the IMM without producing ATP.

    • Non-Mitochondrial Respiration: The OCR remaining after injection of rotenone/antimycin A (Complex I and III inhibitors).

Self-Validating System: The inclusion of positive and negative controls is crucial. FCCP serves as a positive control for maximal uncoupling.[16] A vehicle-only control establishes the baseline cellular response. Comparing the OCR profile of an analog to both the vehicle and FCCP controls allows for a robust, self-validating assessment of its uncoupling activity.

Conclusion and Future Directions

The development of effective and safe mitochondrial uncouplers based on the niclosamide scaffold requires a nuanced understanding of its structure-activity relationship. The key takeaway is the non-negotiable role of the phenolic hydroxyl group; its modification via simple O-methylation renders the molecule inactive as a protonophore.

Future research should focus on two primary avenues:

  • Optimizing the Aniline Ring: Systematically modifying the B-ring, particularly by replacing the 4'-nitro group with other electron-withdrawing moieties, holds the greatest promise for developing analogs that retain potent uncoupling activity while minimizing genotoxicity and respiratory inhibition.[1][7]

  • Expanding the Therapeutic Window: The goal is to identify analogs that induce and sustain a high level of respiration over a broad concentration range without collapsing into an inhibitory phenotype.[10]

By leveraging the detailed experimental protocols and SAR insights outlined in this guide, researchers can more effectively design and validate novel niclosamide analogs, paving the way for safer and more potent mitochondrial-targeting therapies.

References

  • Tao, H., et al. (2021). Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy. International Journal of Molecular Sciences. Available at: [Link]

  • Jiang, H., et al. (2025). Discovery of Niclosamide Analogs with Potent Mitochondrial Uncoupling Activity with reduced toxicity. bioRxiv. Available at: [Link]

  • Schönfeld, P., et al. (2014). Structural investigations on the mitochondrial uncouplers niclosamide and FCCP. FEBS Letters. Available at: [Link]

  • Guerra, F., et al. (2017). Structure–Activity Relationship of Niclosamide Derivatives. Anticancer Research. Available at: [Link]

  • Kadam, V., et al. (2024). Optimizing Niclosamide for Cancer Therapy: Improving Bioavailability via Structural Modification and Nanotechnology. ResearchGate. Available at: [Link]

  • Jiang, H., et al. (2026). Discovery of Niclosamide Analogs with Potent Mitochondrial Uncoupling Activity and Reduced Mitochondrial Inhibition–Associated Toxicity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Ray, J.P., et al. (2024). Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer. STAR Protocols. Available at: [Link]

  • White, S., et al. (2022). In Vitro Evaluation and Mitigation of Niclosamide's Liabilities as a COVID-19 Treatment. Viruses. Available at: [Link]

  • Agilent. (2022). Screening of mitochondrial inhibitors/uncouplers using a novel MTI derived from OCR. Agilent Technologies. Available at: [Link]

  • protocols.io. (2021). Seahorse XF Cell Mito Stress Test. protocols.io. Available at: [Link]

  • Jiang, H., et al. (2025). Discovery of Niclosamide Analogs with Potent Mitochondrial Uncoupling Activity with reduced toxicity. ResearchGate. Available at: [Link]

  • bioRxiv. (2025). Discovery of Niclosamide Analogs with Potent Mitochondrial Uncoupling Activity with reduced toxicity. bioRxiv. Available at: [Link]

  • Li, Z., et al. (2026). Optimizing the Seahorse XF Mito Stress Test Workflow and Troubleshooting Notes: A Stepwise Protocol for HUVECs. MDPI. Available at: [Link]

  • Chen, W., et al. (2012). Discovery of O-Alkylamino-Tethered Niclosamide Derivatives as Potent and Orally Bioavailable Anticancer Agents. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Agilent. (2023). Seahorse XF Cell Mito Stress Test Kit User Guide. Agilent Technologies. Available at: [Link]

  • Tao, H., et al. (2014). Niclosamide ethanolamine–induced mild mitochondrial uncoupling improves diabetic symptoms in mice. Nature Medicine. Available at: [Link]

  • bioRxiv. (2025). Discovery of Niclosamide Analogs with Potent Mitochondrial Uncoupling Activity with reduced toxicity. bioRxiv. Available at: [Link]

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Validation

The Structure-Activity Relationship of Niclosamide Derivatives: A Comparative Guide for ALS Drug Discovery

Introduction: The Therapeutic Promise of Niclosamide in Amyotrophic Lateral Sclerosis (ALS) Amyotrophic Lateral Sclerosis (ALS) is a devastating and relentlessly progressive neurodegenerative disease with a complex and m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Niclosamide in Amyotrophic Lateral Sclerosis (ALS)

Amyotrophic Lateral Sclerosis (ALS) is a devastating and relentlessly progressive neurodegenerative disease with a complex and multifactorial pathology. The quest for effective therapeutic agents has led researchers to explore the repurposing of existing drugs, with the anthelmintic drug niclosamide emerging as a promising candidate.[1][2][3] Niclosamide has demonstrated neuroprotective effects in various preclinical models of ALS, including the SOD1-G93A and FUS mouse models, as well as in fibroblasts derived from ALS patients.[1][3][4] Its therapeutic potential stems from its ability to modulate multiple pathological pathways implicated in ALS, such as neuroinflammation, fibrosis, and impaired autophagy.[1][3][4]

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of niclosamide derivatives in the context of their potential as ALS therapeutics. While direct SAR studies of niclosamide derivatives in ALS-specific models are currently limited, this guide synthesizes key findings from neuroprotection assays to offer valuable insights for the rational design of novel and more potent niclosamide-based therapies for ALS.

The Niclosamide Scaffold: A Foundation for Therapeutic Intervention

Niclosamide, a salicylanilide derivative, possesses a unique chemical architecture that underpins its diverse biological activities. The core structure consists of a salicylic acid moiety linked to a substituted aniline ring via an amide bond. This scaffold provides a versatile platform for chemical modifications aimed at enhancing efficacy, improving pharmacokinetic properties, and reducing off-target effects.

Caption: The core chemical structure of Niclosamide.

Structure-Activity Relationship of Niclosamide Derivatives in Neuroprotection

A pivotal study by Mito et al. (2023) provides the most comprehensive SAR data to date for niclosamide derivatives in a neuroprotective context, using the SH-SY5Y neuroblastoma cell line. While not an ALS-specific model, these findings offer a critical starting point for designing derivatives with enhanced neuroprotective properties that may be translatable to ALS.

The study systematically modified different parts of the niclosamide molecule, including the salicylic acid ring, the aniline ring, and the amide linker, and evaluated the neuroprotective effects of the resulting derivatives against MG132-induced cell death. MG132 is a proteasome inhibitor that mimics some aspects of neurodegenerative pathology, including protein aggregation.

Key SAR Findings:
Modification Site Chemical Modification Impact on Neuroprotective Activity Rationale/Hypothesis
Salicylic Acid Moiety Removal of the 2-hydroxyl groupAbolished activityThe phenolic hydroxyl group is crucial for activity, potentially through hydrogen bonding interactions with target proteins.
Replacement of the 5-chloro groupMaintained or slightly improved activityThe 5-chloro substituent is not essential for neuroprotection and can be replaced with other groups to modulate physicochemical properties.
Aniline Moiety Removal of the 4'-nitro groupReduced activityAn electron-withdrawing group at the 4'-position is important for activity.
Replacement of the 4'-nitro group with other electron-withdrawing groups (e.g., -CF3)Maintained or improved activityThis suggests that the electron-withdrawing nature of the substituent is key, rather than the specific nitro group itself.
Replacement of the 4'-nitro group with an electron-donating group (e.g., -NH2)Reduced activityElectron-donating groups at this position are detrimental to neuroprotective activity.
Removal of the 2'-chloro groupMaintained activityThe 2'-chloro substituent is not critical for neuroprotective activity in this model.

Table 1: Summary of Structure-Activity Relationship of Niclosamide Derivatives in a Neuroprotection Assay.

Based on these findings, the ideal neuroprotective niclosamide derivative appears to require a phenolic hydroxyl group on the salicylic acid ring and an electron-withdrawing group on the aniline ring. The chloro substituents at the 5 and 2' positions are not essential for activity and can be modified to fine-tune properties like solubility and cell permeability.

Comparative Analysis of Niclosamide and its Potential Derivatives in ALS

While specific data for niclosamide derivatives in ALS models is scarce, we can extrapolate from the known mechanisms of the parent compound and the SAR data from neuroprotection studies to propose promising avenues for derivative design.

Niclosamide has been shown to exert its beneficial effects in ALS models through several mechanisms:

  • Anti-inflammatory and Anti-fibrotic Effects: Niclosamide inhibits the activation of microglia and reduces the expression of pro-inflammatory and pro-fibrotic markers.[1][4]

  • Autophagy Induction: Niclosamide can enhance the clearance of aggregated proteins by inducing autophagy.

  • Modulation of Key Signaling Pathways: Niclosamide has been shown to inhibit signaling pathways such as mTOR and STAT3, which are dysregulated in ALS.[1][2][3]

Derivatives that retain or enhance these activities would be of significant interest. For instance, modifications to the aniline ring that increase the potency of STAT3 inhibition without compromising the crucial phenolic hydroxyl group could lead to more effective compounds.

Experimental Protocols

Synthesis of Niclosamide Derivatives: A General Approach

The synthesis of niclosamide derivatives can be achieved through a straightforward amide coupling reaction between a substituted salicylic acid and a substituted aniline.

Step-by-Step Methodology:

  • Activation of the Salicylic Acid: The carboxylic acid group of the substituted salicylic acid is activated to facilitate the amide bond formation. This can be achieved by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Amide Coupling: The activated salicylic acid is then reacted with the desired substituted aniline in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl generated during the reaction. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature or with gentle heating.

  • Purification: The resulting niclosamide derivative is then purified using standard techniques such as recrystallization or column chromatography to obtain the final product with high purity.

Synthesis_Workflow Salicylic_Acid Substituted Salicylic Acid Activation Activation (e.g., SOCl2) Salicylic_Acid->Activation Aniline Substituted Aniline Coupling Amide Coupling (Base, Solvent) Aniline->Coupling Activation->Coupling Purification Purification (Recrystallization or Chromatography) Coupling->Purification Final_Product Niclosamide Derivative Purification->Final_Product

Caption: A generalized workflow for the synthesis of niclosamide derivatives.

In Vitro Neuroprotection Assay

The neuroprotective effects of niclosamide derivatives can be assessed using a cell-based assay with a neuroblastoma cell line like SH-SY5Y.

Step-by-Step Methodology:

  • Cell Culture: SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the niclosamide derivatives for a predetermined period (e.g., 24 hours).

  • Induction of Cell Death: A neurotoxic insult is introduced to induce cell death. For example, the proteasome inhibitor MG132 can be added to the culture medium.

  • Cell Viability Assessment: Cell viability is measured using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to the control (untreated) cells. The EC₅₀ (half-maximal effective concentration) values can be determined to compare the neuroprotective potency of the different derivatives.

Signaling Pathways and Mechanistic Insights

Niclosamide's multi-target nature is a key aspect of its therapeutic potential in a complex disease like ALS. The following diagram illustrates some of the key signaling pathways modulated by niclosamide.

Signaling_Pathways cluster_inflammation Neuroinflammation & Fibrosis cluster_autophagy Autophagy Niclosamide Niclosamide STAT3 STAT3 Niclosamide->STAT3 Inhibits NFkB NF-κB Niclosamide->NFkB Inhibits S100A4 S100A4 Niclosamide->S100A4 Inhibits mTOR mTOR Niclosamide->mTOR Inhibits Proinflammatory_Cytokines Pro-inflammatory Cytokines & Fibrotic Factors STAT3->Proinflammatory_Cytokines NFkB->Proinflammatory_Cytokines S100A4->Proinflammatory_Cytokines Autophagy_Induction Autophagy Induction mTOR->Autophagy_Induction

Caption: Key signaling pathways modulated by niclosamide.

Conclusion and Future Directions

Niclosamide represents a promising therapeutic scaffold for the development of novel treatments for ALS. The SAR data from neuroprotection studies provides a valuable roadmap for the design of next-generation niclosamide derivatives with enhanced potency and improved drug-like properties. The key takeaways for researchers in this field are the critical importance of the phenolic hydroxyl group and the favorability of an electron-withdrawing substituent on the aniline ring.

Future research should focus on synthesizing and evaluating a focused library of niclosamide derivatives based on these SAR insights in ALS-specific cellular and animal models. This will be crucial to validate the translatability of the current neuroprotection data and to identify lead candidates for further preclinical and clinical development. By leveraging a rational, structure-based drug design approach, the full therapeutic potential of the niclosamide scaffold can be unlocked in the fight against ALS.

References

  • Mito, S., Cheng, B., Garcia, B. A., Ooi, X. Y., Gonzalez, D., Ruiz, T. C., ... & Tsin, A. T. (2023). SAR study of niclosamide derivatives for neuroprotective function in SH-SY5Y neuroblastoma. Bioorganic & Medicinal Chemistry Letters, 84, 129498. [Link]

  • Apolloni, S., Milani, M., Cozzolino, M., & D'Ambrosi, N. (2024). Neuroprotective effects of niclosamide on disease progression via inflammatory pathways modulation in SOD1-G93A and FUS-associated amyotrophic lateral sclerosis models. Neurotherapeutics, 21(3), e00346. [Link]

  • Apolloni, S., Milani, M., Cozzolino, M., & D'Ambrosi, N. (2024). Neuroprotective effects of niclosamide on disease progression via inflammatory pathways modulation in SOD1-G93A and FUS-associated amyotrophic lateral sclerosis models. PubMed, 38493058. [Link]

  • Milani, M., Mammarella, E., Rossi, S., Miele, C., Lattante, S., Sabatelli, M., ... & Apolloni, S. (2021). Targeting S100A4 with niclosamide attenuates inflammatory and profibrotic pathways in models of amyotrophic lateral sclerosis. Journal of Neuroinflammation, 18(1), 1-20. [Link]

  • Apolloni, S., Fabbrizio, P., & D'Ambrosi, N. (2023). Repurposing niclosamide for the treatment of neurological disorders. Neural Regeneration Research, 18(12), 2705. [Link]

Sources

Comparative

A Predictive Guide to the NMR Spectral Analysis of N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide

This guide provides a comprehensive, predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide. Designed for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data presentation. It delves into the causal relationships between molecular structure and spectral output, offering a framework for structural elucidation when reference spectra are unavailable. Our approach is grounded in fundamental principles of NMR spectroscopy and comparative data from structural analogs.

Part 1: Theoretical NMR Prediction & Molecular Structure

N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide is a complex molecule featuring two substituted aromatic rings linked by an amide functional group. The precise chemical environment of each proton and carbon atom is dictated by the interplay of electron-withdrawing groups (-NO₂, -Cl, -C=O) and an electron-donating group (-OCH₃). These influences determine the chemical shift (δ), a key parameter in NMR spectroscopy.

Molecular Structure with Atom Numbering:

(Note: This is a simplified 2D representation. Aromatic protons are labeled H3-H6 on the methoxybenzoyl ring and H3', H5', H6' on the chloro-nitrophenyl ring.)

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show nine distinct signals: one for the amide proton, one for the methoxy protons, and seven for the aromatic protons. The expected chemical shifts are influenced by shielding (upfield shift) and deshielding (downfield shift) effects from the substituents.[1] Electron-donating groups like methoxy (-OCH₃) shield ortho and para protons, while electron-withdrawing groups like nitro (-NO₂) and chloro (-Cl) deshield them.[1]

Key Predictions:

  • Amide Proton (NH): This proton is expected to appear as a broad singlet far downfield, likely in the δ 9.5-10.5 ppm range, due to its acidic nature and the deshielding effect of the adjacent carbonyl group. Its exact position and broadness can be highly dependent on solvent and concentration.[2]

  • Methoxy Protons (-OCH₃): These three protons will appear as a sharp singlet, typically around δ 3.8-4.0 ppm.

  • 2-chloro-4-nitrophenyl Ring Protons:

    • H6': This proton is ortho to the powerfully electron-withdrawing nitro group and meta to the chloro group. It is expected to be the most deshielded proton on this ring, appearing as a doublet around δ 8.5-8.7 ppm. The coupling will be to H5' (meta coupling, J ≈ 2-3 Hz).

    • H5': This proton is ortho to the chloro group and meta to the nitro group. It will likely appear as a doublet of doublets around δ 8.0-8.2 ppm, showing coupling to both H6' (meta coupling, J ≈ 2-3 Hz) and H3' (ortho coupling, J ≈ 8-9 Hz).

    • H3': This proton is ortho to the amide nitrogen and meta to the nitro group. It is expected around δ 7.8-8.0 ppm as a doublet, coupled to H5' (ortho coupling, J ≈ 8-9 Hz).

  • 2-methoxybenzoyl Ring Protons:

    • The protons on this ring will be influenced by the electron-donating methoxy group and the electron-withdrawing amide group. The signals will likely be more compressed and may exhibit complex splitting patterns (multiplets) in the δ 7.0-7.8 ppm range.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show 14 distinct signals corresponding to the unique carbon atoms.

Key Predictions:

  • Carbonyl Carbon (C=O): The amide carbonyl carbon is characteristically found in the δ 165-175 ppm region.[3]

  • 2-chloro-4-nitrophenyl Ring Carbons:

    • Carbons bearing electronegative substituents will be significantly shifted. C4' (attached to -NO₂) and C2' (attached to -Cl) will be downfield, likely in the δ 140-150 ppm range.

    • The other aromatic carbons (C1', C3', C5', C6') will appear in the typical aromatic region of δ 115-140 ppm.

  • 2-methoxybenzoyl Ring Carbons:

    • C1 (ipso-carbon attached to the carbonyl) and C2 (attached to the -OCH₃ group) will be downfield. The carbon attached to the methoxy group (C2) is expected around δ 155-160 ppm.

    • The remaining aromatic carbons (C3-C6) will resonate between δ 110-135 ppm.

  • Methoxy Carbon (-OCH₃): This aliphatic carbon will be significantly upfield, expected around δ 55-60 ppm.

Summary of Predicted NMR Data
Assignment Predicted ¹H Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C Shift (δ, ppm)
C=O--165 - 175
NH9.5 - 10.5br s-
2-methoxybenzoyl Ring
C1--130 - 135
C2--155 - 160
C3-C6 / H3-H67.0 - 7.8m110 - 135
OCH₃3.8 - 4.0s55 - 60
2-chloro-4-nitrophenyl Ring
C1'--135 - 140
C2'--140 - 145
C3' / H3'7.8 - 8.0d118 - 122
C4'--145 - 150
C5' / H5'8.0 - 8.2dd124 - 128
C6' / H6'8.5 - 8.7d128 - 132

Abbreviations: s (singlet), d (doublet), dd (doublet of doublets), m (multiplet), br s (broad singlet).

Part 2: Comparison with Alternative Analytical Techniques

While NMR is unparalleled for detailed structural mapping, a multi-technique approach ensures the highest confidence in compound identification.

Technique Information Provided for N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide Strengths Limitations
NMR Spectroscopy Precise H and C atom connectivity, stereochemistry, and electronic environment.Unambiguous structure determination.Requires larger sample amounts (mg scale); sensitive to purity.
Mass Spectrometry (MS) Molecular weight (292.03 g/mol for C₁₃H₉ClN₂O₄), isotopic pattern for Chlorine (M/M+2 ratio of ~3:1), and fragmentation data.[4][5]High sensitivity (µg-ng scale), confirms molecular formula.Does not provide detailed connectivity for isomers.
Infrared (IR) Spectroscopy Presence of key functional groups: N-H stretch (~3300-3250 cm⁻¹), C=O stretch (~1680-1650 cm⁻¹), Ar-NO₂ stretches (~1550 and ~1350 cm⁻¹).[6][7]Fast, non-destructive, confirms functional groups.Provides limited information on the overall carbon skeleton.

Part 3: Experimental Protocols & Workflow

Standard Protocol for NMR Data Acquisition

This protocol outlines the standard procedure for preparing a sample like N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide for high-resolution NMR analysis.

1. Solvent Selection:

  • Choose a deuterated solvent that fully dissolves the compound.[8] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for amides due to its high polarity and ability to prevent the exchange of the amide N-H proton, keeping its signal sharp.[2] Chloroform-d (CDCl₃) is another common alternative.

  • Ensure the solvent's residual peaks do not overlap with signals of interest.[8]

2. Sample Preparation:

  • Weigh approximately 10-20 mg of the solid sample for ¹H NMR and 30-50 mg for ¹³C NMR.[9]

  • Dissolve the sample in ~0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[10]

  • Filter the solution through a pipette with a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[8]

  • Cap the NMR tube securely. Label it clearly.

3. Instrument Setup & Data Acquisition:

  • Insert the sample into the NMR spectrometer (e.g., 400 or 500 MHz).

  • Lock the spectrometer onto the deuterium signal of the solvent.[9]

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Acquire the ¹H NMR spectrum. Standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • Acquire the proton-decoupled ¹³C NMR spectrum. This requires a larger number of scans due to the low natural abundance of ¹³C.

Data Interpretation Workflow

The logical process for moving from raw spectral data to a confirmed chemical structure is a self-validating system. Each step provides evidence that supports or refutes the proposed structure, ensuring a high degree of confidence in the final assignment.

G cluster_data Data Acquisition cluster_analysis Spectral Analysis cluster_correlation Structure Assembly cluster_validation Validation A1 Acquire ¹H Spectrum A2 Acquire ¹³C Spectrum B1 Analyze ¹H: - Chemical Shift - Integration (Proton Ratios) - Splitting Patterns (J-coupling) A2->B1 B2 Analyze ¹³C: - Chemical Shift - Number of Signals C1 Propose Molecular Fragments B2->C1 C2 Assemble Fragments (Using J-coupling & 2D NMR if needed) C1->C2 C3 Assign All Signals to Proposed Structure C2->C3 D1 Confirm Consistency (Does spectrum match prediction?) C3->D1 D2 Final Structure Confirmed D1->D2

Caption: Logical workflow for structural elucidation using NMR data.[3]

Conclusion

Nuclear Magnetic Resonance spectroscopy stands as the definitive technique for the structural elucidation of N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide. By combining a predictive analysis based on established chemical principles with a systematic experimental and interpretive workflow, researchers can achieve unambiguous structural confirmation. This guide provides the foundational knowledge and practical protocols necessary to confidently approach the analysis of this molecule and other similarly complex benzamides, ensuring data integrity and accelerating research and development timelines.

References

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  • Oberacher, H., et al. (2013). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Journal of Mass Spectrometry, 48(4), 459-470.
  • Peralta, J. E., et al. (2000). Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes.
  • Sándor, P., & Szabó, D. (1991). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 29(1), 69-73.
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  • Siniscalchi, T. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum [Video]. YouTube.
  • Rezazadeh, S., et al. (2017). Figure S9. 1 H NMR spectrum (400 MHz, CDCl 3 ) of N-(2-methoxybenzyl)-2-phenylacetamide (2) expanded.
  • Ghorai, M. K., et al. (2010). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Journal of Chemical Sciences, 122(5), 755-763.
  • LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts.
  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).
  • SpectraBase. (n.d.). Benzamide - Optional[13C NMR] - Chemical Shifts.
  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
  • Abraham, R. J., & Mobli, M. (2014). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(7), 347-357.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-4-nitroaniline.
  • Mokhtari, J., et al. (n.d.).
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  • Labcompare. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
  • SpectraBase. (n.d.). 2-Chloro-4,6-dinitro-aniline - Optional[13C NMR] - Chemical Shifts.
  • ChemicalBook. (n.d.). 3-Methoxybenzamide(5813-86-5) 13C NMR spectrum.
  • ChemicalBook. (n.d.). 2-Methoxybenzylamine(6850-57-3) 1H NMR spectrum.
  • Choudhary, H., et al. (n.d.). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. ACS Omega.
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Sources

Validation

A Comparative Guide to the Mass Spectrometry Validation of N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide for Pharmaceutical Analysis

This guide provides an in-depth, technically-grounded framework for the analytical validation of N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide, a small molecule of interest in pharmaceutical research and development. As...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technically-grounded framework for the analytical validation of N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide, a small molecule of interest in pharmaceutical research and development. As the structural confirmation and precise quantification of such molecules are paramount for regulatory submission and ensuring product quality, this document delineates a comprehensive validation strategy centered on the gold-standard technique: Liquid Chromatography coupled with Mass Spectrometry (LC-MS).

We will explore the causality behind experimental choices, from ionization source selection to fragmentation pattern analysis, providing a self-validating protocol grounded in regulatory expectations. Furthermore, this guide will objectively compare the performance of LC-MS with alternative analytical techniques, offering researchers, scientists, and drug development professionals the critical insights needed to select the most appropriate method for their specific analytical challenges.

Part 1: The Gold Standard: LC-MS/MS for Definitive Validation

The validation of novel chemical entities like N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide demands a method that offers unparalleled sensitivity, selectivity, and structural elucidation capabilities. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred choice in modern pharmaceutical analysis due to its ability to isolate the analyte of interest from complex matrices and confirm its identity through characteristic fragmentation.[1][2]

Rationale for LC-MS/MS Selection

N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide possesses multiple functional groups—an amide, a nitro group, a chloro substituent, and an ether linkage—that make it amenable to ionization and fragmentation. Its molecular weight and polarity are well-suited for separation by reverse-phase liquid chromatography and subsequent analysis by mass spectrometry.[3] The primary advantage of LC-MS/MS lies in its specificity; by monitoring a specific precursor ion and its unique fragment ions (a technique known as Multiple Reaction Monitoring or MRM), one can quantify the analyte with high confidence, even at trace levels, minimizing interference from matrix components.[2]

Predicted Mass Spectral Behavior

A foundational step in method development is predicting the compound's behavior within the mass spectrometer.

  • Molecular Formula: C₁₄H₁₁ClN₂O₄

  • Monoisotopic Mass: 322.0407 Da

  • Ionization: Electrospray Ionization (ESI) is the method of choice for molecules of this nature due to its soft ionization mechanism, which preserves the molecular ion for fragmentation analysis.[4][5] The compound is expected to ionize in both positive mode, likely through protonation of the amide or ether oxygen, and negative mode, through deprotonation of the amide nitrogen.[6]

  • Predicted Fragmentation Pathway: Upon collisional activation in the mass spectrometer, the molecular ion ([M+H]⁺ or [M-H]⁻) will undergo predictable fragmentation. The amide bond is often the most labile, leading to characteristic cleavages. Other key fragmentations include the loss of the nitro group (NO₂) and cleavages related to the methoxy and chloro substituents.[7][8] Understanding this pathway is crucial for developing a highly selective MRM method.

cluster_nodes M N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide [M+H]⁺ = 323.04 g/mol F1 2-methoxybenzoyl Cation m/z = 135.04 M->F1 Amide Bond Cleavage F2 Loss of Nitro Group (-NO2) m/z = 277.05 M->F2 Nitro Group Loss F3 2-chloro-4-nitrophenylaminium Ion m/z = 173.00 M->F3 Amide Bond Cleavage F4 Loss of Methoxy Group (-OCH3) from F1 m/z = 105.03 F1->F4 Ether Cleavage

Caption: Predicted ESI-MS fragmentation pathway for the protonated molecule.

Experimental Protocol: A Self-Validating System

This protocol is designed in accordance with the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidance.[9][10]

1. Sample Preparation:

  • Prepare a stock solution of N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide in a suitable organic solvent (e.g., Methanol or Acetonitrile) at 1 mg/mL.
  • Create a series of calibration standards and quality control (QC) samples by spiking the stock solution into the relevant biological matrix (e.g., plasma, urine) or a surrogate matrix.
  • For protein-containing samples, perform a protein precipitation step by adding 3 volumes of cold acetonitrile containing an internal standard.
  • Vortex and centrifuge the samples to pellet the precipitated proteins.
  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Parameters:

  • Instrument: Triple Quadrupole Mass Spectrometer.
  • Ionization Source: Electrospray Ionization (ESI), positive mode.
  • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximum signal intensity of the parent ion (m/z 323.04).
  • MRM Transitions:
  • Primary (Quantifier): 323.04 -> 135.04 (Corresponds to the 2-methoxybenzoyl cation).
  • Secondary (Qualifier): 323.04 -> 173.00 (Corresponds to the 2-chloro-4-nitrophenylaminium ion).
Validation Parameters and Acceptance Criteria

All quantitative data must be validated against regulatory standards to ensure reliability.[11][12]

Validation ParameterDescriptionAcceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte in blank matrix samples.[10]
Accuracy The closeness of the measured value to the nominal (true) concentration.Mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).[12]
Precision The degree of scatter between a series of measurements. Expressed as %CV.The coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).[12]
Linearity & Range The ability to elicit test results that are directly proportional to the analyte concentration.A calibration curve with at least 6 non-zero points; correlation coefficient (r²) ≥ 0.99.
Sensitivity (LLOQ) The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio > 10; accuracy and precision within ±20%.
Stability Chemical stability of the analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should remain within ±15% of the initial concentration under various storage conditions.

Part 2: Comparative Analysis of Alternative Methodologies

While LC-MS/MS is the gold standard, other techniques can be employed, particularly in different stages of drug development. Understanding their capabilities and limitations is key to building a robust analytical strategy.

cluster_nodes Start Analytical Need Defined Decision1 Need Definitive Structural Confirmation & High Sensitivity? Start->Decision1 Method1 LC-MS/MS Method2 HPLC-UV Method3 Capillary Electrophoresis (CE) Decision1->Method1 Yes Decision2 High-Throughput Screening (Non-Bioanalytical)? Decision1->Decision2 No Decision2->Method2 Yes Decision3 Analyzing Charged Variants or Impurities? Decision2->Decision3 No Decision3->Method2 No Decision3->Method3 Yes cluster_nodes A Method Development (LC & MS Optimization) B Pre-Validation (Accuracy & Precision Check) A->B C Full Validation (Per FDA/ICH Guidelines) B->C D Sample Analysis (Calibration & QC Checks) C->D E Data Review & Reporting D->E

Sources

Comparative

Beyond the Tapeworm: A Comparative Guide to the Biological Activity of Des-chloro Niclosamide Analogs

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals The landscape of drug discovery is increasingly turning towards repurposing existing therapeutics to unlock the...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

The landscape of drug discovery is increasingly turning towards repurposing existing therapeutics to unlock their full potential against a spectrum of diseases. Niclosamide, a well-established anthelmintic drug, has emerged as a promising candidate for a variety of applications, including cancer and viral infections.[1][2][3][4][5][6][7] Its therapeutic efficacy, however, is often hampered by poor bioavailability and a narrow therapeutic window.[8][9][10][11] This has spurred the development of niclosamide analogs, with a particular focus on des-chloro derivatives, to enhance its pharmacological properties. This guide provides a comprehensive comparison of the biological activities of des-chloro niclosamide analogs, offering experimental data and insights to inform future research and development.

The Rationale for Des-chloro Niclosamide Analogs: Enhancing Efficacy and Safety

Niclosamide's primary mechanism of action is the uncoupling of oxidative phosphorylation in mitochondria.[1][2][12] This process disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and ultimately, cell death.[2] While effective, this potent activity can also lead to off-target toxicity. The development of des-chloro niclosamide analogs aims to fine-tune this activity, seeking a balance between potent therapeutic effects and an improved safety profile. By strategically removing or modifying the chloro and nitro groups on the niclosamide scaffold, researchers have successfully generated analogs with altered electronic and hydrophobic properties, leading to distinct biological outcomes.[1][8]

Comparative Biological Activities: A Data-Driven Analysis

The true measure of these analogs lies in their performance against various biological targets. Here, we compare their activities in key therapeutic areas, supported by experimental data from peer-reviewed studies.

Anticancer Activity

Niclosamide has demonstrated broad anti-cancer activity by inhibiting multiple oncogenic pathways, including Wnt/β-catenin, mTOR, and STAT3.[2][7][9][11][12][13][14] Des-chloro analogs have been developed to enhance this activity while mitigating toxicity.

A significant challenge with niclosamide is its dose-dependent biphasic effect on mitochondrial respiration, where it acts as an uncoupler at low concentrations but an inhibitor at higher concentrations, narrowing its therapeutic window.[8][10] Research into analogs has shown that modifications to the salicylanilide scaffold can extend the uncoupling range and reduce cytotoxicity.[8] For instance, the removal of the nitro group in a "nitro-deficient" niclosamide (ND-Nic) analog was found to significantly reduce genotoxicity while preserving its antitumor mechanism.[1]

Compound Cell Line IC50 (µM) Key Findings Reference
NiclosamideSKOV3ip1 (Ovarian Cancer)~0.5Inhibits Wnt/β-catenin, mTOR, and STAT3 pathways.[9]
Analog 11SKOV3ip1 (Ovarian Cancer)<0.5Slightly more anti-proliferative activity than niclosamide.[9]
Analog 32SKOV3ip1 (Ovarian Cancer)~0.5Similar anti-proliferative activity to niclosamide.[9]
NiclosamideLNCaP95 (Prostate Cancer)0.372Downregulates androgen receptor variants (AR-Vs).[11]
Analog B9LNCaP95 (Prostate Cancer)0.130Improved anti-proliferation potency compared to niclosamide.[11]
Analog B16LNCaP95 (Prostate Cancer)0.113Improved anti-proliferation potency compared to niclosamide.[11]
NiclosamideEAC cells (Esophageal Adenocarcinoma)>1.0Antiproliferative activity.[13]
Analog 3aEAC cells (Esophageal Adenocarcinoma)0.8-1.0More active than niclosamide; downregulates BCL2, MCL1, and β-catenin.[13]
Antiviral Activity

Niclosamide has shown broad-spectrum antiviral activity against a range of viruses, including SARS-CoV-2.[3][4][6][15] However, its clinical application is limited by high cytotoxicity and poor oral bioavailability.[16][17][18][19] The development of des-chloro and other analogs has aimed to improve the selectivity index (the ratio of cytotoxicity to antiviral efficacy).

For instance, in the context of SARS-CoV-2, several analogs have been synthesized and tested, with some showing improved potency and reduced cytotoxicity.[3][20]

Compound Virus Cell Line IC50/EC50 (µM) CC50 (µM) Selectivity Index (CC50/IC50) Reference
NiclosamideSARS-CoV-2Vero E60.41.032.6[16]
Compound 5SARS-CoV-2Vero E60.0571.5126.5[16][17]
Compound 21SARS-CoV-2Vero E61.004.734.73[18][19]
NiclosamideSARS-CoV-2 (WA1)H14370.2610.4381.67[20]
NiclosamideZIKV-sub-micromolar--[21]

Mechanism of Action: A Deeper Dive

The primary mechanism of action for niclosamide and its analogs is their function as protonophores, disrupting the mitochondrial membrane potential.[1][22]

cluster_0 Mitochondrial Intermembrane Space (High H+) cluster_1 Inner Mitochondrial Membrane cluster_2 Mitochondrial Matrix (Low H+) Analog_H+ Protonated Analog Analog- Deprotonated Analog Analog_H+->Analog- Crosses Membrane Membrane Analog-->Analog_H+ Returns to Intermembrane Space H+ H+ Analog-->H+ Releases Proton

Caption: Mitochondrial Uncoupling by Niclosamide Analogs.

This uncoupling activity leads to a cascade of downstream effects, including the inhibition of ATP synthesis and the activation of various signaling pathways that can induce cell cycle arrest or apoptosis.[2] For example, the decrease in ATP levels can activate AMPK, a key energy sensor in the cell.[2]

Furthermore, niclosamide and its analogs have been shown to inhibit key signaling pathways implicated in cancer progression, such as Wnt/β-catenin, mTOR, and STAT3.[9][12][13]

cluster_0 Signaling Pathways Niclosamide_Analog Des-chloro Niclosamide Analog Wnt Wnt/β-catenin Niclosamide_Analog->Wnt Inhibits mTOR mTOR Niclosamide_Analog->mTOR Inhibits STAT3 STAT3 Niclosamide_Analog->STAT3 Inhibits Cell_Proliferation Cell Proliferation & Survival Wnt->Cell_Proliferation Promotes mTOR->Cell_Proliferation Promotes STAT3->Cell_Proliferation Promotes

Caption: Inhibition of Key Oncogenic Signaling Pathways.

Experimental Protocols: Methodologies for Evaluation

To ensure the reproducibility and validity of findings, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for key assays used to evaluate the biological activity of des-chloro niclosamide analogs.

Cell Viability Assay (MTT Assay)

This assay is fundamental for determining the cytotoxic effects of the compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the des-chloro niclosamide analogs and a vehicle control for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Mitochondrial Respiration Analysis (Seahorse XF Assay)

This assay provides real-time analysis of mitochondrial function and is crucial for assessing the uncoupling activity of the analogs.

Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in a multi-well plate. By sequentially injecting mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A), different parameters of mitochondrial respiration can be determined.

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Assay Preparation: The day of the assay, replace the growth medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour.

  • Compound Injection: Load the injector ports of the sensor cartridge with the des-chloro niclosamide analogs and the mitochondrial stress test inhibitors.

  • Seahorse Analysis: Place the cell plate in the Seahorse XF Analyzer and run the assay protocol.

  • Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. An increase in OCR after compound addition, followed by a decrease with oligomycin, is indicative of uncoupling activity.

Caption: Seahorse XF Assay Workflow.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify the levels of specific proteins involved in signaling pathways affected by the analogs.

Principle: Western blotting uses gel electrophoresis to separate proteins by size. The separated proteins are then transferred to a membrane, where they are probed with specific antibodies to detect the protein of interest.

Protocol:

  • Cell Lysis: Treat cells with the des-chloro niclosamide analogs for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, p-mTOR, p-STAT3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Future Directions and Concluding Remarks

The development of des-chloro niclosamide analogs represents a significant step forward in harnessing the therapeutic potential of this versatile scaffold. The data clearly indicates that strategic modifications can lead to compounds with improved efficacy and reduced toxicity. Analogs with enhanced anti-cancer and anti-viral activities, coupled with better pharmacokinetic profiles, hold immense promise for clinical translation.

Future research should focus on:

  • In vivo efficacy and toxicity studies: To validate the promising in vitro results in animal models.

  • Pharmacokinetic and pharmacodynamic (PK/PD) profiling: To understand the absorption, distribution, metabolism, and excretion of the most promising analogs.

  • Mechanism of action studies: To further elucidate the specific molecular targets and pathways modulated by these new compounds.

By continuing to explore the structure-activity relationships of niclosamide analogs, the scientific community can pave the way for the development of novel and effective therapies for a range of challenging diseases.

References

  • Discovery of Niclosamide Analogs with Potent Mitochondrial Uncoupling Activity and Reduced Mitochondrial Inhibition–Associated Toxicity. ACS Medicinal Chemistry Letters. [Link]

  • Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy. MDPI. [Link]

  • Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer. Oncotarget. [Link]

  • The Anthelmintic Drug Niclosamide and Its Analogues Activate the Parkinson's Disease Associated Protein Kinase PINK1. ChemBioChem. [Link]

  • The magic bullet: Niclosamide. Frontiers in Oncology. [Link]

  • Discovery of Niclosamide Analogs with Potent Mitochondrial Uncoupling Activity with reduced toxicity. bioRxiv. [Link]

  • Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2. European Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of niclosamide analogs against SARS-CoV-2. ResearchGate. [Link]

  • In Vitro Evaluation and Mitigation of Niclosamide's Liabilities as a COVID-19 Treatment. Viruses. [Link]

  • Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2. European Journal of Medicinal Chemistry. [Link]

  • In Vitro Evaluation and Mitigation of Niclosamide's Liabilities as a COVID-19 Treatment. bioRxiv. [Link]

  • Repurposing Niclosamide for COVID-19. Fraunhofer ITEM. [Link]

  • Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2. PubMed. [Link]

  • Biological activity of niclosamide analogs. (A) Chemical structures of... ResearchGate. [Link]

  • Design, Synthesis, and Evaluation of Niclosamide Analogs as Therapeutic Agents for Enzalutamide-Resistant Prostate Cancer. MDPI. [Link]

  • Discovery of Niclosamide Analogs with Potent Mitochondrial Uncoupling Activity with reduced toxicity. bioRxiv. [Link]

  • Superior Anticancer and Antifungal Activities of New Sulfanyl-Substituted Niclosamide Derivatives. MDPI. [Link]

  • Synthesis and characterization of niclosamide derivatives. ResearchGate. [Link]

  • Application of niclosamide and analogs as small molecule inhibitors of Zika virus and SARS-CoV-2 infection. Bioorganic & Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2. PubMed. [Link]

  • Broad Spectrum Antiviral Agent Niclosamide and Its Therapeutic Potential. ACS Infectious Diseases. [Link]

  • Identification of Niclosamide as a Novel Anticancer Agent for Adrenocortical Carcinoma. Clinical Cancer Research. [Link]

  • Broad Spectrum Antiviral Agent Niclosamide and Its Therapeutic Potential. ACS Infectious Diseases. [Link]

  • Discovery of Niclosamide Analogs with Potent Mitochondrial Uncoupling Activity and Reduced Mitochondrial Inhibition–Associated Toxicity. ResearchGate. [Link]

  • Niclosamide—A promising treatment for COVID‐19. Journal of Medical Virology. [Link]

Sources

Validation

Impact of Methoxy Substitution on Benzamide Mitochondrial Toxicity: A Comparative Guide

The benzamide pharmacophore is a cornerstone in medicinal chemistry, frequently utilized in the design of epigenetic modulators (e.g., HDAC inhibitors), antipsychotics, and antiprotozoal agents. However, off-target mitoc...

Author: BenchChem Technical Support Team. Date: February 2026

The benzamide pharmacophore is a cornerstone in medicinal chemistry, frequently utilized in the design of epigenetic modulators (e.g., HDAC inhibitors), antipsychotics, and antiprotozoal agents. However, off-target mitochondrial toxicity remains a primary driver of late-stage drug attrition[1]. Modifying the benzamide ring via methoxy (


) substitution is a classical strategy to tune lipophilicity, receptor selectivity, and electron density[2].

As a Senior Application Scientist, I have structured this guide to objectively analyze how methoxy substitution alters the mitochondrial toxicity profile of benzamides. By bridging mechanistic theory with field-proven, self-validating experimental protocols, this guide provides a comprehensive framework for lead optimization.

Mechanistic Causality: Why the Methoxy Group Matters

Mitochondria are highly sensitive to lipophilic and electron-rich xenobiotics due to the strong electrochemical gradient across the inner mitochondrial membrane (IMM)[1]. Introducing a methoxy group to a benzamide scaffold alters its toxicity profile through two primary mechanisms:

  • Electronic Effects (Resonance vs. Induction): The methoxy group is strongly electron-donating via resonance. In derivatives such as N,N'-diphenyl-4-methoxy-benzamidine (methoxyamidine), this increased electron density alters the molecule's interaction with the iron-sulfur clusters of Electron Transport Chain (ETC) Complex I, leading to mild, reversible inhibition of State 3 respiration[3].

  • Lipophilicity and Proton Uncoupling: Methoxy substitution fine-tunes the partition coefficient (LogP). Unlike heavy halogenation (e.g., chloro-substitution in niclosamide analogs) which often drives severe, irreversible mitochondrial toxicity and membrane rupture[4], para-methoxy substitutions tend to act as mild protonophores. They promote a controlled uncoupling effect—stimulating State 4 respiration and increasing ATPase activity without causing catastrophic mitochondrial swelling[3].

Comparative Performance Data

To objectively evaluate the impact of methoxy substitution, we must compare the bioenergetic profiles of baseline benzamides against their methoxy-substituted and halogenated counterparts. The data below synthesizes findings from isolated rat liver mitochondria and intact cellular respirometry.

Table 1: Quantitative Impact of Benzamide Substitutions on Mitochondrial Function

Compound ClassStructural ModificationState 3 Respiration (Complex I)State 4 Respiration (Uncoupling)Net Mitochondrial Toxicity Profile
Baseline Benzamidine Unsubstituted scaffoldMinimal inhibitionBaselineLow toxicity
Methoxyamidine Para-methoxy (

)
~15% Inhibition (at 25 nmol/mg)~43% Stimulation (at 65 nmol/mg)Mild Uncoupler; Increased ATPase activity (~83%); Reduced swelling[3]
Vorinostat Analogs C-5 Methoxy on benzimidazoleNegligible inhibitionBaselineImproved potency; Reduced toxic secondary metabolites
Niclosamide Analogs 5-Chloro, 2-HydroxySevere, irreversible inhibitionHigh uncouplingHigh MitoTox Index; Severe structural toxicity[4]

Insight: The data demonstrates that while methoxy substitution does induce measurable mitochondrial effects (specifically mild uncoupling), it avoids the severe ETC collapse associated with halogenated benzamides.

Self-Validating Experimental Protocols

To ensure scientific integrity during structure-activity relationship (SAR) profiling, mitochondrial toxicity must be evaluated using orthogonal systems. The following protocols are designed with internal controls to explicitly distinguish between true ETC inhibition and proton uncoupling.

Protocol A: High-Resolution Respirometry (Seahorse XF MitoTox Assay)

Causality Check: This assay uses sequential inhibitor injections to force mitochondria through different bioenergetic states, self-validating whether a drop in oxygen consumption is due to lack of ATP demand or direct ETC poisoning.

  • Cell Seeding: Seed 10,000 cells (e.g., NB16 or HepG2) into a Seahorse XF96 microplate. Incubate overnight at 37°C[4].

  • Baseline Measurement: Wash cells with unbuffered XF assay media. Record baseline Oxygen Consumption Rate (OCR).

  • Port A Injection (Test Compound): Inject the methoxy-benzamide derivative (e.g., 2 µM to 50 µM).

    • Validation: An immediate spike in OCR indicates proton uncoupling (the ETC is working overtime to compensate for a leaky membrane). A drop indicates ETC inhibition.

  • Port B Injection (Oligomycin, 1 µM): Inhibits ATP Synthase (Complex V).

    • Validation: If OCR drops, the mitochondria are healthy and were simply responding to ATP demand. If OCR remains artificially high, the methoxy compound is a confirmed uncoupler.

  • Port C Injection (BAM15 or FCCP, 1.5 µM): A chemical uncoupler to measure maximal respiratory capacity.

  • Port D Injection (Rotenone/Antimycin A, 0.5 µM): Shuts down Complex I and III. Validates that the measured oxygen consumption was strictly mitochondrial.

Protocol B: Isolated Mitochondrial Swelling & State 3/4 Respirometry

Causality Check: Intact cells can mask toxicity due to poor drug penetrance. Using isolated mitochondria with specific substrates (Glutamate/Malate) ensures we are directly interrogating Complex I.

  • Isolation: Isolate rat liver mitochondria via differential centrifugation in a sucrose/HEPES buffer[3].

  • Substrate Addition: Suspend mitochondria (1 mg protein/mL) in a reaction vessel containing Glutamate + Malate.

    • Why these substrates? They generate NADH, feeding electrons exclusively into Complex I.

  • State 4 Measurement: Add the methoxy-benzamide compound. Monitor baseline oxygen consumption (State 4). An increase here confirms the uncoupling effect of the methoxy group[3].

  • State 3 Induction: Add ADP (200 µM). The sudden availability of ADP should cause a rapid spike in oxygen consumption (State 3).

    • Validation: If the methoxy-benzamide inhibits Complex I, the State 3 slope will be blunted (e.g., the ~15% inhibition seen with methoxyamidine)[3].

  • Swelling Assay: In a parallel spectrophotometer cuvette (540 nm), monitor absorbance. A decrease in absorbance indicates mitochondrial swelling (membrane permeability transition). Methoxyamidine typically inhibits swelling by ~32%, validating that it does not destroy membrane integrity like halogenated analogs[3].

Visualizing the Toxicity Pathway

The following diagram illustrates the logical workflow of how methoxy substitution alters the physicochemical properties of the benzamide scaffold, leading to specific mitochondrial outcomes that are validated by our protocols.

G A Benzamide Scaffold B Methoxy (-OCH3) Substitution A->B C Altered LogP & Increased Electron Density B->C D Mitochondrial Matrix Accumulation C->D E Mild ETC Complex I Inhibition D->E F Proton Uncoupling (State 4 ↑) D->F G Validated via Seahorse XF MitoTox E->G H Validated via Isolated Respirometry E->H F->G F->H

Logical workflow: Impact of methoxy substitution on benzamide mitochondrial toxicity and assay validation.

References
  • Effects of a New Antiprotozoal Drug, N,N'-diphenyl-4-methoxy-benzamidine, on Energy-Linked Functions of Rat Liver Mitochondria. nih.gov.[Link]

  • Discovery of Niclosamide Analogs with Potent Mitochondrial Uncoupling Activity and Reduced Mitochondrial Inhibition–Associated Toxicity. doi.org.[Link]

  • Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. rsc.org.[Link]

  • Environmental Chemical Exposures and Mitochondrial Dysfunction: a Review of Recent Literature. nih.gov.[Link]

  • Electron-Donating Para-Methoxy Converts a Benzamide-Isoquinoline Derivative into a Highly Sigma-2 Receptor Selective Ligand. researchgate.net.[Link]

Sources

Safety & Regulatory Compliance

Safety

N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide proper disposal procedures

Comprehensive Laboratory Guide: Proper Disposal and Handling of N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide As researchers continue to explore novel small molecules for neurodegenerative diseases and metabolic disorder...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Laboratory Guide: Proper Disposal and Handling of N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide

As researchers continue to explore novel small molecules for neurodegenerative diseases and metabolic disorders, halogenated nitroaromatic compounds like N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide have emerged as critical experimental assets. Recently identified as a modulator of Mitochondria–Endoplasmic Reticulum Contacts (MERCs) with potential applications in Amyotrophic Lateral Sclerosis (ALS) models[1], this compound requires stringent handling and disposal protocols.

As a Senior Application Scientist, I emphasize that chemical safety is not merely about compliance; it is about understanding the mechanistic causality behind experimental and logistical choices. Improper disposal of halogenated nitroaromatics poses severe environmental toxicity risks and threatens laboratory integrity. This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide.

Physicochemical Hazard Profile & Disposal Implications

To design an effective disposal strategy, we must first analyze the molecule's structural liabilities. N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide contains a chlorinated aromatic ring and a nitro group, which dictate its environmental persistence and reactivity [1, 2].

Table 1: Structural Properties and Waste Management Causality

Structural FeaturePhysicochemical PropertyMechanistic Disposal Implication
Aryl Chloride Halogenated organicCritical: Must be segregated as "Halogenated Waste." Low-temperature incineration can generate highly toxic polychlorinated dibenzodioxins (PCDDs). Requires high-temperature incineration (>1100°C).
Nitroaromatic Group High electron deficiencyPotential for energetic reactions if mixed with strong reducing agents. Waste must be kept isolated from incompatible chemical streams.
Amide Linkage Susceptible to extreme pHDo not attempt in-lab neutralization with strong acids/bases, as this can hydrolyze the compound into 2-chloro-4-nitroaniline, a highly toxic and sensitizing intermediate [1].
Lipophilicity Low aqueous solubilityLiquid waste will primarily exist in organic solvents (e.g., DMSO, DCM, DMF). Aqueous drain disposal is strictly prohibited.

Standard Operating Procedure (SOP): Laboratory Waste Segregation & Collection

This protocol establishes a self-validating system for waste collection. By implementing mandatory verification steps, researchers ensure that waste streams remain chemically compatible and legally compliant prior to Environmental Health and Safety (EHS) transfer.

Protocol A: Solid Waste Collection (Powders and Contaminated Consumables)

Target: Unused compound, contaminated weighing paper, pipette tips, and PPE.

  • Primary Containment: Collect all solid waste contaminated with N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide in a high-density polyethylene (HDPE) or glass wide-mouth container.

    • Causality: HDPE provides excellent resistance to residual organic solvents that may be present on consumables.

  • Labeling & Manifesting: Affix a hazardous waste label immediately. Mark explicitly as: "Toxic Solid Waste: Halogenated Organic (Contains N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide)."

  • Validation Step: Before sealing, verify that no reactive metals, strong oxidizers, or reducing agents have been placed in the same bin to prevent spontaneous exothermic reactions.

  • Storage: Store in a designated, ventilated hazardous waste accumulation area away from light and heat sources until EHS pickup.

Protocol B: Liquid Waste Collection (Solvent Solutions)

Target: Assay flow-through, stock solutions in DMSO/DMF, and extraction solvents.

  • Stream Segregation: Designate a specific waste carboy exclusively for "Halogenated Organic Solvents." Do not mix with non-halogenated waste streams (e.g., pure ethanol or acetone).

    • Causality: Mixing halogenated and non-halogenated waste exponentially increases the cost of disposal and complicates the high-temperature incineration process required to prevent dioxin formation.

  • Transfer Protocol: Transfer liquid waste into the carboy inside a certified chemical fume hood using a dedicated funnel to prevent aerosolization.

  • Validation Step: Check the pH of the waste stream using indicator strips if aqueous buffers were mixed with the organic solvents. Ensure the pH is between 5 and 9.

    • Causality: Highly acidic or basic conditions can initiate the hydrolysis of the benzamide bond, releasing toxic aniline derivatives into the carboy [1].

  • Secondary Containment: Place the waste carboy in a secondary containment tray capable of holding 110% of the carboy's volume.

Spill Response and Decontamination Methodology

In the event of an accidental release, immediate and methodical action is required to prevent exposure and cross-contamination.

Step-by-Step Decontamination:

  • Isolate & PPE: Evacuate non-essential personnel. Don appropriate PPE: nitrile gloves (double-gloved), safety goggles, and a lab coat. If the spill involves a highly concentrated powder, a fitted N95 or P100 respirator is recommended to prevent inhalation of the biologically active dust.

  • Containment (Liquid Spill): Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like paper towels for large solvent spills.

  • Containment (Solid Spill): Lightly dampen the powder with a compatible solvent (e.g., a small amount of water or ethanol) to prevent aerosolization before wiping it up. Never sweep dry hazardous powders.

  • Collection: Use a non-sparking scoop to transfer the absorbed material into an HDPE solid waste container.

  • Surface Decontamination: Wash the affected surface with a detergent solution, followed by a wipe-down with 70% ethanol to remove lipophilic residues. Dispose of all wipes as halogenated solid waste.

  • Validation: Visually inspect the area under standard lighting and ensure no crystalline residue remains. Report the spill to EHS for documentation.

Institutional Waste Management Workflow

The following diagram illustrates the logical flow of N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide from laboratory generation to final environmental compliance. This ensures chain-of-custody and prevents ecological contamination.

G A Waste Generation: N-(2-chloro-4-nitrophenyl) -2-methoxybenzamide B Solid Waste Collection (Halogenated Organics) A->B Solid powder/spills C Liquid Waste Collection (Mixed with Solvents) A->C Dissolved in solvent D EHS Verification & Manifesting B->D C->D E Licensed Hazardous Waste Contractor D->E Chain of Custody F High-Temperature Incineration (>1100°C) E->F Prevents Dioxin Formation G Environmental Compliance Achieved F->G Complete Destruction

Figure 1: Lifecycle and disposal workflow for halogenated benzamide laboratory waste, ensuring prevention of toxic byproducts.

References

  • Volpe, S., et al. (2025). Modulation of Mitochondria–Endoplasmic Reticulum Contacts (MERCs) by Small Molecules as a New Strategy for Restoring Lipid Metabolism in an Amyotrophic Lateral Sclerosis Model. ACS Publications. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 522117, N-(2-Chloro-4-nitrophenyl)benzamide. PubChem. Available at:[Link]

Handling

Personal protective equipment for handling N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide

Topic: Personal protective equipment for handling N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide Content Type: Essential Safety & Operational Guide[1][2][3] Executive Summary & Hazard Classification Status: High-Potency R...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide Content Type: Essential Safety & Operational Guide[1][2][3]

Executive Summary & Hazard Classification

Status: High-Potency Research Chemical / Niclosamide Derivative Primary Hazard Class: Nitroaromatic Amide / Potential Mitochondrial Uncoupler[2]

N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide is a structural analog of Niclosamide (a known oxidative phosphorylation uncoupler) and contains a nitroaniline moiety.[2] Due to the lack of compound-specific toxicological data in public registries, scientific integrity dictates handling this substance as a high-hazard nitroaromatic. [2]

Critical Risks:

  • Methemoglobinemia: Metabolic reduction of the nitro group can oxidize hemoglobin (Fe²⁺

    
     Fe³⁺), impairing oxygen transport.[2]
    
  • Mitochondrial Uncoupling: Structural similarity to salicylanilides suggests potential disruption of ATP synthesis, leading to hyperthermia and metabolic acidosis.[2]

  • Skin Absorption: Nitroaromatics typically possess high lipophilicity and skin permeability.[2]

Risk Assessment & PPE Decision Matrix

The selection of Personal Protective Equipment (PPE) is not static; it depends on the physical state (Solid vs. Solution).[2]

Table 1: PPE Specifications by Operational State
Protection ZoneSolid State Handling (Weighing, Transfer)Solution State Handling (Dissolved in DMSO/MeOH)Rationale
Respiratory N95 / P3 Particulate Respirator Half-mask with ABEK-P3 Filters Solids generate fine dust; Solutions pose vapor/aerosol risks, especially if heated.[2]
Hand Protection Double Nitrile Gloves (min 0.11 mm)Laminate Film (Silver Shield) or Double Nitrile (change every 15 min)Nitroaromatics can permeate thin nitrile.[2] DMSO accelerates skin absorption significantly.[2]
Eye Protection Chemical Safety Goggles (Indirect Vent)Chemical Safety Goggles + Face Shield (if >100mL)Prevent powder drift into eyes; protect against splashes containing permeating solvents.[2]
Body Defense Lab Coat (Cotton/Poly blend)Tyvek® or Chem-Resistant Apron Solutions penetrate fabric lab coats; Tyvek provides a barrier against liquid saturation.[2]
PPE Selection Logic (Visualization)

The following decision tree illustrates the logic for selecting PPE based on the experimental phase.

PPE_Logic Start Handling N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution Solution (DMSO/Organic) State->Solution Solid_Risk Risk: Dust Inhalation & Contact Solid->Solid_Risk Sol_Risk Risk: Enhanced Permeation (Carrier Effect) Solution->Sol_Risk PPE_Solid PPE: N95 Mask + Double Nitrile + Goggles Solid_Risk->PPE_Solid PPE_Sol PPE: Fume Hood + Laminate Gloves + Apron Sol_Risk->PPE_Sol

Figure 1: Decision logic for PPE selection based on the physical state of the compound.[2]

Operational Protocols
Protocol A: Safe Weighing & Transfer

Objective: Minimize dust generation and electrostatic dispersion.[2]

  • Engineering Control: Operate strictly inside a Chemical Fume Hood or a Powder Containment Enclosure .[2]

  • Static Control: Nitroaromatic powders are often static-prone.[2] Use an anti-static gun or a polonium strip near the balance.[2]

  • Technique:

    • Place a pre-tared vial inside the hood.[2]

    • Use a disposable spatula.[2] Do not reuse spatulas to prevent cross-contamination.[2]

    • Critical Step: Wipe the exterior of the vial with a damp Kimwipe (methanol-dampened) before removing it from the hood to capture invisible dust.[2]

Protocol B: Solubilization (DMSO/Ethanol)

Objective: Prevent "Carrier Effect" absorption.[2]

  • Solvent Choice: DMSO is a common vehicle but dramatically increases skin permeability of nitro compounds.[2]

  • Procedure:

    • Add solvent to the solid (never solid to solvent) to prevent splash-back.[2]

    • Vortex in a closed tube only.[2]

    • Self-Validating Step: Check the cap seal before vortexing.[2] Wrap Parafilm around the cap if long-term agitation is required.[2]

Emergency Response & Waste Disposal
Spill Management

Do NOT use paper towels. Nitro compounds can form combustible mixtures with cellulose when dry.[2]

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE Up: Don Tyvek suit and respiratory protection.[2]

  • Neutralize/Absorb:

    • Liquids: Absorb with Vermiculite or Sand .[1][2][4]

    • Solids: Cover with wet sand to prevent dust, then scoop.[2]

  • Clean: Wash area with 5% Sodium Hydroxide (NaOH) to hydrolyze potential residues, followed by water.[2] Note: Solution may turn yellow/orange, indicating the release of the nitroaniline chromophore.[2]

Disposal Pathway
  • Classification: Hazardous Chemical Waste (Toxic / Irritant).[2]

  • Segregation: Do not mix with oxidizers or strong acids.[2]

  • Labeling: Must be clearly labeled "Toxic: Nitroaromatic Compound."[2]

  • Destruction: High-temperature incineration is the only validated method for complete destruction of the nitro moiety.[2]

Mechanism of Toxicity (Scientific Rationale)

Understanding why you wear PPE ensures compliance.[2]

Toxicity_Mechanism Compound N-(2-chloro-4-nitrophenyl)- 2-methoxybenzamide Route1 Metabolic Hydrolysis Compound->Route1 Route2 Direct Interaction Compound->Route2 Metabolite 2-chloro-4-nitroaniline Route1->Metabolite Uncoupling Mitochondrial Uncoupling (Proton Leak) Route2->Uncoupling Effect1 Methemoglobinemia (Fe2+ -> Fe3+) Metabolite->Effect1 Effect2 ATP Depletion & Hyperthermia Uncoupling->Effect2

Figure 2: Potential toxicological pathways.[2] The nitro group drives methemoglobinemia risk, while the salicylanilide scaffold drives uncoupling risks.[2]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Niclosamide (Structural Analog). Retrieved from [Link][2]

  • European Chemicals Agency (ECHA). Registration Dossier: Nitroaniline derivatives and their toxicological profiles.[2] Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). Safety and Health Topics: Toxic Metals and Organic Compounds (Methemoglobinemia).[2] Retrieved from [Link][2]

Sources

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